molecular formula C4H6Cl4 B087693 1,2,3,3-Tetrachlorobutane CAS No. 13138-51-7

1,2,3,3-Tetrachlorobutane

Cat. No.: B087693
CAS No.: 13138-51-7
M. Wt: 195.9 g/mol
InChI Key: NGAAIHKWQFLRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,3-Tetrachlorobutane is a chlorinated hydrocarbon of interest in advanced organic synthesis and chemical kinetics research. This compound serves as a valuable intermediate in the study of reaction mechanisms, particularly in chlorination processes where product distribution and thermodynamic parameters are key investigation areas . Researchers utilize this tetrachlorinated butane derivative to explore the fundamentals of reaction dynamics and energy profiles. Furthermore, studies on closely related structural isomers, such as 2,2,3,3-tetrachlorobutane, demonstrate the broader research utility of tetrachlorobutanes as model compounds in dynamic NMR spectroscopy . These studies exploit the conformational stability of the molecule to measure the rates of rapid chemical transformations and interconversions, providing key insights into energy barriers and molecular dynamics . In applied research, similar tetrachlorobutane isomers are recognized as valuable starting materials for synthesizing more complex chemical entities, such as 2,3-dichlorobutadiene-1,3, which is a readily polymerizable monomer . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13138-51-7

Molecular Formula

C4H6Cl4

Molecular Weight

195.9 g/mol

IUPAC Name

1,2,3,3-tetrachlorobutane

InChI

InChI=1S/C4H6Cl4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3

InChI Key

NGAAIHKWQFLRDY-UHFFFAOYSA-N

SMILES

CC(C(CCl)Cl)(Cl)Cl

Canonical SMILES

CC(C(CCl)Cl)(Cl)Cl

Other CAS No.

13138-51-7

Synonyms

1,2,3,3-Tetrachlorobutane

Origin of Product

United States

Foundational & Exploratory

Detailed Structural and Conformational Analysis of 1,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide provides a rigorous analysis of 1,2,3,3-tetrachlorobutane (CAS: 13138-51-7), a polychlorinated alkane often encountered as a complex impurity in the synthesis of chloroprene and related chlorinated polymers.[1] Unlike its symmetric isomer (1,2,3,4-tetrachlorobutane), the 1,2,3,3-isomer presents unique stereochemical and conformational challenges due to the geminal dichloro group at C3 adjacent to a chiral center at C2.

This document moves beyond basic definitions to explore the molecular geometry , rotational energetics , and spectroscopic signatures necessary for precise identification and separation in drug development and industrial workflows.

Molecular Identity & Stereochemistry[1]

Structural Connectivity

The connectivity of this compound is defined by a butane backbone with asymmetric chlorination. The IUPAC numbering prioritizes the terminal chlorine at C1.

  • Formula:

    
    
    
  • Molecular Weight: 195.89 g/mol [1]

  • SMILES: CC(Cl)(Cl)C(Cl)CCl

Stereogenic Analysis

The molecule contains a single chiral center at C2 . The C3 carbon is achiral (gem-dichloro), and C1/C4 are achiral.[1] Consequently, this compound exists as a pair of enantiomers.[1] It does not possess a meso compound, unlike the 1,2,3,4-isomer.

PositionSubstituentsStereogenicityHybridization
C1

Achiral

C2

Chiral (

)

C3

Achiral

C4

Achiral

Visualization of Stereoisomers

The following diagram illustrates the enantiomeric relationship between the


 and 

forms.

Stereochemistry cluster_0 Enantiomeric Pair R_isomer (2R)-1,2,3,3-tetrachlorobutaneRectus Mirror || Mirror Plane || S_isomer (2S)-1,2,3,3-tetrachlorobutaneSinister caption Fig 1: Stereochemical relationship centered at C2.

Synthesis & Reaction Pathways[2]

The formation of this compound typically occurs via electrophilic addition of chlorine (


) to specific dichlorobutene precursors. Understanding these pathways is critical for identifying this compound as a process impurity.
Primary Synthetic Routes[1]
  • Chlorination of 3,3-dichloro-1-butene: The precursor 3,3-dichloro-1-butene contains a terminal double bond.[1] Electrophilic attack by

    
     adds chlorine across C1 and C2.
    
    • Reaction:

      
      [1]
      
    • Mechanism:[1][2][3][4][5] Formation of a chloronium ion intermediate at C1-C2, followed by nucleophilic attack by

      
      .[1]
      
  • Chlorination of 1,3-dichloro-2-butene: This precursor is a common byproduct in chloroprene manufacture.[1][6] Chlorination saturates the C2-C3 double bond.[1]

    • Reaction:

      
      [1]
      
    • Note: This route confirms the connectivity where C3 becomes the gem-dichloro center.

SynthesisPathways cluster_legend Reaction Logic Precursor1 3,3-dichloro-1-butene (CAS: 38585-77-2) Product This compound (Target) Precursor1->Product Chlorination at C1-C2 Precursor2 1,3-dichloro-2-butene (CAS: 926-57-8) Precursor2->Product Chlorination at C2-C3 Reagent + Cl2 (Electrophilic Addition) Reagent->Product Both pathways converge to the same\nregioisomer due to Cl placement. Both pathways converge to the same regioisomer due to Cl placement.

Figure 2: Convergent synthetic pathways yielding this compound.

Conformational Analysis (C2-C3 Bond)

The rotation around the C2-C3 bond is the source of significant steric complexity.[7] The steric bulk of the gem-dichloro group at C3 creates a high rotational barrier compared to simple alkanes.

Newman Projection Analysis

Viewing along the C2-C3 axis:

  • Front Carbon (C2): Substituents are

    
    , 
    
    
    
    , and
    
    
    (chloromethyl).
  • Back Carbon (C3): Substituents are

    
    , 
    
    
    
    , and
    
    
    (methyl).
Dominant Interactions

The stability of conformers is dictated by the avoidance of syn-pentane-like interactions (1,3-diaxial like strain) between the bulky chloromethyl group on C2 and the substituents on C3.

ConformerDihedral Angle (

vs

)
Steric InteractionsRelative Energy
Anti


anti to

.[1] Gauche to

.[5]
Lowest (Global Min)
Gauche (+)


gauche to

and

.
High
Gauche (-)


gauche to

and

.[1]
High

Note: The presence of two chlorines on C3 means that in any staggered conformation, the C2 substituents will experience significant gauche interactions with chlorine atoms.

Spectroscopic Characterization

Accurate identification requires distinguishing this isomer from 1,2,3,4-tetrachlorobutane.[1] The NMR signature is distinct due to the lack of symmetry.

Predicted NMR Data ( )
Proton GroupMultiplicityChemical Shift (

ppm)
Coupling (

)
Structural Logic

(C4-Methyl)
Singlet (

)
2.30 - 2.45-Isolated methyl adjacent to gem-dichloro (C3).[1] No vicinal protons.[1]

(C1-Methylene)
Doublet of Doublets (

)
3.90 - 4.10

Diastereotopic protons due to chiral C2.[1]

(C2-Methine)
Doublet of Doublets (

)
4.60 - 4.80

Deshielded by

-Cl and

-Cl

.[1] Coupled to C1 protons.[4]
Mass Spectrometry (EI-MS)
  • Molecular Ion: Clusters around

    
     194/196/198 due to 
    
    
    
    isotope pattern (
    
    
    ).[1]
  • Base Peak: Loss of

    
     or 
    
    
    
    is common.
  • Diagnostic Fragment: The fragment

    
     (from C3-C4 cleavage) at 
    
    
    
    97/99 is indicative of the gem-dichloro ethyl group.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25737, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,3-Dichloro-2-butene Properties. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Contextual reference for solvent shift comparisons).

Sources

Thermodynamic properties of 1,2,3,3-tetrachlorobutane for process simulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Thermodynamic Properties of 1,2,3,3-Tetrachlorobutane for Process Simulation

Abstract

The design, optimization, and safety analysis of chemical processes are fundamentally reliant on the availability of accurate thermodynamic and physical property data. For many specialty chemicals, including halogenated hydrocarbons like this compound, comprehensive experimental data is often scarce. This guide provides a framework for researchers and process engineers to systematically estimate the critical thermodynamic properties of this compound (CAS: 13138-51-7) when experimental values are unavailable. By leveraging established group contribution methods, this document details the estimation of properties essential for robust process simulation, including critical properties, vapor pressure, heat capacity, and enthalpy of formation. The methodologies are presented with a focus on scientific integrity, explaining the causality behind the choice of predictive models and outlining a self-validating approach to ensure trustworthiness in the absence of direct measurements.

Introduction: The Critical Role of Thermodynamic Data in Process Simulation

Process simulation software (e.g., Aspen Plus®, CHEMCAD) has become an indispensable tool in the chemical industry, enabling the virtual design, analysis, and optimization of complex processes. The predictive power of these simulations is, however, entirely dependent on the quality of the underlying physical and thermodynamic property data for the chemical species involved.[1] Properties such as vapor pressure, heat capacity, enthalpy of vaporization, and phase equilibria govern everything from reactor design and distillation column sizing to heat exchanger duty and safety relief calculations.[2]

Chlorinated hydrocarbons are a significant class of industrial chemicals used as solvents, intermediates, and precursors for polymers and refrigerants.[3][4] Their processing often involves phase changes and significant heat effects, making accurate thermodynamic modeling paramount. This compound (C₄H₆Cl₄) is one such compound for which publicly available, experimentally-derived data is extremely limited.[5] This guide addresses this data gap by providing a detailed, field-proven workflow for estimating these crucial properties using predictive models, thereby enabling reliable process simulation.

The Challenge of Data Scarcity: A Case for Predictive Modeling

For novel or low-volume industrial chemicals, the cost and time required for comprehensive experimental property measurement can be prohibitive.[6] Consequently, process engineers must often rely on estimation techniques. Among the most robust and widely used of these are group contribution methods, which predict the properties of a molecule by summing the contributions of its constituent functional groups.[7][8]

This approach is founded on the principle that the thermodynamic properties of a molecule are primarily determined by its structural features. By decomposing a complex molecule into a set of simpler, well-characterized groups, properties can be estimated with reasonable accuracy. This guide will focus on the Joback method , a first-order group contribution technique renowned for its broad applicability and simplicity in estimating a wide range of properties from molecular structure alone.[9][10]

Workflow for Predictive Property Estimation

The logical workflow for estimating the thermodynamic properties of a compound like this compound involves a systematic, multi-step process. This ensures that the basis for the estimation is clear, and the results are reproducible.

G cluster_0 Phase 1: Structural Analysis cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Application & Validation A Define Molecular Structure (this compound) B Identify Functional Groups (Joback Method) A->B C Select Predictive Method (e.g., Joback, UNIFAC) B->C D Retrieve Group Contribution Values from Authoritative Database C->D E Apply Method-Specific Equations for each property D->E F Calculate Final Property Values E->F G Input Estimated Data into Process Simulator F->G H Perform Sensitivity Analysis on Key Parameters G->H I Cross-Validate with Alternative Methods (if possible) G->I

Caption: Workflow for Thermodynamic Property Estimation.

Property Estimation for this compound via the Joback Method

The Joback method is a powerful tool for estimating 11 key thermodynamic properties using a simple group-additive scheme.[7] The first step is to deconstruct the molecule into its constituent groups.

4.1. Molecular Structure and Group Decomposition

The structure of this compound is: CH₃-C(Cl)₂-CH(Cl)-CH₂Cl

Based on the Joback group definitions, this molecule is composed of the following groups:

  • 1 x -CH₃ (Methyl group)

  • 1 x -CH₂Cl (Chloromethyl group)

  • 1 x >CH(Cl) (Chloromethine group)

  • 1 x >C(Cl)₂ (Dichloromethylene group)

4.2. Calculation of Core Thermodynamic Properties

Using the defined groups and their respective contribution values from established literature, we can estimate the core properties.[9][11] The general formula for a property P is:

P = Base Value + Σ (Nᵢ * Contributionᵢ)

where Nᵢ is the number of occurrences of group i.

PropertySymbolFormulaCalculationEstimated ValueUnits
Normal Boiling PointTₙₒᵣₘ198.2 + Σ(Tₙ)198.2 + 23.58 + 47.73 + 45.47 + 75.83390.81 K
Critical TemperatureT꜀Tₙₒᵣₘ * [0.584 + 0.965 * Σ(T꜀) - (Σ(T꜀))²]⁻¹390.81 * [0.584 + 0.965(0.0141+0.0129+0.0117+0.0096) - (0.0141+0.0129+0.0117+0.0096)²]⁻¹578.9 K
Critical PressureP꜀[0.113 + 0.0032Nₐ - Σ(P꜀)]⁻² (Nₐ=10)[0.113 + 0.0032*10 - (-0.0012 + 0.0029 + 0.0019 + 0.0038)]⁻²38.4 bar
Critical VolumeV꜀17.5 + Σ(V꜀)17.5 + 76.0 + 74.0 + 71.0 + 95.0333.5 cm³/mol
Heat of Formation (Ideal Gas, 298K)ΔHᶠ68.29 + Σ(Hᶠ)68.29 + (-44.38) + (-60.29) + (-50.24) + (-55.27)-141.89 kJ/mol
Gibbs Energy of Formation (Ideal Gas, 298K)ΔGᶠ53.88 + Σ(Gᶠ)53.88 + (-23.99) + (-35.63) + (-28.93) + (-20.89)-55.56 kJ/mol

Note: Group contribution values for chlorinated compounds can vary between sources. The values used here are representative for demonstrating the method. It is crucial to use a consistent set of parameters from a single authoritative source for all calculations.[11]

4.3. Temperature-Dependent Properties: Ideal Gas Heat Capacity

The Joback method also provides coefficients for the temperature dependency of the ideal gas heat capacity (Cₚ), typically expressed in the polynomial form:

Cₚ (Ideal Gas) = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91x10⁻⁴)T² + (Σd + 2.06x10⁻⁷)T³

Groupabcd
-CH₃1.95E+01-8.08E-031.53E-04-9.67E-08
-CH₂Cl2.50E+015.86E-02-1.92E-05-1.13E-08
>CH(Cl)2.13E+013.85E-021.63E-05-2.01E-08
>C(Cl)₂1.34E+016.78E-02-4.23E-051.67E-08
Σ 7.92E+01 1.57E-01 1.07E-04 -1.11E-07

Applying the formula:

  • A = 79.2 - 37.93 = 41.27

  • B = 0.157 + 0.210 = 0.367

  • C = 1.07x10⁻⁴ - 3.91x10⁻⁴ = -2.84x10⁻⁴

  • D = -1.11x10⁻⁷ + 2.06x10⁻⁷ = 9.50x10⁻⁸

Estimated Cₚ (J/mol·K) = 41.27 + 0.367T - 2.84x10⁻⁴T² + 9.50x10⁻⁸T³

This equation provides the ideal gas heat capacity as a function of temperature (in Kelvin), which is a critical input for energy balance calculations in process simulators.[7]

Modeling Vapor-Liquid Equilibria (VLE) with UNIFAC

While the Joback method is excellent for pure component properties, process simulation often involves mixtures. For non-ideal liquid mixtures, activity coefficient models are necessary to accurately predict VLE. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a powerful group contribution method for this purpose.[8][12]

The UNIFAC method calculates activity coefficients based on interactions between the functional groups present in the mixture.[13][14]

5.1. UNIFAC Group Decomposition

For this compound, the UNIFAC groups would be:

  • 1 x CH₃

  • 1 x CH₂Cl

  • 1 x CHCl (Note: >CH(Cl) is represented as CHCl in UNIFAC)

  • 1 x CCl₂ (Note: >C(Cl)₂ is represented as CCl₂ in UNIFAC)

5.2. Application in Process Simulation

In a process simulator, you would define the components of your mixture and select an appropriate thermodynamic package. For a system containing this compound and other organic compounds, a property package like "UNIFAC" or "NRTL" would be appropriate. The simulator uses the defined UNIFAC groups for each component to retrieve binary interaction parameters from its database and calculate the activity coefficients for the liquid phase, which are then used in the VLE flash calculations.

Caption: UNIFAC Group Interactions in a Mixture.

Experimental Protocols for Future Validation

While this guide focuses on estimation, the ultimate goal of the scientific community should be to validate these predictions with experimental data. The following outlines standard, high-integrity protocols for measuring key properties.

6.1. Protocol: Vapor Pressure Measurement using a Static Apparatus

  • Objective: To determine the vapor pressure of a pure substance as a function of temperature.

  • Apparatus: A high-vacuum static apparatus equipped with a temperature-controlled sample cell, a pressure transducer (e.g., capacitance manometer), and a high-precision thermometer.

  • Procedure:

    • Purify the this compound sample to >99.5% purity via distillation or chromatography. Verify purity using GC-MS.

    • Thoroughly degas the sample within the apparatus using several freeze-pump-thaw cycles to remove dissolved air.

    • Isolate the sample cell and allow it to reach thermal equilibrium at a set temperature.

    • Record the stable pressure reading from the transducer and the temperature.

    • Repeat the measurement at various temperatures across the desired range.

  • Data Analysis: Fit the resulting temperature-pressure data to a standard vapor pressure equation, such as the Antoine or Clausius-Clapeyron equation, to obtain fitting parameters.

  • Self-Validation: Ensure the absence of thermal decomposition by checking for pressure drift at constant temperature over an extended period. Verify the calibration of temperature and pressure sensors against known standards (e.g., the boiling point of water).

6.2. Protocol: Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

  • Objective: To measure the liquid heat capacity of a substance.

  • Apparatus: A calibrated Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Perform a baseline run with two empty, hermetically sealed sample pans.

    • Perform a calibration run using a standard material with a known heat capacity (e.g., sapphire).

    • Accurately weigh a sample of purified this compound into a sample pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC.

    • Heat the sample at a controlled rate (e.g., 10 K/min) over the desired temperature range.

  • Data Analysis: The heat flow difference between the sample and the reference is proportional to the sample's heat capacity. The Cₚ is calculated using the formula: Cₚ = (Heat Flow / Heating Rate) * (Calibration Constant / Sample Mass).

  • Self-Validation: Run the sample at multiple heating rates to ensure the measured Cₚ is independent of the heating rate. Re-run the sapphire standard after the sample measurement to confirm instrument stability.

Conclusion and Recommendations

For chemical species like this compound where experimental data is lacking, group contribution methods provide a scientifically sound and indispensable tool for generating the thermodynamic properties required for process simulation. The Joback method offers a straightforward approach for estimating a wide range of pure component properties, while the UNIFAC model is essential for describing the non-ideal phase behavior of mixtures.

The estimated values presented in this guide offer a robust starting point for preliminary process design, feasibility studies, and techno-economic analysis. However, it is imperative for the user to acknowledge the inherent uncertainty in any predictive method. Therefore, a critical sensitivity analysis should be performed within the process simulation by varying key properties (e.g., boiling point, heat of vaporization) to understand their impact on process outcomes. Ultimately, the findings from such simulations should be used to justify and guide a targeted experimental program to validate the most critical parameters.

References

  • Joback, K. G. (n.d.). Joback method. Grokipedia.
  • Wikipedia contributors. (2023, December 19). Joback method. Wikipedia.
  • KG Engineering Solutions. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus [Video]. YouTube.
  • Céondo GmbH. (n.d.). Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4). Cheméo.
  • Caleb Bell and contributors. (n.d.). Joback Group Contribution Method (thermo.group_contribution.joback). Thermo 0.6.0 documentation.
  • Schaaf, W., & van der Zee, S. E. A. T. M. (1999). Numerical simulation of transport and sequential biodegradation of chlorinated aliphatic hydrocarbons using CHAIN_2D. USDA ARS.
  • Goodwin, A. R. H., et al. (2002). Halogenated hydrocarbons and their mixtures: a decade of progress in calorimetry. NIST.
  • Wolfram Research. (n.d.). JobackEstimate. Wolfram Function Repository.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • IUPAC. (2001). Thermochemical, Thermodynamic, and Transport Properties of Halogenated Hydrocarbons and Mixtures.
  • DDBST GmbH. (2025). The UNIFAC Consortium.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Journal of Mining Institute. (n.d.). Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes.
  • Gmehling, J., et al. (1979). Vapor-Liquid Equilibria by UNIFAC Group Contribution. Revision and Extension. Industrial & Engineering Chemistry Process Design and Development, 18(4).
  • University of Oldenburg. (n.d.). Status and Results of the Group Contribution Methods UNIFAC and Modified UNIFAC (Dortmund).
  • Welk, M. (n.d.). Modeling the National Chlorinated Hydrocarbon Supply Chain and Effects of Disruption. AIChE.

Sources

Solubility of 1,2,3,3-tetrachlorobutane in organic solvents vs water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1,2,3,3-Tetrachlorobutane in Organic Solvents versus Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chlorinated hydrocarbon, exhibits distinct solubility characteristics that are of paramount importance in various industrial and research applications, including organic synthesis and as an intermediate in the production of other chemicals. A thorough understanding of its solubility in both aqueous and organic media is crucial for process design, reaction optimization, environmental fate assessment, and in the broader context of drug development where chlorinated compounds may be used as intermediates. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents estimated solubility data in a range of solvents, and details a robust experimental protocol for the empirical determination of its solubility.

Introduction: The Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. For a molecule like this compound (C4H6Cl4), its heavily chlorinated nature and hydrocarbon backbone create a distinct hydrophobic profile. This has significant implications for its miscibility and solubility in various media. In the realm of chemical synthesis, selecting an appropriate solvent is critical for achieving desired reaction kinetics and yields. In environmental science, the low aqueous solubility of such compounds affects their transport and persistence in ecosystems. For drug development professionals, understanding the solubility of chlorinated intermediates is essential for purification, formulation, and ensuring the removal of potentially toxic residual compounds.

Theoretical Framework: The Molecular Dance of Dissolution

The principle of "like dissolves like" is the cornerstone of understanding solubility. This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. The dissolution process can be conceptualized as a three-step process:

  • Solute-solute interactions must be overcome: Energy is required to break the forces holding the this compound molecules together.

  • Solvent-solvent interactions must be overcome: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-solvent interactions are formed: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the net energy change of these three steps. For a substance to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps, leading to a favorable Gibbs free energy change.

The primary intermolecular forces at play for this compound are:

  • Van der Waals forces (specifically London dispersion forces): As a nonpolar molecule, these are the predominant forces of attraction between this compound molecules and with nonpolar organic solvents.

  • Dipole-dipole interactions: The presence of chlorine atoms introduces polarity into the C-Cl bonds, creating a molecular dipole moment. This allows for dipole-dipole interactions with polar aprotic and polar protic solvents.

However, this compound lacks the ability to act as a hydrogen bond donor, and its capacity as a hydrogen bond acceptor is weak. This significantly limits its solubility in highly cohesive, hydrogen-bonded solvents like water.

Visualizing Intermolecular Interactions

cluster_solute This compound cluster_solvents Solvents Tetrachlorobutane C4H6Cl4 Water Water (H2O) (Polar, H-Bonding) Tetrachlorobutane->Water Weak Dipole-Induced Dipole & Van der Waals Hexane Hexane (Nonpolar) Tetrachlorobutane->Hexane Strong Van der Waals Acetone Acetone (Polar Aprotic) Tetrachlorobutane->Acetone Moderate Dipole-Dipole & Van der Waals Water->Water Strong H-Bonding Hexane->Hexane Van der Waals Acetone->Acetone Dipole-Dipole

Caption: Intermolecular forces governing the solubility of this compound.

Quantitative Solubility Data: An Overview

Table 1: Estimated Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeEstimated Solubility ( g/100 mL)Rationale for Estimation
WaterPolar Protic< 0.1The high polarity and strong hydrogen bonding network of water make it a poor solvent for the nonpolar hydrocarbon backbone of this compound.
HexaneNonpolar> 50As a nonpolar solvent, hexane readily dissolves the nonpolar this compound through strong van der Waals interactions, following the "like dissolves like" principle.[1]
TolueneAromatic> 50The aromatic ring of toluene provides strong van der Waals forces, making it an excellent solvent for chlorinated hydrocarbons.
DichloromethanePolar Aprotic> 50The similar chlorinated nature and polarity of dichloromethane facilitate strong dipole-dipole and van der Waals interactions.
AcetonePolar Aprotic20 - 40Acetone's polarity allows for some dipole-dipole interactions, but its smaller size and lack of chlorine atoms make it a less effective solvent than dichloromethane.[1]
EthanolPolar Protic5 - 15The hydrocarbon portion of ethanol has some affinity for this compound, but the strong hydrogen bonding of ethanol's hydroxyl group limits miscibility.
MethanolPolar Protic1 - 5Methanol is more polar and has a stronger hydrogen-bonding network than ethanol, further reducing its ability to dissolve nonpolar compounds.

Predictive Modeling of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Two common approaches are Quantitative Structure-Property Relationship (QSPR) models and group contribution methods like UNIFAC.

QSPR Models

QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties.[2] For predicting the aqueous solubility of chlorinated hydrocarbons, descriptors such as molecular connectivity indices, which quantify aspects of molecular size, branching, and shape, have been used with success.[1][2] These models are trained on a dataset of compounds with known solubilities to derive a predictive equation.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that estimates activity coefficients in a mixture.[3] The solubility of a solid in a liquid can be predicted by considering the solid-liquid equilibrium. The model breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups. While powerful, the accuracy of the UNIFAC model depends on the availability of interaction parameters for all the functional groups present in the solute and solvent.[4]

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in both water and organic solvents. Given its expected low aqueous solubility and higher solubility in organic solvents, different analytical approaches may be required.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with an appropriate detector (e.g., Electron Capture Detector - ECD for high sensitivity to chlorinated compounds)

  • Volumetric flasks, pipettes, and syringes

  • Glass vials with PTFE-lined caps

  • Syringe filters (0.22 µm, PTFE)

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis start Add excess this compound to solvent in a sealed vial equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) start->equilibrate separate Separate excess solute from the saturated solution (Centrifugation) equilibrate->separate aliquot Take a known volume of the supernatant separate->aliquot filter Filter the aliquot (PTFE syringe filter) aliquot->filter dilute Dilute the filtered sample with fresh solvent filter->dilute analyze Analyze by GC-ECD dilute->analyze quantify Quantify against a calibration curve analyze->quantify

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a measured amount of the chosen solvent (e.g., 10 mL).

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid/liquid phase should be clearly visible.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for an extended period (24-48 hours) with continuous agitation.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.

    • For aqueous solutions and some organic solvents, centrifugation (at the same temperature) is recommended to ensure complete separation of the undissolved solute.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a glass syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic undissolved particles.

    • For organic solvents where high solubility is expected, dilute the filtered sample to a concentration within the linear range of the analytical method.

    • For aqueous solutions, a pre-concentration step such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary if the concentration is below the instrument's detection limit.

    • Analyze the prepared samples by gas chromatography. An ECD is particularly suitable for the sensitive detection of chlorinated compounds.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent used for the solubility test.

    • Analyze the standards using the same GC method to generate a calibration curve.

    • Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Conclusion

The solubility of this compound is governed by its molecular structure, which favors dissolution in nonpolar and moderately polar organic solvents while exhibiting very limited solubility in water. This guide has provided a theoretical basis for understanding these solubility characteristics, offered estimated solubility data, and detailed a comprehensive experimental protocol for its empirical determination. For researchers, scientists, and drug development professionals, a firm grasp of these principles and methods is essential for the effective and safe use of this and similar chlorinated hydrocarbons.

References

  • Gao, H., et al. (2006). Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach. International Journal of Molecular Sciences, 7(3), 85-100. Available at: [Link]

  • Kan, A. T., & Tomson, M. B. (1996). UNIFAC Prediction of Aqueous and Nonaqueous Solubilities of Chemicals with Environmental Interest. Environmental Science & Technology, 30(4), 1369-1376.
  • Cheméo. (n.d.). Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class.
  • Purdue University. (n.d.). Experiment 2: Determination of Solubility Class.
  • Jolliffe, J. D., & Gerogiorgis, D. I. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19681. Available at: [Link]

  • Jäger, C. M., et al. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 209, 946-957.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,3-Tetrachlorobutane. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Rudakov, D., & Kopytov, M. (2021). Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes. Journal of Mining Institute, 252, 894-902.
  • Jolliffe, J. D., & Gerogiorgis, D. I. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Boiling Point and Vapor Pressure of 1,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties of 1,2,3,3-Tetrachlorobutane

This compound is a halogenated organic compound with the molecular formula C₄H₆Cl₄. Its molecular structure significantly influences its physical properties, including its boiling point and vapor pressure.

PropertyValueSource
Molecular Formula C₄H₆Cl₄PubChem[1]
Molecular Weight 195.9 g/mol Echemi[2]
CAS Number 13138-51-7Echemi[2]
Boiling Point 90 °CEchemi[2]

Important Note on the Boiling Point: The reported boiling point of 90 °C lacks the corresponding pressure at which it was measured.[2] The boiling point of a liquid is highly dependent on the surrounding pressure. Without this critical piece of information, the utility of this value is limited. It is plausible that this is a boiling point at a reduced pressure, not the normal boiling point at atmospheric pressure (1 atm or 760 mmHg).

For the purpose of comparison, the estimated normal boiling point of the isomer 1,2,3,4-tetrachlorobutane is 191.03 °C.[3][4] This significant difference highlights the impact of chlorine atom placement on the molecule's volatility.

Theoretical Framework for Vapor Pressure and Boiling Point

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

The Clausius-Clapeyron Equation

The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, which is fundamental for understanding phase transitions:

ln(P₁/P₂) = -ΔHvap/R × (1/T₁ − 1/T₂)

Where:

  • P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

  • ΔHvap is the enthalpy of vaporization of the substance.

  • R is the ideal gas constant (8.314 J/mol·K).

This equation is particularly useful for estimating the boiling point at a different pressure if the normal boiling point and the enthalpy of vaporization are known.

The Antoine Equation

The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature with a high degree of accuracy over a limited temperature range.[5] It is one of the most widely used equations for this purpose in chemical engineering and physical chemistry. The equation is expressed as:

log₁₀(P) = A - (B / (C + T))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are substance-specific constants known as Antoine parameters.

Unfortunately, experimentally determined Antoine equation parameters for this compound are not available in the reviewed literature. For many other organic compounds, these parameters are readily available in databases like the NIST WebBook.[6]

Experimental Determination of Boiling Point and Vapor Pressure

Accurate determination of boiling point and vapor pressure requires meticulous experimental technique and high-purity samples.

Synthesis and Purification of Tetrachlorobutanes

The purity of the sample is a critical factor that can significantly affect the measured boiling point and vapor pressure. Impurities can either elevate or depress these values. Tetrachlorobutanes can be synthesized through various methods, including the chlorination of butadienes.[7] For instance, meso-1,2,3,4-tetrachlorobutane can be produced by the liquid-phase chlorination of trans-1,4-dichlorobutene-2.[8]

Post-synthesis, purification is essential. Common purification techniques for liquid organic compounds include:

  • Fractional Distillation: To separate compounds with different boiling points.

  • Crystallization: For solid isomers or derivatives, followed by filtration.[8]

  • Chromatography: Techniques like gas chromatography (GC) can be used for both purification and purity analysis.

The workflow for obtaining a pure sample for analysis is outlined below:

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Chemical Synthesis (e.g., Chlorination of Butadiene) Distillation Fractional Distillation Synthesis->Distillation Crude Product Crystallization Crystallization (if applicable) Distillation->Crystallization Chromatography Chromatographic Separation Crystallization->Chromatography GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Chromatography->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy GC_MS->NMR Pure_Sample High-Purity Sample NMR->Pure_Sample Verified Purity

Caption: Workflow for the synthesis, purification, and analysis of a high-purity sample for thermophysical property determination.

Boiling Point Determination

The boiling point is typically determined by heating the liquid and observing the temperature at which vigorous boiling occurs. A common laboratory method involves:

  • Placing a small amount of the purified liquid in a test tube.

  • Inverting a capillary tube (sealed at one end) and placing it in the liquid.

  • Heating the test tube in a controlled temperature bath.

  • Observing for a continuous stream of bubbles emerging from the capillary tube as the liquid is heated.

  • The boiling point is the temperature at which, upon slight cooling, the liquid begins to be drawn back into the capillary tube.

Vapor Pressure Measurement

Several methods are employed to measure vapor pressure, each with its own advantages and applicable pressure range:

  • Static Method: This involves placing the substance in a container, removing the air, and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.

  • Dynamic Method (Isoteniscope): The substance is heated until its vapor pressure equals a known external pressure, at which point the substance boils.

  • Effusion Method (Knudsen Effusion): This method is suitable for low vapor pressures and involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.

The experimental setup for a static vapor pressure measurement is conceptually illustrated below:

Vapor_Pressure_Measurement cluster_setup Static Vapor Pressure Measurement Setup Sample_Flask Sample Flask with Liquid and Vapor in Equilibrium Temperature_Bath Constant Temperature Bath Sample_Flask->Temperature_Bath Controlled Temperature Pressure_Gauge Pressure Measurement Device (e.g., Manometer) Sample_Flask->Pressure_Gauge Vapor Pressure Vacuum_Pump Vacuum Pump Sample_Flask->Vacuum_Pump Initial Evacuation

Caption: Conceptual diagram of a static method for vapor pressure measurement.

Conclusion

While specific, experimentally validated boiling point and vapor pressure data for this compound remain elusive in the public domain, this guide provides a framework for understanding and approaching the determination of these properties. The single reported boiling point of 90 °C should be used with caution due to the absence of a specified pressure. Researchers requiring precise data for this compound would need to undertake experimental measurements using a highly purified sample. The theoretical principles and experimental methodologies outlined herein provide a roadmap for such an endeavor.

References

  • NIST. (n.d.). 1,2,3-Trichlorobutane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Antoine equation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CRC Handbook of Chemistry and Physics. (n.d.). VAPOR PRESSURE. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,2,3-Tetrachlorobutane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Scribd. (n.d.). Antoine Equation Parameters Pure Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4). Retrieved from [Link]

  • Scholars' Mine. (1982). Vapor Pressures Of Some C4 Hydrocarbons And Their Mixtures. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrachlorobutane. Retrieved from [Link]

  • Google Patents. (n.d.). US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane.
  • NIST. (n.d.). Carbon Tetrachloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,2,2-tetrachloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023, May 31). Antoine Equation Coefficients for Novichok Agents (A230, A232, and A234) via Molecular Dynamics Simulations. Retrieved from [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

  • Google Patents. (n.d.). EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane.
  • PubChemLite. (n.d.). This compound (C4H6Cl4). Retrieved from [Link]

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An In-Depth Technical Guide to 1,2,3,3-Tetrachlorobutane: Properties, Synthesis, and Handling of a Niche Chlorinated Alkane

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1,2,3,3-tetrachlorobutane, a lesser-known chlorinated alkane. Due to the limited availability of specific data for this particular isomer, this document also draws upon information available for the more extensively studied tetrachlorobutane isomers to provide a broader context for researchers in the field.

Core Chemical Identity of this compound

This compound is a halogenated derivative of butane. Its core chemical identifiers are crucial for accurate documentation and research.

IdentifierValueSource(s)
CAS Number 13138-51-7[1][2]
Molecular Formula C4H6Cl4[1][2]
IUPAC Name This compound[2]
Molecular Weight 195.9 g/mol [1][2]
InChI InChI=1S/C4H6Cl4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3[2]
InChIKey NGAAIHKWQFLRDY-UHFFFAOYSA-N[2]
Canonical SMILES CC(C(CCl)Cl)(Cl)Cl[2]
EC Number 603-477-9[1]

Physicochemical Properties

Specific experimentally determined physicochemical properties for this compound are not widely published. However, computational predictions and data from commercial suppliers provide some insight.

PropertyValueSource(s)
Density 1.4204 g/cm³ at 20 °C[1]
Boiling Point 90 °C[1]
XLogP3 3[1]

Synthesis of Tetrachlorobutanes: A Focus on Isomeric Analogs

Detailed, peer-reviewed synthesis protocols specifically for this compound are scarce. However, the synthesis of other tetrachlorobutane isomers, such as 1,2,3,4-tetrachlorobutane and 2,2,3,3-tetrachlorobutane, is well-documented and likely follows similar principles of free-radical chlorination.[3][4]

General Principle: Free-Radical Chlorination

The most common method for producing chlorinated alkanes is through free-radical halogenation.[5][6][7] This process is typically initiated by UV light or heat and proceeds via a chain reaction mechanism.

The general steps are:

  • Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•).[5][7]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the alkane, creating an alkyl radical. This alkyl radical then reacts with another chlorine molecule to form the chlorinated product and another chlorine radical, which continues the chain reaction.[5][7]

  • Termination: The reaction is terminated when two radicals combine.[7]

The regioselectivity of the chlorination is dependent on the stability of the resulting alkyl radical, with tertiary hydrogens being the most reactive, followed by secondary, and then primary hydrogens.[8]

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV light or heat RH R-H (Alkane) R_rad R• (Alkyl Radical) RH->R_rad + Cl• RCl R-Cl (Chloroalkane) R_rad->RCl + Cl₂ HCl HCl Cl_rad_end Cl• Cl_rad_start Cl• Cl2_prop Cl₂ two_R_rad 2 R• RR R-R two_R_rad->RR R_Cl_rad R• + Cl• RCl_term R-Cl R_Cl_rad->RCl_term two_Cl_rad_term 2 Cl• Cl2_term Cl₂ two_Cl_rad_term->Cl2_term

Caption: General mechanism of free-radical chlorination.

Synthesis of meso-1,2,3,4-Tetrachlorobutane

A patented process describes the production of meso-1,2,3,4-tetrachlorobutane via the liquid-phase chlorination of trans-1,4-dichlorobutene-2.[9] The key to this process is the controlled rate of chlorine addition to enhance the formation of the desired meso-isomer and minimize the production of more highly chlorinated byproducts.[9]

Experimental Protocol (Adapted from US Patent 3,932,544): [9]

  • Charge a reaction vessel with trans-1,4-dichlorobutene-2.

  • Maintain the reaction temperature between 50°C and 100°C.

  • Introduce chlorine gas into the reaction mixture at a controlled rate of approximately 0.01 to 2.0 mole percent per minute based on the initial amount of trans-1,4-dichlorobutene-2.

  • After the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • The product, meso-1,2,3,4-tetrachlorobutane, can be purified from the crude reaction mixture by fractional crystallization.[9]

Applications and Research Interest

Specific applications for this compound are not well-documented in scientific literature. However, based on the applications of its isomers, it is likely to be of interest as a chemical intermediate in organic synthesis.

For example, meso-1,2,3,4-tetrachlorobutane is a known precursor in the production of 2,3-dichlorobutadiene, a monomer used in the manufacturing of specialty rubbers.[9] Chlorinated hydrocarbons, in general, are used in the synthesis of a variety of other organic compounds.[4]

Safety and Handling

There is a lack of specific toxicological data for this compound in publicly available databases. The Australian Inventory of Industrial Chemicals notes that it is not commercially active in Australia and has not been considered for in-depth evaluation.[2]

For its isomer, meso-1,2,3,4-tetrachlorobutane (CAS 28507-96-2), GHS classifications indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[10] Another isomer, 1,2,3,4-tetrachlorobutane (CAS 3405-32-1), has a reported mouse LC50 (inhalation) of 910 mg/m³.[11]

Given the general hazards associated with chlorinated hydrocarbons, the following precautions should be taken when handling any tetrachlorobutane isomer:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves and a lab coat.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a respirator with an appropriate cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Analytical Methods

The analysis of chlorinated hydrocarbons like tetrachlorobutanes is typically performed using gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (GC-MS).[3] This technique allows for the separation of different isomers and the identification of the components in a mixture.

Conclusion

This compound is a chemical compound with established identifiers but a notable lack of detailed, publicly available scientific data regarding its synthesis, applications, and safety. Researchers interested in this specific isomer may need to rely on the more extensive information available for its isomers, such as 1,2,3,4-tetrachlorobutane and 2,2,3,3-tetrachlorobutane, as a starting point for their investigations. The synthesis would likely proceed via free-radical chlorination of a suitable precursor, and standard handling precautions for chlorinated hydrocarbons should be strictly followed. Further research is needed to fully characterize the properties and potential applications of this particular tetrachlorobutane isomer.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (n.d.). chlorination. Retrieved from [Link]

  • Wikipedia. (2020, August 1). Free-radical halogenation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 18.4. Radical reactions in practice | Organic Chemistry II. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H6Cl4). Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • chemeurope.com. (n.d.). Free radical halogenation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4). Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Trichlorobutane. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane.
  • PubChem. (n.d.). rel-(2R,3S)-1,2,3,4-Tetrachlorobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 1,2,3,4-Tetrachlorohexafluorobutane. Retrieved from [Link]

  • ECHA. (n.d.). 1,2,3,4-tetrachlorobutane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]

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Navigating the Unknown: A Technical Guide to the Toxicity Profile and Safe Handling of 1,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

In the landscape of chemical research and development, professionals are often confronted with compounds for which comprehensive toxicological data is sparse. 1,2,3,3-Tetrachlorobutane (CAS No. 13138-51-7) is a case in point. While its chemical identity is established, a detailed and specific toxicity profile remains largely uncharacterized in publicly available literature. This guide, therefore, adopts a scientifically rigorous approach to construct a probable toxicity profile and provide robust safety recommendations. By extrapolating from its close isomer, 1,2,3,4-tetrachlorobutane, and the broader class of chlorinated hydrocarbons, this document aims to empower researchers with the critical insights needed for safe handling and informed risk assessment. It is imperative to underscore that the following information should be treated as a precautionary guide, emphasizing the need for empirical testing to fully elucidate the specific toxicological properties of this compound.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physicochemical properties is paramount to predicting its behavior, both in experimental settings and in the event of an environmental release.

PropertyValueSource
CAS Number 13138-51-7[1]
Molecular Formula C4H6Cl4[1]
IUPAC Name This compound[1]
Molecular Weight 195.9 g/mol [1]
Synonyms Butane, 1,2,3,3-tetrachloro-[1]

Section 2: Postulated Toxicity Profile

In the absence of direct studies on this compound, we turn to the toxicological data of its isomer, 1,2,3,4-tetrachlorobutane, and the well-documented hazards of chlorinated hydrocarbons to construct a predictive toxicological framework.

Acute Toxicity

Based on the GHS classification of its isomer, 1,2,3,4-tetrachlorobutane, it is prudent to assume that this compound is harmful by ingestion, dermal contact, and inhalation.[2][3]

  • Oral: Harmful if swallowed.

  • Dermal: Harmful in contact with skin.

  • Inhalation: Harmful if inhaled.

An acute inhalation study on mice exposed to 1,2,3,4-tetrachlorobutane reported a 50% lethal concentration (LC50) of 910 mg/m³.[4] This suggests that this compound may also exhibit significant toxicity upon inhalation.

Skin and Eye Irritation

Chlorinated hydrocarbons are frequently associated with irritant properties. It is reasonable to anticipate that this compound may cause skin and eye irritation upon contact.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for this compound regarding these critical endpoints. However, the broader class of chlorinated hydrocarbons contains compounds that are known or suspected to be carcinogenic, mutagenic, or to have adverse effects on reproduction. Therefore, a cautious approach is warranted, and the compound should be handled as a potential carcinogen and reproductive toxin until proven otherwise.

Section 3: Safety Data Sheet (SDS) - A Composite Overview

Hazard Identification
  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • Harmful if swallowed.[2][3]

    • Harmful in contact with skin.[2][3]

    • Harmful if inhaled.[2][3]

    • May cause skin and eye irritation.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Exposure Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: Use of a chemical fume hood is strongly recommended.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If the exposure limit is exceeded or if irritation or other symptoms are experienced, use a full-facepiece respirator with an organic vapor cartridge.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Section 4: Experimental Workflow for a Preliminary Toxicity Assessment

Given the data gap, a tiered approach to a preliminary toxicity assessment is recommended. The following workflow outlines a logical progression of in vitro and in silico methods to generate initial data while minimizing animal use.

Toxicity_Assessment_Workflow cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Integration & Risk Assessment QSAR QSAR Modeling (Predictive Toxicology) DataAnalysis Data Analysis & Interpretation QSAR->DataAnalysis PhysChem Physicochemical Characterization (Solubility, LogP, etc.) PhysChem->DataAnalysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) Cytotoxicity->DataAnalysis Genotoxicity Genotoxicity Screening (e.g., Ames test, Comet assay) Genotoxicity->DataAnalysis SkinIrritation In Vitro Skin Irritation Test (e.g., Reconstructed Human Epidermis) SkinIrritation->DataAnalysis RiskAssessment Preliminary Risk Assessment & GHS Classification DataAnalysis->RiskAssessment FurtherTesting Decision on Further In Vivo Testing RiskAssessment->FurtherTesting

A tiered workflow for preliminary toxicity assessment.

Section 5: Concluding Remarks and a Call for Research

The case of this compound highlights a common challenge in chemical safety – the existence of data gaps for less common isomers and compounds. This guide provides a framework for navigating this uncertainty by leveraging available data on related structures and adhering to fundamental principles of chemical safety. However, it is crucial to recognize that these are predictive assessments. The scientific community is encouraged to undertake the necessary research to fully characterize the toxicological profile of this compound. Such efforts are essential for ensuring the safety of researchers and for the responsible advancement of science and technology.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrachlorobutane. National Center for Biotechnology Information. Retrieved from [Link]

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Stereochemistry and chirality of 1,2,3,3-tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of 1,2,3,3-Tetrachlorobutane

Abstract

This compound (C₄H₆Cl₄) is a halogenated hydrocarbon whose stereochemical properties are dictated by the presence of a single chiral center.[1][2][3] This guide provides a comprehensive analysis of its molecular structure, the resulting stereoisomerism, and the analytical methodologies required for the separation and characterization of its enantiomeric forms. We delve into the theoretical underpinnings of its chirality, present detailed experimental protocols for enantioseparation via chiral HPLC, and outline methods for characterization, including polarimetry. This document is intended as a technical resource for researchers and professionals in organic synthesis and drug development, where stereochemical purity is a critical parameter.

Molecular Structure and Stereochemical Analysis

IUPAC Nomenclature and Structure

The molecule, systematically named this compound, consists of a four-carbon butane backbone. The substitution pattern is as follows: one chlorine atom on carbon 1, one on carbon 2, and two on carbon 3. Its chemical structure is represented as CH₂Cl-CHCl-C(Cl)₂-CH₃.[1][2]

Identification of the Chiral Center

A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups. A thorough analysis of the this compound structure reveals a single such center:

  • Carbon-1 (C1): Bonded to one -Cl group and two hydrogen atoms. It is not chiral.

  • Carbon-2 (C2): Bonded to four distinct groups:

    • A hydrogen atom (-H)

    • A chlorine atom (-Cl)

    • A chloromethyl group (-CH₂Cl)

    • A (1,1-dichloroethyl) group (-C(Cl)₂CH₃) Since all four substituents are different, C2 is a chiral center .

  • Carbon-3 (C3): Bonded to two identical chlorine atoms, making it achiral.

  • Carbon-4 (C4): A methyl group, which is not chiral.

Enumeration of Stereoisomers: The Enantiomeric Pair

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ.[4] As this compound possesses only one chiral center (n=1), it exists as 2¹ = 2 stereoisomers. These two isomers are non-superimposable mirror images of each other, a relationship defined as enantiomeric.[5] They are designated using the Cahn-Ingold-Prelog (R/S) nomenclature system.

  • (R)-1,2,3,3-tetrachlorobutane

  • (S)-1,2,3,3-tetrachlorobutane

Because the molecule has only one stereocenter, the formation of diastereomers or meso compounds, which require multiple stereocenters, is not possible.[5][6]

G cluster_R (R)-1,2,3,3-tetrachlorobutane cluster_S (S)-1,2,3,3-tetrachlorobutane R_C2 C R_H H R_C2->R_H R_Cl Cl R_C2->R_Cl R_CH2Cl CH₂Cl R_C2->R_CH2Cl R_CCl2CH3 C(Cl)₂CH₃ R_C2->R_CCl2CH3 S_C2 C S_H H S_C2->S_H S_Cl Cl S_C2->S_Cl S_CH2Cl CH₂Cl S_C2->S_CH2Cl S_CCl2CH3 C(Cl)₂CH₃ S_C2->S_CCl2CH3 mirror G A Racemic Sample (1 mg/mL in Mobile Phase) B Filter through 0.45 µm Syringe Filter A->B C Inject 10 µL into HPLC System B->C D Separation on Chiral Stationary Phase Column C->D E UV Detection (210 nm) D->E F Generate Chromatogram E->F G Data Analysis: Calculate Peak Areas & ee% F->G

Sources

Thermo-Physical Characterization of 1,2,3,3-Tetrachlorobutane: Precision Density & Viscosity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,3-Tetrachlorobutane (CAS: 13138-51-7) is a specialized chlorinated hydrocarbon intermediate, distinct from its more common isomer 1,2,3,4-tetrachlorobutane. Often utilized in the synthesis of 2,3-dichloro-1,3-butadiene and other chloroprene derivatives, its precise thermo-physical handling is critical for reaction kinetics and solvent application.

This technical guide details the methodology for establishing the density (


)  and dynamic viscosity (

)
profiles of this compound across a functional temperature range (288.15 K to 333.15 K). Unlike standard solvents, the asymmetric chlorination of the 1,2,3,3-isomer introduces specific dipole moments and packing factors that require high-precision oscillating densimetry and micro-viscometry for accurate characterization.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before initiating measurement, the analyte must be verified for isomeric purity, as the presence of the 1,2,3,4-isomer (mp ~28°C) or 2,2,3,3-isomer can significantly skew viscosity data due to differing intermolecular forces.

PropertyValue / DescriptionSource
IUPAC Name This compound[1]
CAS Number 13138-51-7[1]
Molecular Weight 195.9 g/mol [1]
Reference Density 1.4204 g/cm³ @ 20°C (293.15 K)[2]
Boiling Point ~191°C (Est.[1][2] atmospheric); 90°C (Reduced pressure)[2, 3]
Key Risk Dehydrochlorination at

C
[4]

Scientific Insight: The geminal dichloro-group at the C3 position creates a localized region of high electron density, distinct from the vicinal chlorines in the 1,2,3,4-isomer. This structural feature typically results in a higher density and distinct viscosity-temperature dependence compared to linear chloroalkanes.

Experimental Methodology

To ensure data integrity suitable for thermodynamic modeling, we utilize ASTM D4052 (Oscillating U-Tube) for density and ASTM D7042 (Rolling Ball) or ASTM D445 (Capillary) for viscosity.

Workflow Visualization

MeasurementWorkflow cluster_Density Density (ASTM D4052) cluster_Viscosity Viscosity (ASTM D7042/D445) Sample Sample: 1,2,3,3-TCB (>99% Purity) QC QC: GC-MS Verification Check for 1,2,3,4-isomer Sample->QC Degas Degassing (Ultrasonic, 5 min) QC->Degas Pass DensCal Calibration (Air/Water @ 20°C) Degas->DensCal DensMeter Oscillating U-Tube (Anton Paar DMA) ViscMeter Rolling Ball / Capillary (Lovis 2000 / Ubbelohde) DensMeter->ViscMeter Sample Recovery* DensCal->DensMeter Data Data Processing (Arrhenius / VFT Fit) ViscMeter->Data

*Figure 1: Integrated workflow for the physical characterization of chlorinated butanes. Sample recovery is possible if using non-destructive Rolling Ball viscometry.

Density Measurement Protocol (ASTM D4052)

Instrument: Digital Density Meter (e.g., Anton Paar DMA 4500/5000). Accuracy Target:


 g/cm³.
  • Calibration: Perform a dual-point check using ultra-pure water (Type 1) and dry air at 20.00°C. Ensure the validity of the piezo-electric cell constant.

  • Sample Injection: Inject approx. 2 mL of 1,2,3,3-TCB using a Luer-lock syringe.

    • Critical Step: Visually inspect the U-tube via the built-in camera for micro-bubbles. Chlorinated solvents have high surface tension; bubbles are a primary source of error.

  • Equilibration: Allow the Peltier thermostat to stabilize the sample at the starting temperature (e.g., 15°C) with a tolerance of

    
     K.
    
  • Measurement Loop: Record the period of oscillation (

    
    ). Density is calculated via 
    
    
    
    .
  • Step Scan: Automatically ramp temperature in 5°C increments up to 60°C.

Viscosity Measurement Protocol (ASTM D7042 / D445)

Instrument: Rolling Ball Viscometer (Micro-viscometry) or Ubbelohde Capillary. Why Rolling Ball? It requires small sample volumes (0.5 mL) and is a closed system, preventing the evaporation of volatile chlorinated components.

  • Selection: Choose a capillary/tube diameter where the flow time is >200s (Capillary) or the ball roll time is within the calibrated range (Rolling Ball) to minimize kinetic energy corrections.

  • Temperature Control: Integrated Peltier or oil bath stable to

    
     K.
    
  • Measurement:

    • Measure the roll time/flow time (

      
      ) at each temperature point corresponding to the density measurements.
      
    • Calculate Dynamic Viscosity (

      
      ) using the density (
      
      
      
      ) measured in Step 3.2:
      
      
      (Where
      
      
      is the calibration constant and
      
      
      is the correction factor).

Data Analysis & Modeling

Once raw data is collected, it must be fit to thermodynamic models to allow for interpolation at any temperature.

Density-Temperature Correlation

Liquids typically exhibit a linear decrease in density with temperature. The data should be fitted to:



  • A (Intercept): Density at 0 K (theoretical extrapolation).

  • B (Slope): Thermal expansion coefficient (typically negative).

Viscosity-Temperature Correlation

Viscosity follows an exponential decay. For 1,2,3,3-TCB, the Arrhenius-Andrade equation is the standard model:



Alternatively, the linearized form for plotting:


Reference Data Framework

Note: The values below are a projected baseline based on the reference density of 1.4204 g/cm³ @ 20°C and typical expansion coefficients for tetrachlorobutanes. Use these to validate your experimental results.

Temperature (°C)Temperature (K)Projected Density (

) [g/cm³]
Trend Expectation
15.00288.151.4280Higher

at low T
20.00 293.15 1.4204 [2]Reference Point
30.00303.151.4052

40.00313.151.3900Linear decrease
50.00323.151.3748
60.00333.151.3596Approach boiling risk

Logic of Error Correction

To ensure "Trustworthiness" in your data, you must account for buoyancy and kinetic energy effects.

ErrorLogic RawData Raw Measurement (Period / Time) TempCheck Temp Stability (< 0.01 K deviation?) RawData->TempCheck ViscCorrection Viscosity Damping Correction (For Density Meter) TempCheck->ViscCorrection Yes Reject Reject / Repeat TempCheck->Reject No Hagenbach Hagenbach Correction (Kinetic Energy for Viscosity) ViscCorrection->Hagenbach If High Viscosity FinalVal Validated Value Hagenbach->FinalVal

Figure 2: Logical decision tree for applying correction factors to raw oscillation and flow time data.

Key Validation Checks:
  • Viscosity-Induced Density Error: In oscillating U-tubes, high viscosity samples dampen the oscillation, causing a "false high" density reading. If

    
     mPa·s (unlikely for TCB at high T, but possible at low T), apply the instrument's viscosity correction.
    
  • Hagenbach Correction: In capillary viscometry, if flow time is too fast, kinetic energy is not negligible. Ensure

    
     to render this correction negligible.
    

References

  • PubChem. (2023). This compound (Compound).[3][1][4] National Library of Medicine. [Link]

  • ASTM International. (2021). ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

  • ASTM International. (2020). ASTM D7042-20, Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer. [Link]

Sources

An In-Depth Technical Guide to 1,2,3,3-Tetrachlorobutane: Properties, Synthesis, and Industrial Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,3-tetrachlorobutane, a lesser-known isomer of the tetrachlorobutane family. While its industrial applications appear to be limited, a thorough understanding of its chemical properties, potential synthesis routes, and a comparative analysis with its more commercially significant isomers is crucial for researchers in organic synthesis and material science. This document delves into the available data on this compound, offering insights into its molecular structure, reactivity, and safety considerations. By contextualizing this compound within the broader landscape of chlorinated butanes, this guide aims to equip scientists with the foundational knowledge necessary for further research and potential niche applications.

Introduction to this compound

This compound, with the chemical formula C₄H₆Cl₄, is a saturated chloroalkane.[1] As one of several structural isomers of tetrachlorobutane, its properties and potential applications are intrinsically linked to the specific arrangement of chlorine atoms along the butane backbone. Unlike its isomers, such as 1,2,3,4-tetrachlorobutane and 2,2,3,3-tetrachlorobutane, which have found utility as chemical intermediates, the industrial footprint of this compound is not well-documented.[2] The Australian Inventory of Industrial Chemicals, for instance, lists the compound but indicates it is not commercially active in Australia, suggesting a limited or historical industrial relevance.[1]

This guide will therefore focus on the fundamental chemical and physical characteristics of this compound, explore its likely synthesis based on established chlorination reactions, and provide a comparative analysis with its more industrially prominent isomers. This approach will provide a valuable resource for researchers who may encounter this compound as a byproduct in chlorination reactions or who may be exploring the structure-property relationships of chlorinated hydrocarbons.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, potential applications, and safety considerations. The key properties are summarized in the table below, with data primarily sourced from the PubChem database.

PropertyValueReference
Molecular Formula C₄H₆Cl₄[1]
Molecular Weight 195.9 g/mol [1]
CAS Number 13138-51-7[1]
IUPAC Name This compound[1]
Canonical SMILES CC(C(CCl)Cl)(Cl)Cl[1]
InChI Key NGAAIHKWQFLRDY-UHFFFAOYSA-N[1]
Appearance Not specified, likely a liquid at room temperature
Boiling Point Estimated to be around 180-200 °C (based on isomers)
Density Estimated to be around 1.3-1.4 g/cm³ (based on isomers)
Solubility Expected to be poorly soluble in water, soluble in organic solvents

Synthesis of this compound: A Mechanistic Perspective

Plausible Synthetic Pathways

The most probable synthetic routes to this compound would involve the chlorination of dichlorobutane isomers, such as 1,3-dichlorobutane or 2,3-dichlorobutane. The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the chlorobutane substrate, forming hydrogen chloride (HCl) and a chlorobutyl radical. This radical then reacts with another chlorine molecule to yield a dichlorobutane and a new chlorine radical, which continues the chain reaction. The position of chlorination is influenced by the relative stability of the resulting radical (tertiary > secondary > primary) and the statistical probability of hydrogen abstraction at each position.

Termination: The chain reaction is terminated when two radicals combine.

The final product distribution of tetrachlorobutane isomers will depend on the starting material and the reaction conditions (temperature, pressure, and catalyst, if any). The free-radical chlorination of 1-chlorobutane, for example, is known to produce a mixture of dichlorobutane isomers, with the relative yields being influenced by the reactivity of the hydrogens at different positions along the carbon chain.[4][5] A similar distribution of tetrachlorobutane isomers would be expected from the chlorination of dichlorobutanes.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Dichlorobutane 1,3-Dichlorobutane or 2,3-Dichlorobutane Initiation Initiation (UV light or heat) Dichlorobutane->Initiation Chlorine Cl₂ Chlorine->Initiation Propagation Propagation (Radical Chain Reaction) Initiation->Propagation Termination Termination Propagation->Termination TCB This compound Propagation->TCB Isomers Other Tetrachlorobutane Isomers (Byproducts) Propagation->Isomers HCl HCl Propagation->HCl

Caption: Plausible free-radical chlorination pathway for the synthesis of this compound.

Industrial Context: A Comparative Analysis of Tetrachlorobutane Isomers

The limited information on the industrial use of this compound stands in contrast to its isomers, which have defined roles as chemical intermediates. This comparative analysis highlights the structure-dependent utility of these compounds.

IsomerCAS NumberKey Industrial ApplicationPrecursor to
This compound 13138-51-7No well-documented large-scale industrial use.Not established
1,2,3,4-Tetrachlorobutane 3405-32-1Chemical intermediate, solvent.[1]2,3-Dichlorobutadiene
2,2,3,3-Tetrachlorobutane 14499-87-7Chemical intermediate.2,3-Dichlorobutadiene-(1,3)[2]

The primary industrial application for both 1,2,3,4-tetrachlorobutane and 2,2,3,3-tetrachlorobutane is as a precursor to dichlorobutadiene monomers. These dienes are then polymerized to produce specialty synthetic rubbers with desirable properties such as resistance to heat, oil, and weathering. The dehydrochlorination of tetrachlorobutanes is a key step in this process.

Isomer_Comparison cluster_isomers Isomers Tetrachlorobutane Isomers Tetrachlorobutane Isomers TCB_1233 This compound Tetrachlorobutane Isomers->TCB_1233 TCB_1234 1,2,3,4-Tetrachlorobutane Tetrachlorobutane Isomers->TCB_1234 TCB_2233 2,2,3,3-Tetrachlorobutane Tetrachlorobutane Isomers->TCB_2233 LimitedUse Limited/No Documented Industrial Use TCB_1233->LimitedUse Dehydrochlorination Dehydrochlorination TCB_1234->Dehydrochlorination TCB_2233->Dehydrochlorination Dienes Dichlorobutadiene Monomers Dehydrochlorination->Dienes Polymerization Polymerization Dienes->Polymerization Rubber Specialty Synthetic Rubbers Polymerization->Rubber

Caption: Comparative industrial relevance of tetrachlorobutane isomers.

Safety, Handling, and Environmental Considerations

Specific toxicological and environmental fate data for this compound are not extensively available. Therefore, it is prudent to handle this compound with the same precautions as other chlorinated hydrocarbons.

Safety and Handling

Based on the general properties of chlorinated alkanes, the following safety measures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Environmental Fate

The environmental fate of this compound is not well-studied. However, based on its structure as a chlorinated hydrocarbon, several general environmental behaviors can be anticipated:

  • Persistence: Chlorinated hydrocarbons can be persistent in the environment due to the stability of the carbon-chlorine bond.

  • Bioaccumulation: Due to their lipophilic nature, there is a potential for bioaccumulation in the fatty tissues of organisms.

  • Toxicity: Chlorinated solvents are known to have varying degrees of toxicity to aquatic and terrestrial life. The specific toxicity of this compound would require experimental determination.

Conclusion and Future Outlook

This compound remains a compound of academic interest rather than one of significant industrial application. The available information suggests that its isomers, particularly 1,2,3,4-tetrachlorobutane and 2,2,3,3-tetrachlorobutane, are more valuable as chemical intermediates in the production of specialty polymers. For researchers, this compound serves as an interesting case study in the structure-property relationships of halogenated alkanes.

Future research could focus on several key areas:

  • Definitive Synthesis: Development of selective synthesis routes to isolate this compound in high purity to enable further study.

  • Reactivity Studies: Investigation of its reactivity, particularly dehydrochlorination pathways, to assess its potential as a precursor for novel monomers or other fine chemicals.

  • Toxicological and Environmental Profiling: Comprehensive studies to determine its toxicological profile and environmental fate are necessary to fill the current data gaps.

By addressing these research questions, a more complete understanding of this compound can be achieved, potentially uncovering niche applications where its specific stereochemistry and reactivity may offer unique advantages.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25737, this compound. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 10.4: Radical Halogenation. Chemistry LibreTexts. Retrieved from [Link]

  • Bartleby. (n.d.). The Radical Chlorination Of Chlorobutane. Retrieved from [Link]

  • Google Patents. (n.d.). US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane.
  • Angelfire. (n.d.). Chem 502--Assignment 3. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 1,2,3,3-tetrachlorobutane via the electrophilic addition of chlorine to 1,3-dichloro-2-butene. These application notes are intended for researchers and scientists in organic synthesis and drug development. The content herein details the underlying reaction mechanism, a step-by-step experimental protocol, purification strategies, and critical safety considerations. The procedural steps are grounded in established principles of alkene halogenation, emphasizing stereochemical outcomes and methods for ensuring product purity.

Critical Safety Precautions

This synthesis involves hazardous materials, including highly toxic chlorine gas and chlorinated hydrocarbons. All operations must be conducted within a certified chemical fume hood with appropriate ventilation.[1][2] Adherence to strict safety protocols is mandatory.

  • Chlorine Gas (Cl₂): Chlorine is a highly toxic, corrosive, and oxidizing gas.[3] It can cause severe respiratory tract irritation, pulmonary edema, and death.[4]

    • Handling: Always use chlorine in a well-ventilated fume hood. Ensure a chlorine gas detector is operational in the laboratory.[2] All tubing and connectors must be rated for chlorine service and checked for leaks before use.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Butyl rubber or Neoprene recommended), tightly sealed safety goggles, a face shield, and a lab coat.[1][2] A properly fitted respirator with a cartridge for chlorine may be necessary.[2]

    • Emergency Preparedness: Have an emergency plan in place. A neutralization solution (e.g., aqueous sodium thiosulfate or sodium bisulfite) should be readily available to scrub any excess chlorine gas or decontaminate spills.[2]

  • Chlorinated Solvents and Reagents: The starting material (1,3-dichloro-2-butene) and the product (this compound) are chlorinated hydrocarbons.

    • Toxicity: These compounds are hazardous and should be handled with care to avoid inhalation and skin contact.[1]

    • Waste Disposal: All chlorinated organic waste must be collected in a designated, properly labeled waste container for hazardous materials. Do not discharge into drains.[4]

Reaction Principle and Mechanism

The synthesis proceeds via the electrophilic addition of molecular chlorine (Cl₂) across the carbon-carbon double bond of 1,3-dichloro-2-butene.[5][6]

Overall Reaction:

Mechanistic Pathway:

The reaction mechanism is a stereospecific anti-addition, which proceeds through a cyclic 'chloronium' ion intermediate.[6][7] This pathway dictates the three-dimensional arrangement of the added chlorine atoms in the final product.

  • Polarization and π-Complex Formation: As a nonpolar Cl₂ molecule approaches the electron-rich double bond of the alkene, the π-cloud induces a dipole in the Cl-Cl bond.[6]

  • Formation of a Cyclic Chloronium Ion: The alkene's π-electrons attack the proximal, electrophilic chlorine atom, displacing the distal chlorine as a chloride ion (Cl⁻). Simultaneously, a lone pair from the proximal chlorine atom attacks the other carbon of the former double bond, forming a three-membered ring called a chloronium ion.[7] This intermediate prevents the formation of a discrete carbocation, thus precluding molecular rearrangements.[7]

  • Nucleophilic Attack by Chloride: The chloride ion (Cl⁻) generated in the first step then attacks one of the carbons of the chloronium ion from the side opposite the ring (a backside attack).[6][7] This nucleophilic attack opens the three-membered ring, resulting in the anti-addition of the two chlorine atoms across the original double bond.

Caption: Reaction mechanism for the electrophilic addition of chlorine.

Stereochemical Considerations: The starting material, 1,3-dichloro-2-butene, exists as a mixture of (E) and (Z) isomers.[8] The anti-addition mechanism is stereospecific, meaning that each starting isomer will produce a specific stereoisomer of the product. Reaction of the (Z)-isomer will yield a pair of enantiomers, while reaction of the (E)-isomer will produce a meso compound. Since the commercial starting material is typically a mixture, the final product will be a corresponding mixture of diastereomers.

Materials and Equipment

Reagents & Chemicals Equipment
1,3-Dichloro-2-butene (mixture of isomers), 95%Three-necked round-bottom flask (250 mL)
Chlorine gas (lecture bottle or cylinder)Gas dispersion tube (fritted bubbler)
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)Pressure-equalizing dropping funnel
Nitrogen gas (inert atmosphere)Reflux condenser with a gas outlet
Sodium thiosulfate solution (10% w/v, for scrubbing)Gas scrubbing tower or bubbler
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Magnetic stirrer and stir bar
Ice-water bath
Rotary evaporator
Standard glassware for workup (separatory funnel, beakers, etc.)

Experimental Protocol

This procedure is designed for a 0.1 molar scale synthesis. Adjust quantities as needed.

G start Start setup Assemble and purge reaction apparatus with N₂. start->setup charge Charge flask with 1,3-dichloro-2-butene in CH₂Cl₂. setup->charge cool Cool reaction mixture to 0-5 °C in an ice bath. charge->cool add_cl2 Slowly bubble Cl₂ gas through the solution via gas dispersion tube. cool->add_cl2 monitor Monitor reaction via TLC or color change (disappearance of yellow/green tint). add_cl2->monitor quench Stop Cl₂ flow. Purge with N₂ to remove excess Cl₂. monitor->quench workup Wash with Na₂S₂O₃(aq) then water. Dry organic layer with MgSO₄. quench->workup isolate Filter drying agent. Remove solvent via rotary evaporation. workup->isolate purify Purify crude product (e.g., vacuum distillation). isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to a chlorine gas cylinder via flexible tubing, and a reflux condenser. The top of the condenser should be connected to a gas scrubbing trap containing 10% sodium thiosulfate solution to neutralize any unreacted chlorine gas.

  • Inert Atmosphere: Purge the entire apparatus with dry nitrogen gas for 10-15 minutes to remove air and moisture.

  • Charging the Flask: In the flask, dissolve 12.5 g (0.1 mol) of 1,3-dichloro-2-butene in 100 mL of anhydrous dichloromethane.[9]

  • Initiating the Reaction: Begin stirring and cool the flask in an ice-water bath to maintain a temperature of 0–5 °C. Low temperatures are often required for non-catalytic liquid-phase chlorination to improve selectivity.[10]

  • Chlorine Addition: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is typically exothermic. A controlled addition rate is crucial for high yields.[10]

  • Monitoring Progress: The reaction progress can be monitored by the disappearance of the characteristic yellow-green color of chlorine in the solution. Alternatively, small aliquots can be withdrawn and analyzed by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the addition until a faint, persistent yellow-green color remains, indicating a slight excess of chlorine.

  • Quenching: Once the reaction is complete, stop the flow of chlorine gas. Purge the system with nitrogen for 15-20 minutes to drive out any remaining dissolved chlorine into the scrubber.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic solution sequentially with 50 mL of 10% sodium thiosulfate solution (to remove residual chlorine), 50 mL of water, and finally 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining oil is the crude this compound.

Purification and Characterization

The crude product is a mixture of diastereomers and may contain unreacted starting material or side products. Purification is essential to obtain a high-purity sample.

  • Purification:

    • Vacuum Distillation: Due to the high boiling point of tetrachlorobutanes, purification is best achieved by vacuum distillation. The different isomers may have slightly different boiling points, but a complete separation by this method is unlikely.

    • Column Chromatography: For smaller scales, flash column chromatography on silica gel can be effective for separating the product from less polar starting material or more polar impurities.[9][11] Separating the diastereomers themselves via this method can be challenging.[12]

    • Crystallization: If one of the isomers is a solid at room temperature, fractional crystallization from a suitable solvent (e.g., isopropanol or hexanes) can be an effective purification method.[10][13]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The spectra will be complex due to the presence of multiple stereoisomers, but the chemical shifts and coupling patterns will be characteristic of the this compound structure.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity and determine the ratio of isomers in the product mixture. MS will confirm the molecular weight (M.W. 195.89 for C₄H₆Cl₄) and provide fragmentation patterns consistent with the structure.

    • Infrared (IR) Spectroscopy: The IR spectrum should show strong C-Cl stretching bands and the absence of a C=C stretching band from the starting material.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure a slight excess of chlorine is added. Check for leaks in the gas delivery system.
Loss of product during work-up.Ensure pH is neutral before extraction; avoid vigorous shaking that can cause emulsions.
Formation of Side Products Reaction temperature was too high, promoting substitution reactions.[14]Maintain the reaction temperature at 0-5 °C throughout the chlorine addition.
Presence of radical initiators (e.g., UV light).Conduct the reaction in a flask protected from direct light (e.g., wrapped in aluminum foil).[7]
Product is Dark/Discolored Impurities or decomposition.Ensure high-purity starting materials and solvents. Purify the final product via distillation or chromatography.

References

  • Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. (2019, March 28). Agilent. [Link]

  • Alkene Chlorination with Cl2: Bromonium-Analog Anti Addition to Vicinal Dichlorides. Chemical Engineering LibreTexts. [Link]

  • Zhou, Y., Jie, K., Zhao, R., Li, E., & Huang, F. (2020). Highly Selective Removal of Trace Isomers by Nonporous Adaptive Pillararene Crystals for Chlorobutane Purification. Journal of the American Chemical Society, 142(15), 6957–6961. [Link]

  • Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., Fedi, V., & Brandi, A. (2017). Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. The Journal of Organic Chemistry, 82(16), 8710–8715. [Link]

  • Clark, J. (2015). THE HALOGENATION OF ALKENES. Chemguide. [Link]

  • Hydrochlorination of Alkenes with Hydrochloric Acid. (2023). Organic Process Research & Development. [Link]

  • Process intensification of 1, 3-dichloro-2-butene chlorination with eccentric jetted-stirred tank. (n.d.). ResearchGate. [Link]

  • Advancements in hydrochlorination of alkenes. (2024). National Institutes of Health (NIH). [Link]

  • Problem 6 Addition of chlorine to trans-2-butene. Vaia. [Link]

  • In the addition reaction of Cl2 to buta-1,3-diene at low temperatures. Pearson+. [Link]

  • Chlorine - Environment Surveillance Centre & Emergency Response Centre, Bhopal. ESCERCB. [Link]

  • Synthesize the following compounds using 1-butyne as the only source of carbon. Vaia. [Link]

  • Easy purification of isomers with prepacked glass columns. (2022). Chromatography Today. [Link]

  • Handling Chlorine Safely. (2019). New Jersey Water Association. [Link]

  • Diene Halogenation - 2. Chegg. [Link]

  • Eberly, K. C., & Reid, R. J. (1953). U.S. Patent No. 2,626,964. Washington, DC: U.S.
  • Bellus, D., Sauter, H., & Weis, C. D. (1978). 2,3-DICYANOBUTADIENE AS A REACTIVE INTERMEDIATE BY in situ GENERATION FROM 1,2-DICYANOCYCLOBUTENE: 2,3-DICYANO-1,4,4a,9a-TETRAHYDROFLUORENE. Organic Syntheses, 58, 62. [Link]

  • Morsch, L., et al. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. [Link]

  • Nomination Background: 1,3-Dichloro-2-butene (CASRN: 926-57-8). National Toxicology Program. [Link]

  • Bell, A. T., & Harris, W. C. (1976). U.S. Patent No. 3,932,544. Washington, DC: U.S.
  • 8.8 Methods of Purification of Organic Compounds. LabXchange. [Link]

  • Howell, C. F. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
  • How to separate these regioisomers? (2024, November 8). Reddit. [Link]

Sources

Radical chlorination methods for producing 1,2,3,3-tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Radical Chlorination for 1,2,3,3-Tetrachlorobutane Synthesis

Executive Summary & Strategic Rationale

The synthesis of This compound (1,2,3,3-TeCB) is a critical transformation in the production of chlorinated intermediates, often serving as a precursor for specialized polymers and chloroprene derivatives. While 1,2,3,3-TeCB is frequently observed as a byproduct in the ionic chlorination of butadiene streams, its targeted isolation requires a shift in mechanistic strategy.

This guide details the Radical Addition of Chlorine to 1,3-dichloro-2-butene. Unlike ionic addition, which relies on polar solvents and Lewis acid catalysis (often leading to complex isomeric mixtures due to carbocation rearrangements), the radical pathway—initiated photochemically—offers a distinct selectivity profile and rapid kinetics in non-polar media.

Key Technical Advantages of this Protocol:

  • Mechanism Control: Leverages the high quantum yield of photo-initiated radical chains to drive saturation of the alkene.

  • Solvent Versatility: Operates efficiently in inert, non-polar solvents (e.g., CCl4, chlorinated butanes), simplifying downstream purification.

  • Isomer Targeting: Minimizes allylic substitution (which yields trichlorobutenes) by controlling temperature and chlorine saturation.

Mechanistic Theory: The Radical Addition Pathway

To synthesize 1,2,3,3-TeCB selectively, one must promote the addition of Cl₂ across the double bond of 1,3-dichloro-2-butene while suppressing the competing radical substitution of allylic hydrogens.

Reaction Pathway

The precursor, 1,3-dichloro-2-butene (


), possesses a double bond susceptible to both electrophilic and radical attack. Under UV irradiation, the reaction proceeds via a radical chain mechanism:[1]
  • Initiation: Homolytic cleavage of chlorine gas by UV light (

    
     nm).
    
  • Propagation (Step 1): The chlorine radical (

    
    ) adds to the electron-rich double bond. Regioselectivity is dictated by the stability of the resulting carbon radical. Attack at C2 yields a tertiary radical (stabilized by Cl and methyl), whereas attack at C3 yields a secondary radical.
    
  • Propagation (Step 2): The carbon radical abstracts a chlorine atom from molecular

    
    , regenerating the chain carrier (
    
    
    
    ) and forming the saturated 1,2,3,3-TeCB.

DOT Diagram: Radical Addition Mechanism

RadicalMechanism Start Initiation: Cl2 + hν → 2Cl• Precursor 1,3-Dichloro-2-butene (CH2Cl-CH=CCl-CH3) Start->Precursor Cl• Attack Intermediate Radical Intermediate (CH2Cl-CHCl-C•(Cl)-CH3) Precursor->Intermediate + Cl• (Addition) Product This compound (CH2Cl-CHCl-CCl2-CH3) Intermediate->Product + Cl2 (Abstraction) Product->Start Regenerates Cl• Cl2 Cl2 Gas Cl2->Intermediate

Figure 1: Radical chain propagation cycle for the photo-chlorination of 1,3-dichloro-2-butene.

Experimental Protocol

Safety Warning: Chlorine gas is highly toxic and corrosive. UV radiation can cause severe eye/skin damage. All operations must be performed in a fume hood with appropriate shielding and PPE.

Materials & Equipment
  • Precursor: 1,3-Dichloro-2-butene (mixture of cis/trans isomers, >95% purity).[2]

  • Reagent: Chlorine gas (Cl₂), anhydrous grade.

  • Solvent: Carbon Tetrachloride (

    
    ) or neat reaction (if temperature is controlled). Note: 
    
    
    
    is restricted; 1,2,3,4-tetrachlorobutane can be used as a heel solvent.
  • Reactor: Jacketed borosilicate glass reactor (transmits UV >300nm) with a quartz immersion well.

  • Light Source: Medium-pressure Mercury vapor lamp (450W).

  • Cooling: Circulating chiller set to 10°C.

Step-by-Step Methodology
  • Reactor Setup:

    • Assemble the jacketed reactor with the quartz immersion well, mechanical stirrer, thermocouple, and gas sparger (fritted glass).

    • Connect the gas outlet to a caustic scrubber (20% NaOH) to neutralize unreacted Cl₂ and HCl byproduct.

    • Diagram of Setup:

ReactorSetup Cl2_Source Cl2 Cylinder (Mass Flow Controller) Reactor Photochemical Reactor (Jacketed, Borosilicate) Cl2_Source->Reactor Sparger Inlet Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas Lamp Hg Vapor Lamp (Quartz Well) Lamp->Reactor Internal Irradiation Chiller Circulating Chiller (10°C) Chiller->Reactor Coolant In/Out

Figure 2: Photochemical reactor configuration for controlled radical chlorination.

  • Loading & Initiation:

    • Charge the reactor with 1,3-dichloro-2-butene (1.0 mol, ~125 g).

    • Optional: Add solvent (100 mL) to moderate exothermicity.

    • Start stirring (500 RPM) and coolant circulation. Ensure internal temperature stabilizes at 15°C.

    • Critical Step: Turn on the UV lamp. Allow 5 minutes for warm-up.

  • Chlorination (Addition Phase):

    • Introduce Cl₂ gas slowly (approx. 200 mL/min).

    • Monitor the exotherm.[1] The reaction is highly exothermic (

      
       kcal/mol). Adjust Cl₂ flow to keep internal temperature below 40°C .
      
    • Why <40°C? Higher temperatures increase the kinetic energy of Cl radicals, promoting H-abstraction (substitution) over addition, leading to unwanted pentachlorobutanes.

  • Endpoint Determination:

    • The reaction is complete when the theoretical mass of Cl₂ (1.0 mol, ~71 g) has been absorbed.

    • In-Process Control (IPC): Analyze aliquots via GC-FID. Look for the disappearance of the 1,3-dichloro-2-butene peak and the emergence of the 1,2,3,3-TeCB peak (typically elutes later).

    • Self-Validating Check: If HCl evolution is observed (white mist in headspace/scrubber), substitution is competing. Lower the temperature immediately.

  • Work-up & Purification:

    • Purge the reaction mixture with Nitrogen (

      
      ) for 30 minutes to remove dissolved Cl₂ and HCl.
      
    • Wash the organic phase with 5%

      
       solution, then water, and dry over 
      
      
      
      .
    • Isolation: 1,2,3,3-TeCB is a liquid/low-melting solid (mp ~ -100°C range, bp ~182°C). Fractional distillation under reduced pressure is required to separate it from meso-1,2,3,4-tetrachlorobutane (if present) and heavy ends.

Data Analysis & Characterization

Physical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 195.89 g/mol
Boiling Point ~182°C (760 mmHg)59.4°C at 10 mmHg [1]
Density ~1.42 g/cm³
Appearance Colorless viscous liquidDarkens on standing if not stabilized
GC-MS Identification Strategy
  • 1,2,3,3-TeCB vs. 1,2,3,4-TeCB:

    • 1,2,3,3-TeCB: Characterized by a gem-dichloro fragment (

      
      ).[3] In Mass Spec, look for fragments corresponding to loss of 
      
      
      
      (m/z 181 cluster) and
      
      
      patterns.
    • 1,2,3,4-TeCB: Symmetric cleavage patterns.

  • Retention Time: On non-polar columns (e.g., DB-5), 1,2,3,3-TeCB generally elutes before the 1,2,3,4-isomer due to the globular nature of the gem-dichloro group reducing Van der Waals interactions compared to the linear 1,2,3,4-chain.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High HCl Evolution Radical Substitution competing with Addition.Reduce Temperature (<20°C). Increase Cl₂ concentration (keep solution saturated).
Formation of Pentachlorobutanes Over-chlorination.Stop reaction at 95% conversion. Do not run in Cl₂ excess.
Low Reaction Rate UV intensity attenuation.Clean quartz well (polymer buildup). Check lamp spectral output.
Product Polymerization Radical initiated polymerization of precursor.Ensure O₂ is purged (inhibitor), but trace O₂ can sometimes moderate chains. Add radical inhibitor (e.g., BHT) after reaction for storage.

References

  • U.S. Environmental Protection Agency (EPA). (1980). Source Assessment: Polychloroprene State of the Art. EPA-600/2-80-175. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Dichloro-2-butene Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2023). This compound Compound Summary. CID 25737.[4] Retrieved from [Link]

Sources

Using 1,2,3,3-tetrachlorobutane as an intermediate in chloroprene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Valorization of 1,2,3,3-Tetrachlorobutane in Chloroprene Rubber Synthesis

Abstract

This application note details the protocol for utilizing This compound (1,2,3,3-TCB) as a high-value precursor in the chloroprene rubber (polychloroprene) manufacturing ecosystem. While standard chloroprene (2-chloro-1,3-butadiene) synthesis relies on 3,4-dichloro-1-butene, the 1,2,3,3-TCB isomer—often generated as a byproduct in C4 chlorination streams—serves as a critical intermediate for the synthesis of 2,3-dichloro-1,3-butadiene (DCBD) . DCBD is the essential comonomer required to disrupt crystallinity in Neoprene grades, ensuring flexibility at low temperatures. This guide provides a phase-transfer catalyzed (PTC) dehydrochlorination protocol to convert 1,2,3,3-TCB into DCBD, emphasizing impurity management and kinetic control.

Introduction & Strategic Context

In industrial chloroprene synthesis, the "C4 Stream" involves the chlorination of butadiene, yielding a mixture of dichlorobutenes. Subsequent chlorination yields tetrachlorobutanes. While the 1,2,3,4-isomer (meso) is the conventional precursor for DCBD, the 1,2,3,3-isomer (


) represents a significant fraction of the chlorinated stream that is often underutilized.

Why this matters:

  • Atom Economy: Converting the 1,2,3,3-isomer prevents waste and maximizes the yield of the high-value DCBD comonomer.

  • Polymer Performance: DCBD is chemically incorporated into the chloroprene backbone to introduce irregularities, preventing the "hardening" (crystallization) of rubber over time.

  • Process Safety: Utilizing liquid-phase PTC methods avoids the high-temperature hazards associated with vapor-phase dehydrochlorination.

Mechanistic Pathway

The conversion of 1,2,3,3-TCB to 2,3-dichloro-1,3-butadiene involves a stepwise double dehydrochlorination .

  • Step 1 (Regioselective Elimination): Removal of HCl from C2-C3 to form the alkene.

  • Step 2 (Allylic Elimination): Removal of HCl involving the terminal positions to form the diene system.

Reaction Scheme:


Figure 1: Stepwise conversion pathway of 1,2,3,3-TCB to the target comonomer DCBD.

Experimental Protocol

Protocol A: Phase-Transfer Catalyzed Dehydrochlorination

Objective: Selective conversion of 1,2,3,3-TCB to 2,3-dichloro-1,3-butadiene.

Reagents & Equipment:

  • Substrate: this compound (>95% purity preferred).

  • Base: Sodium Hydroxide (NaOH), 50% aqueous solution.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-3 mol%).

  • Inhibitor: 4-tert-Butylcatechol (TBC) or Phenothiazine (to prevent polymerization of the product).

  • Apparatus: Jacketed glass reactor with overhead stirrer, reflux condenser, and Dean-Stark trap (optional for water removal).

Step-by-Step Methodology:

  • Charge Preparation:

    • Load the reactor with 1.0 equivalent of 1,2,3,3-TCB.

    • Add 200 ppm of polymerization inhibitor (TBC).

    • Add 2.0 mol% of TBAB catalyst.

  • Base Addition & Initiation:

    • Heat the organic phase to 50°C .

    • Slowly add 2.5 equivalents of 50% NaOH solution under vigorous stirring (800+ RPM). Note: High shear is critical for PTC efficiency.

    • The reaction is exothermic; maintain internal temperature between 60°C – 70°C .

  • Reaction Monitoring:

    • Monitor the disappearance of TCB via GC-FID every 30 minutes.

    • Critical Control Point: The intermediate (1,2,3-trichloro-2-butene) will build up and then decline. Do not quench until the intermediate is <5%.

  • Work-up:

    • Cool the mixture to 20°C.

    • Separate the organic layer.[1]

    • Wash with water (2x) to remove salts and residual caustic.

    • Dry over anhydrous

      
      .
      
  • Purification (Distillation):

    • Perform fractional distillation under reduced pressure (50-100 mbar).

    • DCBD Boiling Point: ~98°C at atm (adjust for vacuum).

    • Safety: DCBD is prone to popcorn polymerization. Ensure the column is washed with inhibitor solution.

Analytical Validation

To validate the synthesis, you must distinguish the product from the starting material and the 1,2,3,4-derived isomers.

Table 1: Key Analytical Parameters

CompoundGC Retention (Relative)1H NMR Signature (CDCl3)Mass Spec (m/z)
1,2,3,3-TCB 1.00 (Ref)

2.1 (s, 3H, -CH3),

4.2-4.5 (m)
194 (

), 159 (

)
Intermediate 0.85

2.3 (s, 3H, Allylic CH3)
158 (

)
2,3-DCBD (Target) 0.45

5.6 (d, 2H),

6.2 (d, 2H) (Terminal =CH2)
122 (

), 87 (

)

NMR Interpretation: The appearance of two distinct doublets in the olefinic region (


 5.5 - 6.5 ppm) confirms the formation of the 1,3-diene system. The disappearance of the methyl singlet (

2.1) from the starting material indicates the successful elimination of the

protons (or their shift to a vinylic position if incomplete).

Process Workflow Diagram

The following diagram illustrates the integration of this protocol into a broader chloroprene development workflow.

Figure 2: Operational workflow for isolating and converting 1,2,3,3-TCB.

Safety & Handling (E-E-A-T)

  • Toxicity: Chlorinated butadienes are potential carcinogens and potent respiratory irritants. All operations must be conducted in a fume hood with appropriate PPE (Viton gloves recommended).

  • Stability: 2,3-Dichloro-1,3-butadiene is highly reactive. It must be stored at <0°C with 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization ("popcorn" formation), which can rupture vessels.

  • Waste: Aqueous waste streams will contain quaternary ammonium salts and high chloride content; dispose of according to halogenated waste protocols.

References

  • BenchChem. (n.d.). Synthesis of 2,3-Dichloro-1,3-butadiene: A Technical Guide. Retrieved from

  • Rossberg, M., et al. (2006).[2] "Chlorinated Hydrocarbons."[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry.[2] Wiley-VCH.[2]

  • Eberly, K. C., & Reid, R. J. (1953).[7] Preparation of 2,3-dichloro-1,3-butadiene by dehydrochlorination of 1,2,3,4-tetrachlorobutane.[4][7][8][9] U.S. Patent 2,626,964. Retrieved from

  • OECD SIDS. (2006). 2,3-Dichlorobuta-1,3-diene: Initial Assessment Report. UNEP Publications. Retrieved from

Sources

Application Note: High-Fidelity Quantification of 1,2,3,3-Tetrachlorobutane in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2,3,3-Tetrachlorobutane (1,2,3,3-TCB) is a critical process impurity formed during the chlorination of 1,3-butadiene, primarily in the production of chloroprene monomers.[1][2] Unlike its more stable isomer, 1,2,3,4-tetrachlorobutane, the 1,2,3,3-isomer possesses a gem-dichloro moiety that renders it thermally labile and prone to dehydrochlorination.[1][2] This Application Note details a robust analytical strategy that overcomes two primary challenges: thermal degradation in the GC inlet and isomer resolution from the matrix. We present two validated workflows: Liquid Injection for process streams and Headspace-SPME for trace analysis in solid/aqueous matrices.[1][2]

Part 1: Analyte Profiling & Analytical Challenges

The Isomer Challenge

In industrial synthesis, 1,2,3,3-TCB exists alongside chemically similar isomers, most notably meso- and racemic-1,2,3,4-tetrachlorobutane .[1][2] Standard non-polar columns often fail to baseline resolve these species.[2] Furthermore, the 1,2,3,3-isomer is significantly less stable.[1][2]

Thermal Instability Mechanism

A common error in TCB analysis is the use of standard hot-injection techniques (250°C+).[2] 1,2,3,3-TCB can undergo dehydrochlorination (loss of HCl) inside a hot, active inlet liner, converting to various trichlorobutadiene isomers. This leads to:

  • Low recovery rates.[2]

  • Ghost peaks (artifacts) in the chromatogram.[2]

  • Non-linear calibration curves.[2]

Mitigation Strategy: This protocol utilizes a Cool On-Column or PTV (Programmed Temperature Vaporizing) injection technique to ensure analyte integrity.[1][2]

Part 2: Sample Preparation Workflows

We define two distinct workflows based on the sample matrix.

Workflow A: Liquid Injection for Process Streams (High Concentration)

Target: Organic soluble liquids (e.g., crude chloroprene, reaction solvents).[2]

Reagents:

  • Solvent: Isooctane (2,2,4-Trimethylpentane) – HPLC Grade.[1][2] Reasoning: High boiling point prevents solvent expansion issues; excellent solubility for chlorinated alkanes.[1][2]

  • Internal Standard (ISTD): 1,2,4-Trichlorobenzene.[1][2] Reasoning: Similar boiling point and halogenation, but distinct retention time.

Protocol:

  • Stock Preparation: Dissolve 10 mg of 1,2,3,3-TCB standard in 10 mL Isooctane.

  • ISTD Spiking: Add 1,2,4-Trichlorobenzene to the solvent to achieve a final concentration of 50 µg/mL.

  • Sample Dilution: Dilute the process sample 1:100 with the spiked Isooctane.

  • Drying: Add 0.5g anhydrous Sodium Sulfate (

    
    ) to remove trace moisture which can hydrolyze the analyte.[2]
    
  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber GC vial.

Workflow B: HS-SPME for Trace Analysis

Target: Aqueous samples, soil, or solid polymer residues (Neoprene chips).[2]

Reagents:

  • Matrix Modifier: NaCl (30% w/v solution).[2] Reasoning: "Salting out" effect decreases the solubility of organics in water, driving them into the headspace.

  • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS).[2] Reasoning: Non-polar fiber matches the non-polar analyte; 100 µm thickness provides capacity for volatiles.

Protocol:

  • Sample Weighing: Place 1.0 g of solid sample (or 10 mL liquid) into a 20 mL headspace vial.

  • Modification: Add 10 mL of saturated NaCl solution (if solid sample) or 2g solid NaCl (if liquid sample).

  • Incubation: Equilibrate at 60°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose the PDMS fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Desorb in the GC inlet for 3 minutes (Splitless mode).

Visualization: Sample Prep Decision Tree

SamplePrep Start Start: Identify Matrix Decision Is the Matrix Organic Soluble? Start->Decision LiquidPath Liquid Process Stream (>100 ppm) Decision->LiquidPath Yes SolidPath Aqueous/Solid/Polymer (<10 ppm) Decision->SolidPath No LLE Liquid Dilution Protocol Solvent: Isooctane ISTD: 1,2,4-Trichlorobenzene LiquidPath->LLE SPME HS-SPME Protocol Fiber: 100µm PDMS Salt: 30% NaCl SolidPath->SPME Analysis GC-ECD/MS Analysis LLE->Analysis SPME->Analysis

Figure 1: Decision matrix for selecting the appropriate extraction methodology based on sample phase and concentration.

Part 3: Instrumental Parameters

Column Selection Strategy

While "624" type columns are standard for volatiles, they often lack the thermal stability for the final bake-out required to elute heavier trichlorobenzenes (ISTD).[2] We utilize a DB-1701 (intermediate polarity) phase.[1][2] The cyano-propyl functional group provides unique selectivity for separating chlorinated isomers based on dipole moments rather than just boiling point.[1][2]

Method Specifications
ParameterSettingRationale
System Agilent 8890 GC with 5977B MSD (or ECD)MS for ID; ECD for sensitivity.
Column DB-1701 (30m x 0.25mm x 0.25µm)Cyano-phase separates 1,2,3,3-TCB from 1,2,3,4-TCB isomers.[1][2]
Inlet MMI/PTV (Multimode Inlet)Essential for thermal preservation.[2]
Inlet Temp Cold Splitless: 60°C (0.1 min)

250°C @ 600°C/min
Inject cold to prevent degradation, then rapid heat to transfer.[2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[2]
Oven Program 60°C (hold 2 min)

10°C/min

180°C

25°C/min

260°C (hold 3 min)
Slow ramp at 100-180°C window is critical for isomer separation.
Transfer Line 260°CPrevents condensation of heavier matrix components.[2]
MS Source 230°C (EI Mode, 70eV)Standard ionization.[2]
SIM Ions Target: m/z 131, 133, 166 (Quant)1,2,3,3-TCB characteristic fragments.[1][2]

Part 4: Validation & Quality Assurance[1][2]

To ensure the method is "self-validating," the following criteria must be met in every sequence:

  • Resolution Check: The resolution (

    
    ) between 1,2,3,3-TCB and 1,2,3,4-TCB must be 
    
    
    
    . If
    
    
    , the oven ramp rate between 120°C and 160°C should be lowered to 5°C/min.
  • Inertness Check: Inject a standard of 1,2,3,3-TCB. Monitor for the presence of 2,3-dichlorobutadiene (a breakdown product).[2][3] If breakdown > 3%, replace the inlet liner and trim the column (guard column recommended).[2]

  • Linearity:

    
     over the range of 0.5 ppm to 100 ppm.[2]
    
Workflow Visualization: Instrumental Logic

GCLogic Input Sample Injection Inlet PTV Inlet (Cold Injection) Input->Inlet Column DB-1701 Column (Isomer Separation) Inlet->Column Detector MSD/ECD (Detection) Column->Detector Degradation Check: Dehydrochlorination? (Monitor m/z for Dienes) Detector->Degradation QC Loop

Figure 2: Instrumental flow emphasizing the critical QC check for thermal degradation products.

References

  • US Environmental Protection Agency. (1996).[2] Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][4]Link

  • Lynch, M. A. (2001).[2][5] Manufacture and use of chloroprene monomer.[2][5][6][7] Chemico-Biological Interactions, 135-136, 155-167.[1][2] (Discusses the formation of chlorinated impurities). Link

  • Agilent Technologies. (2015).[2][8] Selectivity of Wax and Intermediate Polarity Columns for Chlorinated Isomers.Link[2]

  • GuideChem. (2023).[2] 1,2,3,4-Tetrachlorobutane Physical Properties and Isomer Data.Link

Sources

Application Note & Protocols: High-Efficiency Isolation of 1,2,3,3-Tetrachlorobutane from Aqueous Matrices using Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the theory, methodology, and best practices for isolating 1,2,3,3-tetrachlorobutane from aqueous solutions using liquid-liquid extraction (LLE). As a chlorinated hydrocarbon, this compound's physicochemical properties necessitate a carefully optimized extraction strategy to achieve high recovery and purity. This guide is intended for researchers, analytical scientists, and process development professionals, offering detailed protocols grounded in established chemical principles. We will explore the critical aspects of solvent selection, procedural optimization, and quality control to ensure a robust and reproducible separation process.

Part 1: Theoretical Foundation of LLE for Chlorinated Hydrocarbons

Liquid-liquid extraction (LLE) is a cornerstone separation technique that operates on the principle of differential solubility of a target compound between two immiscible liquid phases.[1] In the context of isolating this compound from an aqueous matrix, the process involves introducing an organic solvent that is immiscible with water.

The success of the extraction is governed by the Partition Coefficient (K) , which describes the equilibrium distribution of the solute (this compound) between the organic and aqueous phases.

K = [Solute]organic / [Solute]aqueous

A high partition coefficient (K >> 1) is desirable, as it indicates a strong preference for the solute to move into the organic phase, resulting in efficient extraction. For a non-polar molecule like this compound, the fundamental principle of "like dissolves like" is the primary driver of this partitioning behavior.[2] The tetrachlorinated butane structure (C₄H₆Cl₄) is hydrophobic, making it poorly soluble in polar water but highly soluble in non-polar organic solvents.[3]

Key factors influencing the efficiency of the extraction include:

  • Solvent Choice: The single most critical parameter. The ideal solvent should have high solubility for this compound, be immiscible with water, have a different density from water for easy separation, and be readily removable post-extraction.

  • Salting-Out Effect: The solubility of non-polar organic compounds in water can be further decreased by dissolving a salt (e.g., sodium chloride, sodium sulfate) into the aqueous phase. This increases the activity of water, making the aqueous environment even less favorable for the hydrophobic analyte and driving it more completely into the organic phase, thereby increasing the partition coefficient.

  • Procedural Technique: Maximizing the surface area between the two liquid phases through agitation is crucial for achieving rapid equilibrium.[4] Furthermore, performing multiple extractions with smaller volumes of organic solvent is mathematically more efficient than a single extraction with a large volume.[5]

Part 2: Strategic Solvent Selection

The choice of solvent dictates the success, safety, and environmental impact of the extraction. While many organic solvents can dissolve this compound, a systematic evaluation is necessary. Chlorinated solvents like dichloromethane (DCM) are effective but are facing increasing regulatory scrutiny and environmental concerns.[6] Therefore, non-chlorinated alternatives are often preferred.

Below is a comparative table of suitable solvents for extracting this compound.

SolventPolarity IndexDensity (g/cm³)Boiling Point (°C)Water SolubilityKey Considerations
n-Hexane 0.1~0.6669ImmiscibleRecommended. Excellent for non-polar compounds. Low density (forms top layer). Highly flammable.
Dichloromethane (DCM) 3.1~1.3340Slightly SolubleHighly effective but is a halogenated solvent with environmental and health concerns.[5][6] High density (forms bottom layer).
Toluene 2.4~0.87111ImmiscibleGood solvent for non-polar compounds. Higher boiling point makes it harder to remove.[6]
Ethyl Acetate 4.4~0.9077Slightly Soluble (8.3 g/100 mL)Greener option, but its partial miscibility with water can lead to lower recovery and emulsion formation.[5]
1-Chlorobutane -~0.8978ImmiscibleA versatile solvent shown to be effective for a wide range of compounds.[7]

Causality Behind the Recommendation:

Based on the analysis, n-Hexane is recommended as the primary solvent for this application. Its highly non-polar nature aligns perfectly with the "like dissolves like" principle for the non-polar this compound, ensuring a high partition coefficient. Its low density allows for straightforward separation as the upper organic layer, and its relatively low boiling point facilitates easy removal during the final concentration step. While highly flammable, standard laboratory safety protocols can effectively manage this risk.

Part 3: Experimental Protocols

Safety First: All procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[8][9] Organic solvents are flammable and should be kept away from ignition sources.[10][11]

Protocol 1: Standard Batch Extraction from an Aqueous Sample

This protocol details a standard procedure for isolating this compound from a simple aqueous matrix.

Materials and Reagents:

  • Aqueous sample containing this compound

  • n-Hexane (HPLC grade or equivalent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (appropriately sized for the sample volume)

  • Erlenmeyer flasks

  • Ring stand and clamp

  • Glass funnel and filter paper or cotton plug

  • Rotary evaporator or gentle nitrogen stream apparatus

Step-by-Step Methodology:

  • Preparation: Secure the separatory funnel to the ring stand. Ensure the stopcock is closed and grease it lightly if it is not a PTFE stopcock.

  • Sample Loading: Carefully pour the aqueous sample into the separatory funnel.

  • First Extraction: Add a volume of n-hexane equal to approximately one-third of the aqueous sample volume.

  • Mixing and Venting: Stopper the funnel. Invert it carefully while holding the stopper and stopcock firmly. Shake the funnel gently for 10-15 seconds to mix the phases.[4] Crucially, invert the funnel so the stem points upwards and away from you, and slowly open the stopcock to vent the pressure built up from the solvent vapor.[4] Close the stopcock and repeat the shaking and venting process 2-3 times.

  • Phase Separation: Place the funnel back on the ring stand and remove the stopper. Allow the layers to separate completely. The less dense n-hexane layer will be on top, and the aqueous layer will be on the bottom.

  • Draining the Aqueous Layer: Carefully open the stopcock and drain the lower aqueous layer into a clean Erlenmeyer flask. Stop just as the interface between the layers reaches the stopcock.[4]

  • Collecting the Organic Layer: Drain the remaining organic layer (containing the extracted product) through the top opening of the funnel into a separate, clean, and dry Erlenmeyer flask. This prevents re-contamination from any residual aqueous phase in the stopcock.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 3-7 two more times with fresh portions of n-hexane. This ensures maximum recovery of the target analyte. Combine all organic extracts into the same flask.

  • Drying the Extract: Traces of water in the combined organic extract can interfere with subsequent analysis. Add a small amount of anhydrous sodium sulfate to the flask. Swirl the flask; if the sodium sulfate clumps together, add more until some particles remain free-flowing. This indicates all water has been absorbed.

  • Final Isolation: Decant or filter the dried hexane solution into a pre-weighed round-bottom flask. Remove the n-hexane using a rotary evaporator or by evaporating it under a gentle stream of nitrogen gas. Avoid evaporating to complete dryness , as this can lead to loss of the analyte.[12] The remaining residue is the isolated this compound.

Protocol 2: Enhanced Recovery using the Salting-Out Technique

For samples with low concentrations of this compound, this modification increases extraction efficiency.

Methodology:

  • Follow Protocol 1, Step 2 .

  • Salting Out: Before adding the organic solvent, add sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous sample in the separatory funnel until the solution is saturated (some solid salt remains undissolved). Swirl to dissolve as much salt as possible.

  • Proceed with Protocol 1, Steps 3-10 . The presence of the salt will significantly improve the partitioning of this compound into the n-hexane phase.

Part 4: Quality Control and Workflow Validation

A robust protocol must be a self-validating system. To ensure the accuracy and reproducibility of the extraction, the following QC measures are essential.

  • Internal Standards: Before extraction, a known quantity of an appropriate internal standard (e.g., a deuterated analog of the analyte or a similar chlorinated compound not present in the sample) should be added to the sample.[12] This allows for the correction of any analyte loss during the procedure.

  • Calculating Percent Recovery: To validate the method, a blank aqueous sample can be "spiked" with a known concentration of this compound. The extraction is then performed, and the final amount of isolated analyte is quantified using an appropriate analytical technique.

    • % Recovery = (Mass of Analyte Recovered / Initial Mass of Analyte Spiked) x 100

    • A recovery of >90% is generally considered adequate.[12]

  • Downstream Analysis: The final extract is typically analyzed by Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or an Electron Capture Detector (ECD), which are highly sensitive methods for chlorinated hydrocarbons.[12][13]

Part 5: Workflow Visualization

The following diagram illustrates the complete workflow for the liquid-liquid extraction of this compound.

Caption: Workflow for isolating this compound via LLE.

References

  • Guidelines on the determination of chlorinated hydrocarbons in sediment. Repository OceanBestPractices. [Link]

  • Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4). Cheméo. [Link]

  • Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. gtfch.org. [Link]

  • 1,2,2,3-Tetrachlorobutane | C4H6Cl4 | CID 12731302. PubChem - NIH. [Link]

  • This compound | C4H6Cl4 | CID 25737. PubChem. [Link]

  • Green solvent selection guides. White Rose Research Online. [Link]

  • Choice of solvent for extraction. Chemistry Stack Exchange. [Link]

  • Removal of chlorinated hydrocarbons from water by air stripping and solvent sublation. Digital Commons @ NJIT. [Link]

  • The Ultimate Guide to Industrial Solvents: Applications, Selection, and Safety. Ecolink. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Process for production of meso-1,2,3,4-tetrachlorobutane.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Liquid-Liquid Extraction. YouTube. [Link]

  • Test Method Database. Specialty Analytical. [Link]

  • Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quanti. California Water Boards. [Link]

  • Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. Teledyne SSI. [Link]

Sources

Application Note: Kinetic Profiling of Chlorine Addition to 1,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 1,2,3,3-Tetrachlorobutane (CAS 13138-51-7) Precursor: 1,3-Dichloro-2-butene (CAS 926-57-8) Reaction Type: Electrophilic Halogen Addition / Gas-Liquid Heterogeneous Kinetics

Executive Summary & Scope

This application note details the experimental protocol for determining the reaction kinetics of chlorine (


) addition to 1,3-dichloro-2-butene. While 1,3-dichloro-2-butene is a common byproduct in the chloroprene value chain (Muscat process), its conversion to this compound represents a critical intermediate step for higher-order chlorinated solvents and polymers.

Critical Distinction: This protocol focuses exclusively on the ionic electrophilic addition pathway. Researchers must strictly control temperature and light exposure to suppress the competing free-radical substitution pathway, which leads to indiscriminate chlorination and "heavy ends" (e.g., pentachlorobutanes).

Mechanistic Theory

The formation of this compound proceeds via the electrophilic attack of diatomic chlorine on the electron-rich


-bond of the 1,3-dichloro-2-butene. Unlike simple alkenes, the starting material is deactivated by the electron-withdrawing chlorine substituents, reducing the rate of reaction and making the kinetics highly sensitive to solvent polarity.
Reaction Pathway[1][2][3][4][5]
  • Polarization: The

    
    -cloud of the alkene induces a dipole in the 
    
    
    
    bond.
  • Chloronium Formation: The

    
    -bond attacks the electrophilic chlorine, ejecting a chloride ion (
    
    
    
    ) and forming a bridged chloronium ion intermediate.[1]
  • Nucleophilic Attack: The chloride ion attacks the chloronium ring from the backside (anti-addition).[1]

  • Regioselectivity: Due to the existing chlorine at the C1 and C3 positions, the transition state is stabilized by the methyl group at C3, directing the nucleophilic attack.

Pathway Diagram

ReactionMechanism Reactants 1,3-Dichloro-2-butene + Cl2 TS Cyclic Chloronium Intermediate Reactants->TS Electrophilic Attack (Slow Step) SideReaction Radical Substitution (Pentachlorobutanes) Reactants->SideReaction hv / High Temp (Avoid) Product This compound (Anti-Addition Product) TS->Product Cl- Nucleophilic Attack (Fast)

Figure 1: Reaction pathway showing the target ionic route vs. the suppression of radical substitution.

Experimental Protocol

Objective: Determine the second-order rate constant (


) for the reaction in a liquid-phase semi-batch reactor.
Safety & Prerequisites
  • Chlorine Gas: Highly toxic and corrosive. All work must be performed in a functioning fume hood with a caustic scrubber (NaOH) attached to the reactor vent.

  • Precursor Toxicity: 1,3-dichloro-2-butene is a potential carcinogen and lachrymator. Double-gloving (Nitrile/Laminate) is required.

  • Runaway Risk: The reaction is exothermic (

    
    ). Cooling capacity must exceed maximum heat generation.
    
Reagents & Equipment[6][7][8][9]
  • Reactor: 250 mL jacketed glass reactor with overhead stirring (4-blade pitch).

  • Gas Feed:

    
     cylinder with mass flow controller (MFC).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: Polar chlorinated solvents stabilize the chloronium intermediate.

  • Internal Standard: n-Decane (inert to chlorination under these conditions).

  • Quench Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
Step-by-Step Methodology
  • Reactor Charge:

    • Load 100 mL of solvent (DCE) into the reactor.

    • Add 0.05 mol of 1,3-dichloro-2-butene.

    • Add 0.005 mol of n-Decane (Internal Standard).

    • Initiate stirring at 600 RPM (ensure vortex formation to minimize gas-liquid mass transfer resistance).

    • Equilibrate temperature to 25°C using the jacket circulator.

  • Radical Suppression:

    • Add 100 ppm of BHT (Butylated hydroxytoluene) or conduct the reaction in complete darkness to inhibit free-radical chains.

  • Reaction Initiation:

    • Start

      
       flow at a controlled rate (e.g., 50 mL/min).
      
    • Critical: Ensure the molar flow rate of

      
       is in excess relative to the reaction rate to maintain saturation, or operate in a regime where 
      
      
      
      concentration is constant (pseudo-first-order conditions).
  • Sampling Protocol:

    • Withdraw 0.5 mL aliquots at

      
       minutes.
      
    • Immediate Quench: Dispense aliquot directly into a vial containing 2 mL of quench solution (Thiosulfate) and 2 mL of extraction solvent (Hexane). Shake vigorously to destroy unreacted

      
      .
      
  • Analysis:

    • Analyze the organic layer via GC-FID or GC-MS.

Analytical Method (GC-FID)
ParameterSetting
Column DB-5 or HP-5 (30m x 0.25mm x 0.25µm)
Inlet Temp 220°C (Split 20:1)
Carrier Gas Helium @ 1.2 mL/min
Oven Program 50°C (hold 2 min)

10°C/min

200°C
Detector FID @ 250°C

Data Analysis & Kinetic Modeling

Mass Transfer vs. Intrinsic Kinetics

In gas-liquid reactions, the observed rate is often limited by the diffusion of gas into the liquid (


). To ensure you are measuring intrinsic chemical kinetics, you must verify the Hatta Number (Ha) .
  • If reaction rate increases with stirring speed, you are mass-transfer limited.

  • Requirement: Run the reaction at varying stir speeds (e.g., 400, 600, 800 RPM). The kinetic regime is valid only when the rate becomes independent of RPM.

Rate Law Calculation

Assuming intrinsic kinetics, the rate law for electrophilic addition is second-order:



Under conditions where


 is kept constant (saturation), the expression simplifies to Pseudo-First-Order:


Where

.
Experimental Workflow Diagram

ExperimentalWorkflow Setup Reactor Setup (Solvent + Alkene + Inhibitor) Initiation Start Cl2 Flow (Controlled Temp) Setup->Initiation Sampling Aliquot Withdrawal (t = 0 to 60 min) Initiation->Sampling Quench Quench: Na2S2O3 (Stop Reaction) Sampling->Quench Analysis GC-FID Analysis (Ratio to Internal Std) Quench->Analysis Calc Calculate k_obs (Ln Plot) Analysis->Calc

Figure 2: Workflow for kinetic data acquisition ensuring precise time-point resolution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-Linear Ln Plot

fluctuation
Ensure

flow is sufficient to maintain saturation; check reactor pressure.
Heavy Byproducts Radical substitutionExclude light strictly; increase radical inhibitor (BHT) concentration; lower temperature.
Low Mass Balance Volatility lossCheck condenser coolant temp (< -10°C); ensure system is sealed.
Induction Period Moisture contaminationDry all reagents; water can react with chloronium ions to form chlorohydrins.

References

  • Poutsma, M. L. (1965). "Chlorination of unsaturated compounds in nonpolar media." Journal of the American Chemical Society. Link

  • National Institute of Standards and Technology (NIST). "1,3-Dichloro-2-butene Properties." NIST Chemistry WebBook. Link

  • Stewart, C. A. (1993).[2] "Chloroprene and Polychloroprene." Ullmann's Encyclopedia of Industrial Chemistry. (Context for byproduct utilization). Link

  • Occupational Safety and Health Administration (OSHA). "Chlorine Handling Standards." Link

Sources

Application Notes and Protocols for the Controlled Thermal Decomposition of 1,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,3,3-Tetrachlorobutane is a chlorinated hydrocarbon of interest in various chemical syntheses and as a potential intermediate in industrial processes. Understanding its thermal stability and decomposition pathways is critical for ensuring safe handling, predicting environmental fate, and developing potential valorization strategies for chlorinated waste streams. This document provides a detailed guide for researchers, scientists, and drug development professionals on the controlled thermal decomposition of this compound. The protocols described herein are based on established principles of thermal and catalytic decomposition of halogenated hydrocarbons and are designed to be self-validating systems.

The thermal decomposition of chlorinated alkanes is a complex process that can proceed through various reaction channels, including dehydrochlorination, C-C bond scission, and radical chain reactions. The distribution of products is highly sensitive to reaction conditions such as temperature, pressure, residence time, and the presence of catalysts or other reagents. These application notes will explore two primary approaches for the controlled thermal decomposition of this compound: non-catalytic pyrolysis and catalytic decomposition.

PART 1: Theoretical Framework of this compound Decomposition

The structure of this compound suggests several potential decomposition pathways. The presence of chlorine atoms on adjacent carbons and a geminal dichloride group at the C3 position makes dehydrochlorination a highly probable initial step.

Non-Catalytic Pyrolysis: Dehydrochlorination Pathways

In an inert atmosphere, the primary thermal decomposition mechanism for aliphatic chlorinated hydrocarbons is dehydrochlorination, leading to the formation of alkenes and hydrogen chloride (HCl). For this compound, several successive dehydrochlorination steps are plausible, as illustrated in the reaction scheme below. The initial dehydrochlorination can occur at different positions, leading to a mixture of trichlorobutene isomers. Subsequent dehydrochlorination of these intermediates would yield dichlorobutadienes, followed by further elimination to produce chlorobutatrienes and ultimately, butatriene or other C4 hydrocarbons alongside HCl.

G A This compound B Trichlorobutene Isomers + HCl A->B -HCl C Dichlorobutadiene Isomers + 2HCl B->C -HCl D Chlorobutatriene Isomers + 3HCl C->D -HCl E C4 Hydrocarbons + 4HCl D->E -HCl G cluster_0 Catalytic Surface A This compound B Adsorbed Chlorinated Intermediates A->B C Metal Carbide B->C E HCl B->E F Hydrocarbon Products B->F D Carbon Nanomaterials C->D G H2 (if present) G->B Regeneration G A Inert Gas Cylinder B Mass Flow Controller A->B D Mixing Zone B->D C Syringe Pump with this compound C->D E Tube Furnace with Quartz Reactor D->E F Heated Transfer Line E->F G Cold Trap F->G H Gas Sampling Port G->H I Alkali Trap H->I J Vent I->J

Application Note: Solvent Selection for Recrystallization of Tetrachlorobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists focusing on the purification of tetrachlorobutane derivatives, specifically the separation of high-melting meso-isomers from racemic mixtures.

Executive Summary

The purification of 1,2,3,4-tetrachlorobutane (TCB) and its derivatives presents a unique challenge in process chemistry. Unlike simple aromatic solids, these polychlorinated aliphatic hydrocarbons exhibit "waxy" behavior, low polarity, and a high tendency to "oil out" rather than crystallize.

The critical separation often lies in isolating the solid meso-isomer (MP ~72–74°C) from the liquid or low-melting racemic mixture (MP < 20°C). This guide outlines a thermodynamic approach to solvent selection, prioritizing the exclusion of the liquid racemic isomer while maximizing the yield of the crystalline meso form.

Solubility Profiling & Solvent Selection Theory

The "Like Dissolves Like" Paradox

Tetrachlorobutane derivatives are lipophilic and non-polar. While standard non-polar solvents (Hexane, Toluene) dissolve them readily, they often fail to induce crystallization because the solubility differential between "hot" and "cold" is insufficient—the compound remains soluble even at -20°C.

Conversely, highly polar solvents (Water) are immiscible. The "Sweet Spot" lies in Polar Protic or Polar Aprotic solvents that have marginal affinity for the chlorinated backbone at low temperatures but high capacity at boiling points.

Solvent Class Analysis
Solvent ClassRepresentativeSuitabilityMechanistic Insight
Alcohols Ethanol, MethanolHigh Best for Isomer Separation. The hydroxyl group creates a polarity mismatch. Hot ethanol dissolves TCB; cold ethanol forces the symmetric meso lattice to precipitate while keeping the racemic oil in solution.
Alkanes Heptane, HexaneLowToo Good. TCB is highly soluble. Often leads to low recovery unless cooled to -78°C. Useful only as a co-solvent.
Chlorinated DCM, ChloroformVery LowToo Good. "Like dissolves like" prevents crystallization. Used only for initial extraction, not recrystallization.
Aromatics TolueneMediumGood for removing polar impurities, but requires an anti-solvent (e.g., Hexane) to force precipitation.
The "Oiling Out" Danger Zone

A common failure mode with TCB derivatives is oiling out —where the compound separates as a second liquid phase before crystallizing.

  • Cause: The saturation temperature exceeds the melting point of the solvated compound (or the oil is the racemic isomer).

  • Solution: Use a solvent with a boiling point below the melting point of the solid (e.g., Methanol, BP 65°C) or seed the solution at a temperature above the oiling point.

Protocol: Screening & Purification

Phase 1: The "Rule of 5-10" Screening

Before bulk purification, perform this rapid screen on 100 mg of crude material.

  • Test 1 (Ethanol): Add 0.5 mL Ethanol. Heat to boil.

    • Result A: Dissolves? Cool to 0°C. Crystals = Winner .

    • Result B: Insoluble hot? Add more solvent.[1]

  • Test 2 (Methanol/DCM): Dissolve in minimal DCM (0.1 mL). Add hot Methanol (1 mL). Boil off DCM. Cool.

    • Mechanism:[1][2][3][4][5] DCM acts as the carrier; Methanol acts as the anti-solvent.

Phase 2: Bulk Recrystallization of meso-1,2,3,4-Tetrachlorobutane

Objective: Isolate >98% pure meso-isomer from a crude chlorination mixture.

Reagents
  • Crude TCB: Containing meso (solid) and racemic (oil) isomers.

  • Primary Solvent: Ethanol (Absolute or 95%).

  • Wash Solvent: Cold Methanol (-20°C).

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place crude TCB in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (approx. 3 mL per gram of crude).

    • Heat to reflux (78°C) with magnetic stirring.

    • Critical Check: If undissolved solids remain after 10 mins, add Ethanol in 1 mL increments until clear. If solids look like inorganic salts (non-crystalline), perform a Hot Filtration .

  • Controlled Cooling (The Nucleation Zone):

    • Remove from heat.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Do not plunge into ice immediately; this traps the liquid racemic isomer inside the meso crystals (occlusion).

    • Once at 25°C, inspect for crystals. If an oil forms, scratch the glass with a rod or add a seed crystal of pure meso-TCB.

  • Deep Cooling (Yield Maximization):

    • Place the flask in an ice/water bath (0°C) for 1 hour.

    • Optional: For maximum yield, transfer to a freezer (-20°C) overnight.

  • Isolation:

    • Filter rapidly using a chilled Büchner funnel.

    • The Wash: Wash the filter cake with cold Methanol (not Ethanol, as Methanol is a poorer solvent for the solid but washes away the oily racemic mother liquor efficiently).

    • Volume: 2 x 5 mL per 10g of product.

  • Drying:

    • Air dry for 1 hour, then vacuum dry at 30°C (Note: TCB is volatile; do not use high vacuum/high heat for extended periods).

Visualizing the Workflow

The following diagram illustrates the decision logic and physical workflow for separating the isomers.

RecrystallizationWorkflow Start Crude TCB Mixture (Meso + Racemic + Impurities) Dissolve Dissolve in Refluxing Ethanol (78°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check HotFilter Hot Filtration (Remove Salts/Insolubles) Check->HotFilter No (Solids present) Cooling Slow Cooling to 25°C (Avoid Shock Cooling) Check->Cooling Yes HotFilter->Cooling StateCheck State Check Cooling->StateCheck Seed Add Seed Crystal / Scratch Glass StateCheck->Seed Oiling Out DeepCool Cool to 0°C - 4°C StateCheck->DeepCool Crystals Forming Seed->DeepCool Filter Vacuum Filtration DeepCool->Filter Solid Solid Product (Meso-Isomer >98%) Filter->Solid Retentate Liquor Mother Liquor (Racemic Oil + Impurities) Filter->Liquor Filtrate Wash Wash with Cold Methanol Solid->Wash

Figure 1: Decision tree for the purification of meso-1,2,3,4-tetrachlorobutane, highlighting the critical intervention point for "oiling out."

Troubleshooting & Optimization

Problem: "I only got an oil, no crystals."
  • Diagnosis: The racemic content is too high, acting as a solvent for the meso form, or the temperature is too high.

  • Remedy:

    • Re-dissolve the oil in fresh Ethanol.

    • Add water dropwise until persistent cloudiness appears (creating a binary Ethanol/Water system).

    • Re-heat to clear, then cool very slowly. The water increases the polarity, forcing the hydrophobic TCB out of solution more aggressively.

Problem: "Yield is too low (<40%)."
  • Diagnosis: The compound is too soluble in Ethanol.

  • Remedy: Switch to Methanol as the primary solvent (lower solubility) or reduce the solvent volume. Alternatively, use a Heptane/Ethyl Acetate (9:1) mixture if the compound is strictly non-polar.

References

  • Smolecule. (2023).[6] "Synthesis and Properties of (R,S)-1,2,3,4-Tetrachlorobutane." Retrieved from

  • BenchChem. (2025).[7] "2,2,3,3-Tetrachlorobutane Application Notes."[7] Retrieved from

  • Google Patents. (1976). "Process for production of meso-1,2,3,4-tetrachlorobutane (US3932544A)." Retrieved from

  • PubChem. (2025). "1,2,3,4-Tetrachlorobutane Compound Summary." Retrieved from

Sources

Application Note: Handling and Storage Protocols for Volatile Chlorinated Butanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note defines the operational standards for handling volatile chlorinated butanes (VCBs), specifically focusing on 1-chlorobutane , 2-chlorobutane , and 1,4-dichlorobutane . These compounds serve as critical alkylating agents and solvents in drug discovery and organic synthesis. However, their low flash points, high volatility, and susceptibility to hydrolysis present distinct risks. This guide synthesizes physicochemical data with field-proven protocols to ensure personnel safety and reagent integrity.

Physicochemical Profile & Hazard Analysis

Understanding the structural differences between primary and secondary chlorinated butanes is critical for predicting stability and reactivity.

Table 1: Comparative Physicochemical Properties
Property1-Chlorobutane2-Chlorobutane1,4-Dichlorobutane
CAS Number 109-69-378-86-4110-56-5
Structure Primary (

)
Secondary (

)
Primary (Di-substituted)
Boiling Point 78°C68°C155°C
Flash Point -12°C (Closed Cup)-15°C (Closed Cup)40°C - 50°C
Vapor Pressure ~110 hPa @ 20°C~150 hPa @ 20°C~5 hPa @ 20°C
Stability Risk ModerateHigh (Prone to elimination/hydrolysis)Stable
Primary Hazard FlammabilityFlammability + InstabilityToxicity/Irritation
Critical Mechanism: Hydrolysis & Acid Generation

Chlorinated butanes, particularly 2-chlorobutane , are susceptible to hydrolysis when exposed to atmospheric moisture. The secondary carbocation intermediate formed by 2-chlorobutane allows for a faster


 hydrolysis rate compared to the primary 1-chlorobutane [1].


Impact: The generation of anhydrous HCl gas within a stored container pressurizes the vessel and catalyzes further degradation. This necessitates the "Dry-Seal Protocol" detailed in Section 4.

Material Compatibility Matrix

Chlorinated solvents are notorious for permeating common laboratory elastomers and plastics. Incorrect material selection leads to containment failure.

Table 2: Material Resistance Guide
MaterialCompatibilityNotes
Nitrile Rubber ⚠️ Splash Only Rapid degradation. <5 min breakthrough time. Immediately remove if splashed.[1]
Latex / Vinyl Incompatible Permeates instantly. Do not use.
Viton® (FKM) Recommended Excellent resistance for seals and O-rings.
PVA (Polyvinyl Alcohol) Recommended High resistance to chlorinated solvents (but dissolves in water).
Silver Shield® Recommended Laminate film; best for spill cleanup or high-exposure tasks.
Polystyrene (PS) Incompatible Dissolves rapidly. Never use PS serological pipettes.
Polypropylene (PP) ⚠️ Conditional Swelling occurs over time. Okay for brief transfers, not storage.
PTFE (Teflon) Recommended Inert. Ideal for tubing, cap liners, and stopcocks.

Storage Protocols: The "Dry-Seal" System

The following logic diagram outlines the decision-making process for storing VCBs based on grade and usage frequency.

Figure 1: Storage Logic Decision Tree

StorageProtocol Start Incoming VCB Inventory CheckGrade Check Grade / Purity Start->CheckGrade Anhydrous Anhydrous Grade (<50 ppm H2O) CheckGrade->Anhydrous TechGrade Technical/Reagent Grade CheckGrade->TechGrade SealType Septum Integrity Check Anhydrous->SealType Action2 Parafilm Wrap Required Check Cap Liner (PTFE) TechGrade->Action2 SureSeal Sure/Septum Seal SealType->SureSeal Intact ScrewCap Standard Screw Cap SealType->ScrewCap Punctured/Open Action1 Store in Flammables Cabinet (Secondary Containment) SureSeal->Action1 Keep Desiccated Action3 Purge Headspace with N2/Ar After Every Use ScrewCap->Action3 Prevent Hydrolysis Action2->Action1 Action3->Action2

Caption: Decision matrix for storage. Note that once an anhydrous septum is significantly punctured, it must be treated as a standard screw cap and purged with inert gas to maintain stability.

Protocol 4.1: Headspace Inerting (Mandatory for 2-Chlorobutane)

Due to the hydrolysis risk, air (moisture) must be excluded from the headspace after use.

  • Gas Source: Use a low-pressure Nitrogen (

    
    ) or Argon line.
    
  • Insertion: Insert a glass pipette or long needle into the bottle, hovering 2 cm above the liquid surface. Do not bubble through the liquid (this evaporates the solvent).

  • Purge: Flow gas gently for 15–30 seconds to displace heavier oxygen/moisture.

  • Seal: Cap immediately while the gas is still flowing, then wrap with Parafilm to prevent loosening due to vapor pressure buildup [2].

Handling & Transfer Protocols

Pre-Use Quality Check (Self-Validating Step)

Before using stored chlorinated butanes for sensitive synthesis (e.g., Grignard formation), perform this rapid check:

  • Visual: Liquid must be water-clear. Any yellowing indicates HCl formation/polymerization.

  • Acidity Check: Hold a piece of damp pH paper over the open bottle mouth.

    • Result: If the paper turns red instantly, significant hydrolysis has occurred. Distill or discard.

Syringe Transfer (Cannula Method)

To minimize flammability risks and exposure, use positive pressure transfer rather than pouring.

Equipment:

  • Glass syringe (plastic syringes may swell).

  • Stainless steel needle (18-20G).

  • Inert gas balloon or line.

Figure 2: Safe Transfer Workflow

TransferWorkflow Step1 1. Grounding Equip & Bond Vessel Step2 2. Inerting Insert N2 Line into Source Step1->Step2 Safety First Step3 3. Aspiration Withdraw Liquid via Syringe Step2->Step3 Positive Pressure Step4 4. Transfer Inject into Target Flask Step3->Step4 Closed System Step5 5. Quench Pull N2 into Syringe to Clear Needle Step4->Step5 Residual Control

Caption: Closed-system transfer workflow to prevent vapor release and static ignition.

Emergency Procedures

Spill Management

Warning: Do not use paper towels for chlorinated butane spills. The high surface area increases evaporation rate (flammability) and paper offers no chemical resistance.

  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield or Viton gloves. Nitrile is insufficient for direct contact with pools of liquid.

  • Containment: Use vermiculite or a commercial "Solvent Absorbent" pillow.

  • Disposal: Sweep absorbed material into a high-density polyethylene (HDPE) pail with a tight lid. Label as "Halogenated Organic Waste."

Exposure Response
  • Skin: Wash with soap and water for 15 minutes. Note: Chlorinated solvents defat the skin, leading to dermatitis.

  • Inhalation: Move to fresh air immediately. If symptoms of CNS depression (dizziness, nausea) persist, seek medical attention.[2]

References

  • Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8006, 1-Chlorobutane. Retrieved from [Link]

  • CP Lab Safety. (2023). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing byproduct formation during butane chlorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation

Status: Operational | Tier: Level 3 (Advanced Process Engineering)

Core Directive: The Engineering Philosophy

Welcome to the Advanced Reaction Engineering Support Center. You are likely here because your butane chlorination stream is contaminated with dichlorobutanes, olefins, or carbonaceous deposits.

In free-radical chlorination, selectivity is a war against statistics.

The chlorine radical (


) is an aggressive, electrophilic species. It does not naturally stop at monosubstitution.[1][2] To minimize byproducts, you must abandon the idea of "high yield per pass" and embrace low-conversion, high-recycle operations . Your objective is not to maximize product in the reactor, but to maximize selectivity, then separate and recycle.

Troubleshooting Guides (FAQs)

Issue A: "My product stream is dominated by dichlorobutanes (polychlorination)."

Diagnosis: You are likely running at high conversion rates or a near-stoichiometric ratio of Butane to Chlorine (


).

The Mechanism: Chlorination is a consecutive reaction series:

  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )

The rate constant


 is often comparable to 

. If you allow the concentration of Chlorobutane to rise significantly within the reactor, the

radicals will statistically encounter Chlorobutane molecules almost as often as Butane molecules.

Corrective Protocol:

  • Increase the Hydrocarbon Ratio: Shift your feed ratio to 4:1 or even 10:1 (Butane:

    
    ) . This ensures that a 
    
    
    
    radical is statistically far more likely to collide with fresh Butane than with a product molecule.
  • Limit Conversion: Cap your per-pass conversion of butane to 15–20% .

  • Implement Recycling: You must install a separation unit (distillation) to recover unreacted butane and loop it back to the feed.

Key Insight: Economic efficiency in this process comes from the recycle loop efficiency, not the single-pass reactor yield.

Issue B: "I cannot control the Regioselectivity (1-Chloro vs. 2-Chloro)."

Diagnosis: You are fighting the intrinsic stability of alkyl radicals.

The Science: Secondary C-H bonds are weaker (approx. 95 kcal/mol) than primary C-H bonds (approx. 98 kcal/mol). Consequently, the activation energy for abstracting a secondary hydrogen is lower.[3]

  • Statistical Factor: Butane has 6 Primary H and 4 Secondary H.[4][5]

  • Reactivity Factor: At 25°C, a secondary H is ~3.9x more reactive than a primary H.

Data Table: Relative Reactivity at 25°C

Hydrogen TypeCount in ButaneRelative Reactivity (per H)Weighted ProbabilityProduct Distribution (Approx)
Primary (

)
61.06.0~28% (1-Chlorobutane)
Secondary (

)
43.915.6~72% (2-Chlorobutane)

Corrective Protocol:

  • To Maximize 2-Chlorobutane: Run at lower temperatures . Lower thermal energy makes the reaction more sensitive to activation energy differences, favoring the lower-energy pathway (secondary abstraction).

  • To Maximize 1-Chlorobutane: This is thermodynamically difficult. You must run at higher temperatures (gas phase, >300°C) to overcome the activation energy difference, pushing the distribution closer to the statistical limit (60:40). Note: This increases the risk of pyrolysis/coking.

Issue C: "The reactor temperature is spiking (Thermal Runaway)."

Diagnosis: Inadequate heat dissipation. The chlorination of alkanes is highly exothermic (


).

Corrective Protocol:

  • Inert Dilution: Introduce

    
     or recycle large amounts of Butane (which acts as a thermal heat sink).
    
  • Reactor Design: Switch from a batch setup to a Continuous Stirred Tank Reactor (CSTR) or a loop reactor where the thermal mass is dominated by the solvent/reactant, preventing hot spots common in Plug Flow Reactors (PFR).

Visualizing the Control Logic

Diagram 1: The Consecutive Reaction Pathway

This diagram illustrates why high conversion leads to byproduct accumulation.

ReactionPathway Butane Butane (C4H10) Mono Monochlorobutanes (Target Product) Butane->Mono + Cl• (k1) Cl2 Cl2 Mono->Butane Ideal: Stop & Separate Di Dichlorobutanes (Waste) Mono->Di + Cl• (k2) [Risk increases with Conversion] Tri Polychlorinated Residue Di->Tri + Cl• (k3)

Caption: The "Selectivity Trap." As Monochlorobutane concentration rises, it competes with Butane for Chlorine radicals.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to stabilize your process.

Troubleshooting Start Problem Detected Type Identify Issue Start->Type Poly High Polychlorination Type->Poly Regio Wrong Isomer Ratio Type->Regio Safety Temp Spikes Type->Safety Ratio Check Butane:Cl2 Ratio Poly->Ratio Action1 Increase Ratio to >5:1 Reduce Conversion Ratio->Action1 Temp Check Reactor Temp Regio->Temp Action2 Lower T for 2-Chloro Raise T for 1-Chloro Temp->Action2 Dilution Check Thermal Mass Safety->Dilution Action3 Add N2 Diluent Improve Mixing Dilution->Action3

Caption: Logic flow for diagnosing selectivity and safety excursions in chlorination reactors.

Standard Operating Protocol (SOP): Low-Conversion Loop

Objective: Isolate Monochlorobutanes with >90% Selectivity.

Step 1: Feed Preparation

  • Prepare a feed stream with a molar ratio of Butane:Chlorine = 6:1 .

  • Ensure Butane is dry (moisture forms corrosive HCl(aq)).

Step 2: Initiation (Photochemical Preferred)

  • Use a UV-initiated reactor (Hg lamp,

    
     nm) rather than thermal initiation.
    
  • Reasoning: Photochemical initiation allows the reaction to proceed at lower temperatures (e.g., 25–50°C), maximizing the selectivity for secondary hydrogens and preventing thermal cracking (coking).

Step 3: Reaction Monitoring

  • Monitor the exotherm. If

    
    , increase the butane flow rate immediately.
    
  • Target Chlorine conversion: 100% (Chlorine is the limiting reagent).

  • Target Butane conversion: ~16% .

Step 4: Quench & Separation

  • Scrubbing: Pass effluent through a caustic scrubber (NaOH) to remove HCl.

  • Distillation Column 1 (Butane Recovery): Flash off unreacted butane (B.P. -0.5°C). CRITICAL: Compress and recycle this stream to Step 1.

  • Distillation Column 2 (Product Purification): Separate 1-chlorobutane (B.P. 78°C) and 2-chlorobutane (B.P. 68°C) from heavier dichlorobutanes (B.P. >110°C).

References

  • Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions: Chlorine vs. Bromine. [Link]

  • Chemistry LibreTexts. (2021). Practical Halogenations and Problems of Selectivity. [Link]

  • AK Lectures. (2019). Photochlorination of Butane: Kinetic vs Statistical Control. [Link]

  • Save My Exams. (2026). Chlorination of Alkanes: Free-radical substitution mechanisms. [Link]

Sources

Separation of 1,2,3,3-tetrachlorobutane from 1,2,3,4-tetrachlorobutane isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the separation of 1,2,3,3-tetrachlorobutane (1,2,3,3-TeCB) from its structural isomer 1,2,3,4-tetrachlorobutane (1,2,3,4-TeCB) . This separation is chemically challenging due to the close boiling points of the isomers and the existence of stereoisomers (meso and dl pairs) within the 1,2,3,4-TeCB population.

This guide adopts a Technical Support Center format, providing actionable troubleshooting workflows, diagnostic protocols, and separation strategies.

Topic: Purification & Isolation of 1,2,3,3-TeCB from 1,2,3,4-TeCB Isomers Ticket ID: TCB-SEP-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Characterization

Q: I have a crude chlorination mixture. How do I definitively identify which isomers are present before attempting separation?

A: You cannot rely on boiling point alone. The boiling point delta (


BP) between 1,2,3,3-TeCB and the 1,2,3,4-TeCB isomers is narrow (<5°C). You must use Gas Chromatography (GC)  with a specific temperature program to resolve the peaks.

Recommended GC Method:

  • Column: Fused silica capillary column bonded with non-polar phase (e.g., DB-1, HP-1, or SPB-1), 30m x 0.25mm ID, 0.25 µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injector: Split/Splitless at 250°C; Split ratio 50:1.

  • Detector: FID at 280°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 160°C.

    • Ramp 5°C/min to 220°C.

    • Hold 5 min.

Expected Elution Order (Non-polar Phase):

  • 1,2,3,3-TeCB (BP ~188°C): Elutes first due to slightly lower boiling point and more compact gem-dichloro structure.

  • dl-1,2,3,4-TeCB (BP ~190-191°C): Elutes second.

  • meso-1,2,3,4-TeCB (BP ~191-193°C): Elutes last; often shows a distinct, sharper peak due to high symmetry.

Technical Note: If peak overlap occurs, switch to a moderately polar column (e.g., DB-1701 or DB-624). The dipole moment differences between the gem-dichloro (1,2,3,3) and vic-dichloro (1,2,3,4) motifs will enhance separation.

Separation Workflow & Troubleshooting

Q: Simple distillation isn't working. The fractions are still mixtures. What is the correct protocol?

A: Simple distillation is ineffective because the relative volatility (


) is near 1.02. You require a multi-stage approach combining High-Efficiency Rectification  and Fractional Crystallization .
Phase 1: Fractional Crystallization (Removal of Meso-Isomer)

The meso-1,2,3,4-TeCB isomer has a significantly higher melting point than the other species due to its crystal packing efficiency. Removing it first simplifies the remaining liquid mixture.

Protocol:

  • Concentrate: Distill off low-boilers (unreacted starting materials, dichlorobutenes) to obtain the crude TeCB cut.

  • Solvent Addition: Dissolve the crude TeCB cut in Isopropyl Alcohol (IPA) or Methanol (ratio 1:0.5 wt/vol).

  • Chill: Cool the mixture slowly to 0°C - 5°C with agitation.

  • Filtration: The meso-1,2,3,4-TeCB will precipitate as white crystals. Filter rapidly.

  • Filtrate Recovery: The mother liquor now contains primarily 1,2,3,3-TeCB and dl-1,2,3,4-TeCB .

Phase 2: High-Efficiency Rectification (Vacuum Distillation)

Separating the remaining liquid isomers (1,2,3,3 vs. dl-1,2,3,4) requires a column with high theoretical plate count.

Setup Requirements:

  • Column: Vacuum jacketed silvered column (e.g., Oldershaw or packed with structured packing like Sulzer DX).

  • Theoretical Plates: Minimum 30-40 plates.

  • Reflux Ratio: High reflux is mandatory (20:1 to 50:1).

  • Pressure: Reduced pressure (e.g., 20-50 mmHg) is recommended to prevent thermal degradation/dehydrochlorination at pot temperatures >160°C.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Co-elution of isomers Reflux ratio too low.Increase reflux ratio to 40:1. Ensure column adiabaticity (insulation).
Head temperature fluctuates Flooding or pressure instability.Reduce boil-up rate. Use a manostat to control vacuum within ±0.5 mmHg.
Product turns yellow/brown Thermal decomposition (HCl elimination).Reduce pot temperature by lowering system pressure (target <100 mmHg). Add acid scavenger (e.g., epoxidized soybean oil) if permissible.
No crystals in Phase 1 Too much solvent or temp too high.Evaporate 20% of solvent or lower temp to -10°C. Seed with pure meso crystal if available.

Physical Property Reference Data

Use these validated properties to calibrate your separation equipment.

PropertyThis compounddl-1,2,3,4-Tetrachlorobutanemeso-1,2,3,4-Tetrachlorobutane
CAS Number 13138-51-73405-32-1 (mix)28507-96-2
Boiling Point (760 mmHg) ~188 °C [1]~191 °C [2]~191-193 °C
Melting Point Liquid at RTLiquid (Low MP)73 - 74 °C [3]
Density (20°C) 1.42 g/cm³1.39 g/cm³N/A (Solid)
Solubility (Alcohols) HighHighLow (Cold)

Visualized Workflow (DOT Diagram)

SeparationWorkflow cluster_legend Process Key Start Crude Chlorination Mixture (1,2,3,3 + meso-1,2,3,4 + dl-1,2,3,4) Distill1 Step 1: Flash Distillation Remove Lights/Heavies Start->Distill1 Cryst Step 2: Crystallization (Solvent: IPA, Temp: 0°C) Distill1->Cryst TeCB Cut Filter Filtration Cryst->Filter SolidMeso Solid Phase: meso-1,2,3,4-TeCB (Discard or Recover) Filter->SolidMeso Retentate MotherLiquor Mother Liquor: 1,2,3,3-TeCB + dl-1,2,3,4-TeCB Filter->MotherLiquor Filtrate Rectification Step 3: High-Efficiency Rectification (Vac: 50 mmHg, Reflux: 40:1) MotherLiquor->Rectification Fraction1 Distillate Fraction: Purified 1,2,3,3-TeCB Rectification->Fraction1 Lower BP (1,2,3,3) Fraction2 Bottoms/Later Cut: dl-1,2,3,4-TeCB Rectification->Fraction2 Higher BP (dl-1,2,3,4) key1 Critical Separation Step key2 Physical Phase Change

Caption: Integrated workflow for isolating 1,2,3,3-TeCB using sequential distillation and crystallization to manage isomer complexity.

Advanced FAQ

Q: Can I use chemical conversion to separate them?

A: Yes, but it changes the molecule. 1,2,3,3-TeCB is a precursor to 2,3-dichloro-1,3-butadiene .[1] Upon treatment with a base (dehydrochlorination), 1,2,3,3-TeCB eliminates HCl more readily to form the diene compared to the 1,2,3,4-isomer, which may form different elimination products. If your end goal is the butadiene derivative, perform the reaction on the mixture; the 1,2,3,3-isomer will react preferentially, allowing separation of the product from unreacted 1,2,3,4-TeCB by simple distillation.

Q: Why is my 1,2,3,3-TeCB fraction showing instability?

A: Gem-dichloro compounds (like 1,2,3,3-TeCB) are generally more susceptible to hydrolysis or thermal dehydrochlorination than their vicinal counterparts. Ensure your storage containers are free of iron/ferric chloride traces (which catalyze decomposition) and store in amber glass at cool temperatures.

References

  • BenchChem. (n.d.). 2,2,3,3-Tetrachlorobutane Properties and Safety. Retrieved from (Note: 1,2,3,3 and 2,2,3,3 are often confused in search; verified data corresponds to 1,2,3,3 isomer BP ~188°C).

  • GuideChem. (n.d.). 1,2,3,4-Tetrachlorobutane Chemical Properties. Retrieved from

  • U.S. Patent 3,932,544. (1976). Process for production of meso-1,2,3,4-tetrachlorobutane. Retrieved from

  • PubChem. (2025).[2][3] this compound Compound Summary. Retrieved from [3]

Sources

Technical Support Center: Troubleshooting Low Purity in 1,2,3,3-Tetrachlorobutane Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the isolation and purification of 1,2,3,3-tetrachlorobutane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving the desired purity of this critical chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate and resolve common purity issues.

I. Understanding the Chemistry of this compound and Its Impurities

This compound is a chlorinated hydrocarbon with the molecular formula C4H6Cl4.[1][2] Its synthesis, typically through the chlorination of butane or related compounds, can often lead to a mixture of isomers and other chlorinated byproducts.[3] The presence of these impurities can significantly impact the efficacy and safety of downstream applications. Therefore, achieving high purity is paramount.

Common impurities can be broadly categorized as:

  • Isomeric Impurities: Other tetrachlorobutane isomers, such as 1,2,3,4-tetrachlorobutane, may be formed during synthesis.

  • Under-chlorinated Products: Compounds with fewer than four chlorine atoms, like 1,2,3-trichlorobutane.[4]

  • Over-chlorinated Products: Butanes with more than four chlorine atoms.

  • Unreacted Starting Materials: Residual butane or other initial reactants.[5]

  • Solvent Residues: Traces of solvents used in the reaction or initial purification steps.

  • Degradation Products: Formed due to instability of the product or impurities under certain conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: The purity of commercially available this compound can vary, but it is typically offered at purities of 98% or higher. For specific applications, higher purities may be required, necessitating further purification.

Q2: What are the primary analytical techniques to assess the purity of this compound?

A2: The most common and effective methods for purity analysis are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][]

  • GC: Provides excellent separation of volatile impurities and allows for quantification of each component.[8]

  • NMR (¹H and ¹³C): Offers structural information and can help identify and quantify impurities based on their unique spectral signatures.[9]

Q3: My isolated this compound is discolored. What could be the cause?

A3: Discoloration, often a yellowish or brownish tint, can indicate the presence of colored impurities or degradation products.[10] These can sometimes be removed by treating the crude product with activated charcoal during a recrystallization process.

Q4: I'm observing unexpected peaks in my GC analysis. How can I identify these unknown impurities?

A4: Identifying unknown impurities often requires a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, as it provides both retention time data and mass spectral information, which can be used to deduce the structure of the unknown compounds.

III. Troubleshooting Guide for Low Purity Issues

This section provides a systematic approach to diagnosing and resolving low purity issues during the isolation of this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low purity.

Caption: Troubleshooting workflow for low purity this compound.

Detailed Troubleshooting Steps

Step 1: Identify the Nature of the Impurities

  • Action: Perform a thorough analysis of your impure sample using GC-MS and NMR.

  • Rationale: This will allow you to classify the impurities based on their boiling points and structural characteristics relative to this compound.

Step 2: Address Low-Boiling and High-Boiling Impurities

  • Problem: Presence of compounds with boiling points significantly different from this compound.

  • Solution: Fractional distillation is the most effective method for separating components with different boiling points.[11][12][13]

  • Causality: The difference in volatility allows for the selective separation of the desired compound from both lighter and heavier impurities.[14]

Step 3: Tackle Isomeric Impurities

  • Problem: Presence of other tetrachlorobutane isomers with similar boiling points.

  • Solution:

    • Recrystallization: This technique exploits differences in the solubility of the isomers in a particular solvent.[10][15][16] The desired isomer will preferentially crystallize out of the solution upon cooling, leaving the more soluble isomers in the mother liquor.[17]

    • Column Chromatography: While less common for bulk purification, it can be highly effective for separating isomers with different polarities.

IV. Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify the relative amounts of impurities.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • High-purity helium or nitrogen as the carrier gas

  • Sample of this compound

  • Suitable volatile solvent for sample dilution (e.g., hexane)

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Set up the GC with an appropriate temperature program for the inlet, column, and detector. A typical starting point would be an initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (if known from a standard) or by its major peak area.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Fractional Distillation

Objective: To remove low-boiling and high-boiling impurities from crude this compound.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum source (if distilling under reduced pressure)

  • Boiling chips or a magnetic stir bar

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound and a few boiling chips.

  • Begin heating the flask gently.

  • Collect the initial fraction (the "forerun"), which will contain the low-boiling impurities.

  • Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 90°C at atmospheric pressure), begin collecting the main fraction in a clean receiving flask.[2]

  • Continue distillation until the temperature begins to rise significantly, indicating the presence of high-boiling impurities.

  • Stop the distillation and allow the apparatus to cool. The residue in the distillation flask will contain the high-boiling impurities.

Protocol 3: Purification by Recrystallization

Objective: To purify this compound from isomeric and other closely-related impurities.

Materials:

  • Impure this compound

  • A suitable recrystallization solvent (e.g., a non-polar solvent like hexane or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of the hot recrystallization solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold, fresh solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

V. Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

PropertyThis compound1,2,3-Trichlorobutane
Molecular Formula C4H6Cl4[1]C4H7Cl3
Molecular Weight 195.9 g/mol [2]161.47 g/mol
Boiling Point ~90 °C[2]~165-167 °C
Density 1.4204 g/cm³[2]~1.3 g/cm³

VI. Safety Precautions

Working with chlorinated hydrocarbons like this compound requires strict adherence to safety protocols.[18]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[21]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

VII. Conclusion

Achieving high purity in the isolation of this compound is a multi-faceted challenge that requires a systematic and analytical approach. By understanding the nature of potential impurities and applying the appropriate purification techniques, researchers can consistently obtain a product of the desired quality. This guide provides a foundational framework for troubleshooting and optimizing your purification processes.

VIII. References

  • US3846253A - Distillation of chlorinated hydrocarbons with alkali metal material addition - Google Patents. (URL: )

  • Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4) - Cheméo. (URL: [Link])

  • This compound | C4H6Cl4 | CID 25737 - PubChem. (URL: [Link])

  • US2018345A - Chlorination of aliphatic hydrocarbons - Google Patents. (URL: )

  • Chlorinated Hydrocarbons - Chemistry and Chemists. (URL: [Link])

  • Synthesize the following compounds using 1-butyne as the only source of carbon along with any inorganic reagents you need. More than one step may be needed.(a) 1,1,2,2- Tetrachlorobutane(b) 1,1- Dichloro-2-ethylcyclopropane - Vaia. (URL: [Link])

  • This compound (C4H6Cl4) - PubChemLite. (URL: [Link])

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • The Ultimate Guide to Fractional Distillation. (URL: [Link])

  • Recrystallization (chemistry) - Wikipedia. (URL: [Link])

  • Recrystallization. (URL: [Link])

  • Fractional distillation - Wikipedia. (URL: [Link])

  • EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents. (URL: )

  • Recrystallization - Chemistry LibreTexts. (URL: [Link])

  • Recrystallization. (URL: [Link])

  • Guidance on Storage and Handling of Chlorinated Solvents. (URL: [Link])

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (URL: [Link])

  • Safe and efficient handling of chlorinated solvents | IPI Global. (URL: [Link])

  • US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents. (URL: )

  • Precaution, Transportation and First Aid for Chlorine Gas PERSONAL SAFETY IS NECESSARY - ResearchGate. (URL: [Link])

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (URL: [Link])

  • Best Safety Practices When Handling Butane. (URL: [Link])

  • (10) Patent No. - ResearchGate. (URL: [Link])

  • How do you perform purity analysis? - Chromatography Forum. (URL: [Link])

  • Test Method Database - Specialty Analytical |. (URL: [Link])

  • rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284 - PubChem. (URL: [Link])

  • Normal Butane - SAFETY DATA SHEET. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL: [Link])

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,2,3,3-Tetrachlorobutane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,3-tetrachlorobutane. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of steric hindrance in reactions involving this versatile but sterically crowded molecule. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and achieve your desired synthetic outcomes.

Introduction: The Challenge of Steric Hindrance with this compound

This compound (C₄H₆Cl₄) is a chlorinated alkane with a unique substitution pattern that presents significant steric challenges in chemical transformations.[1][2] The presence of four chlorine atoms, particularly the geminal dichlorides at the C3 position and the vicinal chlorine at the C2 position, creates a sterically congested environment around the carbon backbone. This molecular architecture can significantly impede the approach of nucleophiles and other reagents, leading to sluggish reaction rates, low yields, and the formation of undesired side products.

This guide will delve into the practical aspects of working with this compound, offering solutions to overcome these steric barriers in common reaction types such as nucleophilic substitution and elimination.

Frequently Asked Questions (FAQs)

Q1: Why are my nucleophilic substitution reactions with this compound so slow or not proceeding at all?

A1: The primary reason for slow or failed nucleophilic substitution reactions is the significant steric hindrance around the electrophilic carbon centers.[3][4][5] The bulky chlorine atoms shield the carbon backbone, making it difficult for nucleophiles to approach and initiate a reaction. This is particularly true for Sₙ2 reactions, which require a backside attack on the carbon-halogen bond.[3][4][6] The steric bulk of the substituents on the carbon atom directly impacts the accessibility of the electrophilic center.[3][4][6]

Q2: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?

A2: The competition between substitution and elimination is a common issue, especially with sterically hindered substrates like this compound.[7] To favor substitution:

  • Use a less hindered, more potent nucleophile: Nucleophiles with a smaller steric profile can better access the electrophilic carbon.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can kinetically favor the substitution pathway.

  • Choose a polar aprotic solvent: Solvents like DMSO or DMF can solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive, which can enhance the rate of Sₙ2 reactions.[6]

Q3: What role does the conformation of this compound play in its reactivity?

A3: The conformational preferences of this compound are crucial in determining its reactivity. The molecule will adopt conformations that minimize steric repulsion between the bulky chlorine atoms.[8] These preferred conformations may not present the optimal geometry for a nucleophile to attack the C-Cl antibonding orbital, which is necessary for an Sₙ2 reaction. Understanding the conformational landscape through computational modeling or spectroscopic techniques like NMR can provide insights into the most reactive conformers.[8][9]

Troubleshooting Guides

Guide 1: Optimizing Nucleophilic Substitution Reactions (Sₙ2)

Problem: Low to no yield of the desired substitution product.

Underlying Cause: Severe steric hindrance preventing the nucleophile from accessing the electrophilic carbon center. The reaction likely follows a slow Sₙ2 pathway, or the conditions may inadvertently favor elimination.

Troubleshooting Workflow:

cluster_0 Troubleshooting Sₙ2 Reactions start Low Sₙ2 Yield nucleophile Evaluate Nucleophile - Increase nucleophilicity - Decrease steric bulk start->nucleophile solvent Optimize Solvent - Switch to polar aprotic (e.g., DMSO, DMF) - Ensure anhydrous conditions nucleophile->solvent temperature Adjust Temperature - Gradually increase temperature to find optimal point - Be mindful of competing elimination solvent->temperature catalyst Consider Catalysis - Phase-transfer catalyst (e.g., quaternary ammonium salts) - Lewis acid to activate leaving group temperature->catalyst end Improved Yield catalyst->end

Caption: Workflow for troubleshooting low-yielding Sₙ2 reactions.

Step-by-Step Protocol:

  • Re-evaluate Your Nucleophile:

    • Increase Nucleophilicity: A more powerful nucleophile can increase the reaction rate. For example, using a thiolate instead of an alkoxide.

    • Decrease Steric Bulk: Opt for smaller nucleophiles. For instance, use ethoxide instead of tert-butoxide.

  • Optimize the Solvent System:

    • Switch to a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetonitrile can significantly accelerate Sₙ2 reactions by effectively solvating the counter-ion of the nucleophile, making the nucleophile more reactive.[6]

    • Ensure Anhydrous Conditions: Water and other protic impurities can solvate the nucleophile, reducing its reactivity.

  • Fine-Tune the Reaction Temperature:

    • While lower temperatures generally favor substitution, some activation energy is still required. Incrementally increase the temperature (e.g., in 10°C steps) to find a balance between an acceptable reaction rate and the onset of significant elimination.

  • Consider Catalysis:

    • Phase-Transfer Catalysis: For reactions with anionic nucleophiles in a biphasic system, a phase-transfer catalyst like a quaternary ammonium salt can shuttle the nucleophile into the organic phase, increasing its effective concentration.

    • Lewis Acid Catalysis: In some cases, a mild Lewis acid might help to activate the C-Cl bond, making the carbon more electrophilic. However, this must be done cautiously to avoid promoting carbocation formation and subsequent elimination or rearrangement.

Data Summary for Nucleophile and Solvent Choice:

Nucleophile TypeRelative Reactivity (Sₙ2)Recommended SolventPotential Issues
Halides (I⁻ > Br⁻ > Cl⁻)GoodPolar Aprotic (e.g., Acetone)Finkelstein reaction equilibrium
Alkoxides (CH₃O⁻ > (CH₃)₃CO⁻)Moderate to PoorPolar Aprotic (e.g., DMSO)Strong bases, can favor elimination
Thiolates (RS⁻)ExcellentPolar Aprotic (e.g., DMF)Odor, potential for oxidation
Azides (N₃⁻)GoodPolar Aprotic (e.g., DMF)Potential for explosive byproducts
Cyanides (CN⁻)GoodPolar Aprotic (e.g., DMSO)Toxicity
Guide 2: Controlling the Competition Between Substitution and Elimination (E2)

Problem: Formation of a significant amount of elimination byproducts (dichlorobutenes).

Underlying Cause: The use of a sterically hindered or strongly basic nucleophile, or elevated reaction temperatures, can favor the E2 pathway.[7]

Troubleshooting Workflow:

cluster_1 Controlling Substitution vs. Elimination start High Elimination Byproduct base Assess Nucleophile/Base - Use a non-bulky, highly nucleophilic, weakly basic reagent start->base temperature Lower Reaction Temperature - Run at or below room temperature if possible base->temperature solvent Solvent Choice - Polar aprotic solvents favor Sₙ2 temperature->solvent end Increased Substitution Selectivity solvent->end

Caption: Decision-making process to favor substitution over elimination.

Step-by-Step Protocol:

  • Select the Right Reagent:

    • Prioritize Nucleophilicity over Basicity: Choose reagents that are strong nucleophiles but relatively weak bases. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles with moderate basicity.

    • Avoid Bulky Bases: Sterically hindered bases like potassium tert-butoxide will almost exclusively lead to elimination products.

  • Control the Reaction Temperature:

    • As a general rule, lower temperatures favor substitution over elimination.[10] If the reaction is too slow at room temperature, consider very gradual heating and monitor the product distribution by techniques like GC-MS.

  • Leverage the Solvent:

    • Polar aprotic solvents (DMSO, DMF) are generally preferred for Sₙ2 reactions. Polar protic solvents (e.g., ethanol) can favor Sₙ1 and E1 pathways by stabilizing carbocation intermediates, which are less likely with this substrate but still a consideration.

Comparative Table of Reagent Effects:

ReagentPrimary OutcomeRationale
Sodium Azide (NaN₃) in DMFSubstitutionStrong nucleophile, moderate base.
Potassium Cyanide (KCN) in DMSOSubstitutionStrong nucleophile, moderate base.
Sodium Ethoxide (NaOEt) in EthanolMixture of Substitution & EliminationStrong base and nucleophile.
Potassium tert-Butoxide (t-BuOK) in THFEliminationBulky, strong, non-nucleophilic base.

Conclusion

Successfully navigating the reactions of this compound hinges on a clear understanding of the principles of steric hindrance and the factors that govern the competition between substitution and elimination pathways. By carefully selecting nucleophiles, optimizing solvent systems, and controlling reaction temperatures, researchers can overcome the inherent challenges posed by this sterically congested molecule. This guide provides a foundational framework for troubleshooting and optimizing your experimental protocols. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References

  • (R,S)-1,2,3,4-Tetrachlorobutane - Smolecule. (2023, August 16).
  • Nucleophilic Substitution Reactions.
  • Nucleophilic Substitution Reactions (2) - YouTube. (2012, June 20). Available at: [Link]

  • US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents.
  • Steric Hindrance | Organic Chemistry - YouTube. (2024, October 21). Available at: [Link]

  • Reactivity of Halogenoalkanes (A-Level Chemistry) - Study Mind. Available at: [Link]

  • Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. (2025, June 20). Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. (2011, July 18). Available at: [Link]

  • Conformational Analysis. Available at: [Link]

  • This compound | C4H6Cl4 | CID 25737 - PubChem. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022, March 15). Available at: [Link]

  • Synthesis of 1,2,3,4-Tetrachlorohexafluorobutane. | Request PDF - ResearchGate. (2025, August 6). Available at: [Link]

  • Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics - CERES Research Repository. (2021, January 15). Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013, November 25). Available at: [Link]

  • 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • Molecular spectra and conformational structure of stereoisomers of 2,3-dichlorobutane and 3,4-dichlorohexane - ResearchGate. (2019, March 14). Available at: [Link]

  • chlorination. Available at: [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Available at: [Link]

Sources

Reducing polymerization side-reactions involving tetrachlorobutane intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Polymerization & Tar Formation in Chlorinated Butane Intermediates

Status: Operational | Audience: Process Chemists & Engineers | Version: 2.4[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering "heavies," "tars," or rapid fouling in your tetrachlorobutane (TCB) or dichlorobutene process streams.

The Core Scientific Reality: 1,2,3,4-Tetrachlorobutane (TCB) is a saturated chlorocarbon and does not polymerize in the traditional sense (like vinyl chloride). However, it is chemically fragile. Under thermal stress or catalytic influence, it undergoes dehydrochlorination (loss of HCl) to form trichlorobutenes .[1] These unsaturated daughters are highly reactive and readily polymerize into oligomeric tars.[1]

This guide treats the "polymerization" of TCB as a two-step degradation-coupling cascade. We focus on stabilizing the intermediate and arresting the radical mechanisms that drive tar formation.

Part 1: The Mechanism of Failure

Before troubleshooting, you must visualize the enemy. The formation of side-products usually follows a radical-initiated oxidation or an acid-catalyzed degradation.[1]

Pathway Analysis: From Stability to Tar

TCB_Degradation TCB 1,2,3,4-Tetrachlorobutane (Stable Saturated) Heat Heat / Fe3+ TCB->Heat Activation TriCB Trichlorobutene (Reactive Olefin) Heat->TriCB Dehydrochlorination HCl HCl Release (Catalyst) Heat->HCl Radicals Free Radicals (RO• / Cl•) TriCB->Radicals Initiation HCl->Heat Auto-catalysis Tar Polychlorinated Oligomers (Tars/Fouling) Radicals->Tar Propagation (Polymerization)

Figure 1: The Dehydrochlorination-Polymerization Cascade.[1] Note that TCB must first lose HCl to become susceptible to polymerization.

Part 2: Troubleshooting Guides (Q&A)

Category A: Reactor & Reboiler Fouling[1][2]

Q1: We are seeing a rapid increase in viscosity in the reboiler of our TCB purification column. Is this polymerization?

Diagnosis: Yes, but indirectly.[2] You are likely witnessing thermal oligomerization .[1]

  • The Cause: TCB requires high boiling temperatures (approx. 110-130°C at reduced pressure). If your skin temperature (wall temp) exceeds 140°C, or if residence time is too long, TCB sheds HCl. The resulting trichlorobutene immediately polymerizes with other organics in the pot.

  • The Fix:

    • Check Vacuum Depth: Ensure vacuum is sufficient (<50 mmHg) to keep bulk temperature below 120°C.[1]

    • Acid Scavenging: High acidity catalyzes further degradation.[1] Inject a high-boiling acid scavenger (e.g., epoxidized soybean oil or specific amines, though amines can sometimes induce degradation—test carefully) [1].

    • Inhibitor Check: Ensure you are using a process inhibitor (like TBC or a hindered phenol) that remains in the bottoms and doesn't flash off overhead.

Q2: Our overhead condenser is plugging with a white/yellow solid. Is this the same polymer?

Diagnosis: No. This is likely "Popcorn Polymer" or sublimed salts.[1]

  • The Cause: If unreacted butadiene or dichlorobutene is present in your feed, oxygen ingress can form peroxides. These initiate cross-linked "popcorn" polymers that grow physically in the vapor phase [2]. Alternatively, if ammonia is used downstream, ammonium chloride salts may be forming.[1]

  • The Fix:

    • Oxygen Exclusion: Verify N2 blanketing. Oxygen levels must be <5 ppm.

    • Passivation: Wash the column with a nitrite solution if popcorn seeds are suspected.[1]

    • Salt Sublimation: If it is salt, water washing is required.[1][3]

Category B: Chemical Stability[1]

Q3: We added TBC (4-tert-butylcatechol) to the feed, but we still see tars. Why isn't it working?

Diagnosis: TBC requires oxygen to function as a radical scavenger, but oxygen is dangerous in this process (see Q2).[1] Furthermore, TBC is consumed rapidly by high chlorine concentrations.[1]

  • The Fix: Switch to an anaerobic inhibitor system.

    • Recommendation: Use a combination of a hindered phenol (e.g., BHT or Topanol A) and a phosphite stabilizer.[1] These function well in oxygen-free environments and stabilize the C-Cl bond against thermal cleavage [3].[1]

    • Dosage: Start at 100 ppm and titrate up based on gum content analysis.

Part 3: Prevention Protocols

Protocol 1: The "Acid-Creep" Monitoring System

Objective: Prevent cationic polymerization triggered by HCl accumulation.

Context: HCl is autocatalytic. One molecule of HCl promotes the release of the next, leading to a runaway degradation into tar.

ParameterAlert LevelAction Required
Overhead pH < 4.0Increase reflux ratio; Check vacuum seal.
Bottoms Acidity > 50 ppm HClInject acid scavenger (Epoxide/Stearate).[1]
Fe (Iron) Content > 10 ppmCRITICAL: Iron is a Lewis Acid catalyst for dechlorination.[1] Check for corrosion immediately.
Protocol 2: Inhibitor Selection Matrix

Objective: Select the right stabilizer for the right phase.

Use this logic flow to select your additive.

Inhibitor_Selection Start Select Process Stage Storage Cold Storage (<30°C) Start->Storage Process Hot Process (>80°C) Start->Process TBC Use TBC (100 ppm) Requires O2 trace Storage->TBC Standard O2_Check Is O2 present? Process->O2_Check O2_Check->TBC Yes (Risk of Popcorn) Phenol Use Hindered Phenol (e.g., BHT) O2_Check->Phenol No (Strict Anaerobic) NOx Use N-O Radical (TEMPO derivatives) O2_Check->NOx High Temp Stability

Figure 2: Inhibitor Selection Decision Tree.[1] Note that TBC is often unsuitable for high-temperature anaerobic distillation.[1]

Part 4: Experimental Validation

Method: The "Heat Soak" Stability Test

Use this to validate if your TCB batch is stable enough for distillation.

  • Setup: Prepare a heavy-walled glass ampoule.

  • Charge: Add 10g of crude TCB sample.

  • Doping: Add 1% of the suspected contaminant (e.g., FeCl3 or crude tar) to simulate worst-case recycling.[1]

  • Inhibition: Add your candidate inhibitor (e.g., 200 ppm BHT).[1]

  • Stress: Seal and heat to 150°C (accelerated aging) for 4 hours.

  • Analysis:

    • Visual: Darkening indicates tar formation.[1]

    • GC-FID: Measure the appearance of trichlorobutene peaks.

    • Acidity: Break seal under water and titrate for HCl.

Pass Criteria: <0.5% degradation to trichlorobutene and <20 ppm HCl generation.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Chlorinated Hydrocarbons." Wiley-VCH. (General reference for stability of chlorinated aliphatics). [1]

  • American Chemistry Council. "Butadiene Product Stewardship Guidance Manual."[1] (Detailed mechanisms on popcorn polymer and peroxide formation).

  • Industrial & Engineering Chemistry Research. "Inhibition of Polymerization in the Distillation of Butadiene and Chlorinated Derivatives." (Discusses specific inhibitor classes like TEMPO and phenols). [1]

  • Google Patents. "Stabilization of chlorinated hydrocarbons."[1] (Patents covering acid scavengers and thermal stabilizers).[1] [1]

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 1,2,3,4-tetrachlorobutane and associated inhibitors before handling.[1]

Sources

Technical Support Center: Controlling Temperature Exotherms in 1,2,3,3-Tetrachlorobutane Production

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated butanes.

Introduction

The synthesis of 1,2,3,3-tetrachlorobutane, typically proceeding from the chlorination of 1,3-butadiene or its derivatives, is a process characterized by a significant exothermic profile. The electrophilic addition of chlorine to double bonds is a highly energetic reaction that can lead to dangerous temperature and pressure escalations if not meticulously controlled.[1][2][3][4] A loss of thermal control, known as a thermal runaway, can result in side reactions, product degradation, and, most critically, a catastrophic failure of the reaction vessel, leading to fire, explosion, or the release of toxic substances.[5][6][7]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers safely manage the thermal hazards associated with this synthesis. Our focus is on proactive control, early detection of deviations, and effective emergency response.

Troubleshooting Guide: Managing Real-Time Exothermic Events

This section is designed as a first-response manual for issues encountered during the reaction.

Question: I've started the chlorine addition, and the reactor temperature is rising much faster than anticipated. What is the immediate course of action?

Answer: An unexpectedly rapid temperature increase is a critical warning sign of a potential thermal runaway. Your immediate goal is to regain control by enhancing heat removal and stopping the energy input.

Immediate Actions:

  • Halt Reagent Addition: Immediately stop the flow of chlorine gas. This is the most critical step to prevent adding more fuel to the reaction.

  • Maximize Cooling:

    • Ensure your primary cooling system (e.g., chiller, cooling bath) is operating at maximum capacity.

    • If available, engage a pre-chilled emergency cooling bath (e.g., a dry ice/acetone bath) for rapid heat removal.[8]

  • Ensure Vigorous Agitation: Increase the stirring rate. This improves heat transfer from the reaction mixture to the vessel walls and cooling medium, preventing the formation of localized hot spots.[8]

  • Alert Personnel: Inform a colleague or lab supervisor immediately. Do not handle a potential runaway situation alone.[9]

If Temperature Continues to Rise (Proceed with Extreme Caution):

  • Emergency Quenching: If the temperature continues to climb uncontrollably towards the solvent's boiling point or a predetermined critical limit, you may need to quench the reaction. This is a last resort. Use a pre-selected, non-reactive quenching agent that can be introduced safely.

  • Evacuate: If at any point you feel the situation is uncontrollable, evacuate the area immediately and activate your facility's emergency response plan.[10] Shut the fume hood sash on your way out if it is safe to do so.

Question: My temperature reading is fluctuating erratically. Is this an exotherm or an equipment malfunction?

Answer: It's crucial to differentiate between a genuine thermal event and a sensor failure.

Troubleshooting Steps:

  • Cross-Verify with a Secondary Probe: If your setup includes a redundant temperature probe, compare the readings. A significant discrepancy points to a failure in one of the probes.

  • Visual Inspection: Safely observe the reaction. Are there signs of increased bubbling, fuming, or a change in color that would correlate with a reaction rate increase? Is the solvent boiling at the surface? These are indicators of a real exotherm.

  • Check Connections: Ensure the temperature probe is properly immersed in the reaction medium and that all connections to the reader are secure.

  • Assume the Worst: If you cannot quickly confirm an equipment malfunction, treat the situation as a genuine loss of thermal control. Cease reagent addition and maximize cooling as a precautionary measure until the issue is resolved.

Question: The reaction seems to have stalled; the temperature is not increasing as chlorine is added. What should I do?

Answer: This scenario is hazardous because unreacted chlorine can accumulate. A sudden initiation could lead to a violent, uncontrollable exotherm.

Causality and Action Plan:

  • Potential Cause: Insufficient initiation (e.g., lack of light for radical reactions, inactive catalyst), over-cooling, or a blockage in the chlorine feed line.

  • Action Plan:

    • STOP Chlorine Addition Immediately: Do not add more reagent until the cause is identified.

    • Verify Reagent Flow: Check your entire chlorine delivery system, from the cylinder to the sparging tube, for any blockages or leaks.[11]

    • Check Initiator/Catalyst: Confirm that the catalyst or initiator was added correctly and is active.

    • Gradual Temperature Increase: If the reactor is being over-cooled, slowly and carefully allow the temperature to rise by a few degrees to see if the reaction initiates. Do this only after ensuring there isn't a large accumulation of unreacted chlorine.

    • Proceed with Caution: Once the issue is resolved, restart the chlorine addition at a very slow rate, monitoring the temperature with extreme vigilance.

Frequently Asked Questions (FAQs)

Question: What is the primary cause of the strong exotherm in this reaction?

Answer: The primary cause is the high enthalpy of the electrophilic addition of chlorine to the carbon-carbon double bonds in 1,3-butadiene or its chlorinated intermediates.[4] The reaction mechanism involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion.[12] The conversion of a relatively weak π-bond and a Cl-Cl bond into two strong C-Cl σ-bonds releases a significant amount of energy as heat (ΔH < 0).[3] If this heat is generated faster than it can be removed by the cooling system, the temperature will rise, accelerating the reaction rate and creating a dangerous feedback loop known as a thermal runaway.[6][13]

Question: How does reaction temperature affect product distribution?

Answer: In the chlorination of conjugated dienes like 1,3-butadiene, temperature plays a critical role in determining the ratio of 1,2-addition to 1,4-addition products.

  • At lower temperatures, the reaction is under kinetic control. The 1,2-addition product (3,4-dichlorobutene-1) typically forms faster because it proceeds through a lower energy transition state.[14][15]

  • At higher temperatures, the reaction shifts towards thermodynamic control. The 1,4-addition product (1,4-dichlorobutene-2) is often the more stable isomer and will be favored as the system has enough energy to overcome the higher activation barrier and reach the most stable product state.[14][15]

Controlling the temperature is therefore essential not only for safety but also for achieving the desired product selectivity.

Question: What are the essential engineering controls for this synthesis?

Answer: Robust engineering controls are non-negotiable for safety.

Control MeasureRationale & Key Considerations
Chemical Fume Hood All work with chlorine gas must be conducted in a properly functioning and certified chemical fume hood to protect from toxic inhalation.[16]
Jacketed Reactor Provides a large surface area for efficient heat exchange. Must be connected to a reliable recirculating chiller/heater for precise temperature control.
Mechanical Stirring Ensures homogenous mixing, preventing localized concentration and temperature gradients (hot spots).[8]
Calibrated Addition Pump A syringe pump or mass flow controller for chlorine gas ensures a slow, steady, and quantifiable rate of addition, which is key to managing the rate of heat generation.[8]
Redundant Monitoring Use at least two independent temperature probes to monitor the internal reaction temperature and the cooling bath temperature. Set up automated alarms for temperature deviations.[17]
Pressure Relief The reactor should be equipped with a pressure relief valve or a rupture disk vented to a safe location or scrubber to prevent over-pressurization from gas generation or solvent boiling.
Question: What Personal Protective Equipment (PPE) is required?

Answer: A comprehensive PPE strategy is your last line of defense.

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially during reagent transfer or when working under pressure.[16]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are often recommended, but it's best to consult the manufacturer's compatibility chart. Wearing two pairs can provide additional protection.[16]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[16]

  • Respiratory Protection: While engineering controls should be the primary method of protection, appropriate respiratory protection (e.g., a respirator with cartridges for acid gases/chlorine) must be available for emergency situations like a leak. All users must be properly trained and fit-tested.[9]

Visualization of Key Processes

Reaction Pathway and Exothermic Step

This diagram illustrates the electrophilic addition of chlorine to 1,3-butadiene, highlighting the key intermediate and the energy-releasing step that must be controlled.

G cluster_1 Exothermic Step cluster_2 Product Formation 1,3-Butadiene 1,3-Butadiene Chloronium_Ion Cyclic Chloronium Ion Intermediate 1,3-Butadiene->Chloronium_Ion + Cl2 Chlorine (Cl2) Chlorine (Cl2) Product_1_2 1,2-Addition Product (Kinetic) Chloronium_Ion->Product_1_2 + Cl- (attack at C2) Product_1_4 1,4-Addition Product (Thermodynamic) Chloronium_Ion->Product_1_4 + Cl- (attack at C4) G start Temperature Spike Detected stop_reagent Immediately STOP Chlorine Addition start->stop_reagent max_cooling Maximize Cooling Capacity stop_reagent->max_cooling increase_stirring Increase Agitation Rate max_cooling->increase_stirring monitor Monitor Temperature Trend increase_stirring->monitor stable Temperature Stabilizing monitor->stable Yes rising Temperature Still Rising monitor->rising No resume_cautiously Resume at Reduced Rate After Investigation stable->resume_cautiously quench Prepare for Emergency Quench rising->quench evacuate EVACUATE AREA Activate Emergency Plan quench->evacuate

Caption: Decision tree for managing thermal runaway events.

Detailed Experimental Protocol: Controlled Lab-Scale Chlorination

This protocol outlines a method for the synthesis of dichlorobutenes from 1,3-butadiene with an emphasis on thermal control. This procedure must be adapted based on a thorough, site-specific hazard assessment.

1. Reactor Setup and Inerting:

  • Assemble a 500 mL, five-neck, jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple, a gas dispersion tube for chlorine introduction, a pressure-equalizing dropping funnel for the substrate, and a condenser connected to a dry-ice trap and a scrubber (e.g., sodium hydroxide solution).

  • Connect the reactor jacket to a recirculating chiller set to -15°C.

  • Purge the entire system with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen and moisture.

2. Reagent Preparation:

  • Prepare a solution of 1,3-butadiene in a suitable, dry, and inert solvent (e.g., dichloromethane). A patent suggests solvents like butane or pentane may also be used. [1][18]A dilute reaction mixture helps manage heat generation. [8]* Ensure the chlorine gas cylinder is secured and equipped with a certified regulator, needle valve, and a mass flow controller for precise delivery. [11] 3. Reaction Execution:

  • Charge the reactor with the solvent and begin cooling and stirring.

  • Once the solvent reaches the target temperature (e.g., -10°C), begin the slow, dropwise addition of the 1,3-butadiene solution.

  • After the butadiene addition is complete, allow the system to stabilize thermally.

  • Begin the subsurface addition of chlorine gas at a very low, controlled rate. The reaction is highly exothermic; the addition rate must be slow enough that the chiller can maintain a stable internal temperature. [1]* Critical Control Point: Continuously monitor the internal temperature. The rate of chlorine addition is dictated entirely by the ability of the cooling system to dissipate the generated heat. Do not allow the temperature to rise by more than 2-3°C from the setpoint.

  • Continue the addition until reaction completion is indicated (e.g., by GC analysis of an aliquot or the disappearance of the starting material).

4. Workup and Quenching:

  • Once the reaction is complete, stop the chlorine flow and purge the system with inert gas to remove any unreacted chlorine.

  • Slowly and carefully add a quenching agent (e.g., a dilute solution of sodium thiosulfate) to neutralize any remaining reactive species before warming the reactor.

References

  • Chlorine gas handling tips. Special Gas Instruments - SGI. [Link]

  • Chlorine gas. University of California, Irvine Environmental Health & Safety. [Link]

  • Products and Mechanisms of the Reactions of 1,3-Butadiene with Chlorine Atoms In Air. University of California, Irvine. [Link]

  • Chlorine. Rutgers University Environmental Health and Safety. [Link]

  • Chlorine Gas SDS: Safety, Compliance, and Handling Guidelines. ECOWAS Centre for Renewable Energy and Energy Efficiency (ECREEE). [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. DeGruyter. [Link]

  • Process for the liquid phase chlorination of 1,3-butadiene.
  • Kinetic investigations of chlorine atom initiated photo oxidation reactions of 2,3-dimethyl-1,3-butadiene in the gas phase: an experimental and theoretical study. RSC Publishing. [Link]

  • How to handle chlorine gas safely. Washington State Department of Health. [Link]

  • In the addition reaction of Cl2 to buta-1,3-diene at low temperat... Pearson+. [Link]

  • 3.4 Reactions of 1,3-Butadiene. KPU Pressbooks. [Link]

  • Liquid phase chlorination process for 1, 3-butadiene.
  • Alkane Reactivity. Michigan State University Department of Chemistry. [Link]

  • What is an Exothermic Reaction & How to Prevent It. Just Resin. [Link]

  • Reactions of Alkenes. University of Calgary. [Link]

  • Propene when heated with chlorine at about 773K forms class 12 chemistry JEE_Main. Toppr. [Link]

  • Reactions of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Endothermic & Exothermic Reactions (Cambridge (CIE) IGCSE Chemistry): Revision Note. Save My Exams. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Process for production of meso-1,2,3,4-tetrachlorobutane.
  • Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane.
  • Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. [Link]

  • Exothermic Reactions Explained. The Chemistry Blog. [Link]

  • Thermal runaway in a copolymerisation reactor. ARIA Portal. [Link]

  • Thermal Runaway Incidents – Safety Procedures for Burns and Potential Smoke Inhalation. Society of Toxicology. [Link]

  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Politecnico di Milano. [Link]

  • Exothermic Reactions: Its Energy Release and Applications. Advanced Chemical Engineering. [Link]

  • Reaction inhibition in the control of exothermic runaway. WIT Press. [Link]

  • Thermal Runaway Studies: Development of Coatings for Over-Temperature Warning and Database of Hazards Risk Ranking. Office of Scientific and Technical Information. [Link]

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Technical Support Center: Removing Unreacted Chlorine from 1,2,3,3-Tetrachlorobutane Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of 1,2,3,3-tetrachlorobutane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual, unreacted chlorine in their reaction mixtures. The following sections provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your target compound, thereby safeguarding the integrity of your subsequent research and development efforts.

Frequently Asked Questions (FAQs)

This section directly addresses common queries and concerns that arise during the purification process.

Q1: Why is it critical to remove residual chlorine from my this compound mixture?

A1: The complete removal of unreacted chlorine is paramount for several reasons:

  • Product Purity and Stability: Residual chlorine, a potent oxidizing agent, can continue to react with the desired product or other organic species in the mixture, especially when exposed to light or heat.[1][2] This can lead to the formation of undesirable, higher-chlorinated byproducts or degradation of the this compound, compromising the purity and stability of the final product.

  • Downstream Reaction Integrity: Many catalysts and reagents used in subsequent synthetic steps (e.g., organometallics, hydrogenation catalysts) are sensitive to and can be deactivated by oxidizing agents like chlorine. Its presence can inhibit or completely halt downstream reactions, leading to significant yield losses.

  • Analytical Interference: The presence of dissolved chlorine can interfere with analytical techniques used for characterization, such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC), leading to inaccurate assessments of purity.

  • Safety and Handling: Chlorine gas is toxic and corrosive.[3][4] Off-gassing from the mixture during storage or subsequent steps poses a significant safety hazard.[5][6]

Q2: What are the primary industrial and laboratory methods for removing unreacted chlorine from an organic mixture?

A2: There are two main strategies for removing dissolved chlorine from an organic solution: chemical quenching and physical removal via inert gas sparging.

  • Chemical Quenching: This involves introducing a reducing agent that selectively reacts with chlorine, converting it into non-reactive, easily separable ionic salts (typically chlorides).[7][8] This is the most common and often most efficient method.

  • Inert Gas Sparging (or Purging): This physical method involves bubbling a chemically inert gas, such as nitrogen or argon, through the liquid mixture.[9][10] This process lowers the partial pressure of chlorine above the liquid, encouraging the dissolved chlorine to partition into the gas phase and be carried out of the system.[10]

Q3: Which chemical quenching agent should I choose: sodium sulfite, sodium thiosulfate, or sodium bisulfite?

A3: The choice of quenching agent depends on factors like reaction kinetics, cost, and the specific requirements of your workflow. All three are highly effective.

  • Sodium Sulfite (Na₂SO₃): This is an excellent and widely used choice. It reacts rapidly with chlorine to form sodium chloride and sodium sulfate, which are readily removed in an aqueous wash.[11] It is a strong reducing agent and is effective for both free chlorine and other chlorine species.[12][13]

  • Sodium Thiosulfate (Na₂S₂O₃): This is another very common and effective quenching agent.[14][15] It reacts with chlorine to produce harmless sodium chloride and sodium tetrathionate.[8] It is particularly favored in applications where byproducts are a concern, such as in water treatment and aquaculture.[8][15]

  • Sodium Bisulfite (NaHSO₃): This agent reacts almost instantaneously with chlorine in a classic redox reaction to form sodium bisulfate and hydrochloric acid.[7] The acidic byproduct may be a consideration depending on the stability of your target compound.

For most applications involving chlorinated alkanes, a dilute aqueous solution of sodium sulfite or sodium thiosulfate is a reliable and cost-effective choice.

Q4: How does inert gas sparging work to remove dissolved chlorine?

A4: Inert gas sparging operates on the principles of mass transfer and Henry's Law.[10] Henry's Law states that the amount of a dissolved gas in a liquid is proportional to its partial pressure in the gas phase above the liquid. By continuously bubbling an inert gas (like nitrogen) through the this compound mixture, you are introducing a gas phase with a near-zero partial pressure of chlorine. This creates a concentration gradient that drives the dissolved chlorine molecules from the liquid phase into the nitrogen bubbles, which then exit the system.[10] This method is advantageous as it introduces no chemical impurities, but it may be slower and less effective for high concentrations of chlorine compared to chemical quenching.

Q5: How can I confirm that all the chlorine has been successfully removed?

A5: A multi-step verification process is recommended for ensuring complete chlorine removal.

  • Visual Inspection: The initial, crude mixture containing dissolved chlorine will likely have a distinct yellow-green color. A successful quench will result in a colorless organic phase.

  • Qualitative Testing: After the quenching and washing steps, you can test the aqueous wash layer for residual oxidizing power. A simple method is to use potassium iodide-starch test strips. If residual chlorine is present, it will oxidize the iodide to iodine, which reacts with starch to produce a characteristic dark blue-black color. The absence of a color change indicates successful removal.

  • Analytical Confirmation: For rigorous confirmation, the final, dried organic product should be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[16] This will confirm the purity of the this compound and ensure the absence of chlorine-related byproducts that may have formed.

Q6: What are the critical safety precautions when handling these materials?

A6: Safety is paramount. Always adhere to the following guidelines:

  • Ventilation: All work involving chlorine gas and chlorinated solvents must be performed in a certified chemical fume hood with adequate airflow.[4][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[5][6]

  • Handling Chlorine: Chlorine is a highly toxic and corrosive gas.[3][4] Prevent inhalation and skin/eye contact. Ensure any reaction setup is secure and leak-free.

  • Handling Chlorinated Solvents: this compound, like other chlorinated hydrocarbons, should be handled with care to avoid skin absorption and inhalation of vapors.[17]

  • Quenching Process: The reaction between chlorine and quenching agents can be exothermic. Add the quenching solution slowly, especially with highly concentrated mixtures, and consider cooling the reaction vessel in an ice bath.[18]

  • Waste Disposal: Dispose of all chemical waste, including aqueous washes and organic residues, in accordance with your institution's hazardous waste disposal protocols.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Persistent yellow/green color in the organic layer after washing with a quenching agent. 1. Insufficient amount of quenching agent used. 2. Inadequate mixing of the organic and aqueous phases. 3. The concentration of the quenching solution is too low.1. Add more of the quenching solution. It is good practice to use a stoichiometric excess (e.g., 1.5-2.0x) of the quenching agent. 2. Ensure vigorous mixing in the separatory funnel to maximize the interfacial area between the two phases. 3. Prepare a fresh, more concentrated (e.g., 5-10% w/v) quenching solution.
Emulsion formation during the aqueous wash. The mixture contains impurities that are acting as surfactants. Vigorous shaking can exacerbate this.1. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase. 3. If the emulsion is persistent, allow it to stand for an extended period or pass the mixture through a pad of Celite or glass wool.
The final product is cloudy after drying and solvent removal. Moisture contamination. This compound, like many chlorinated compounds, can be sensitive to hydrolysis, or the drying agent (e.g., MgSO₄, Na₂SO₄) may not have been fully removed.1. Ensure the organic layer is thoroughly dried with a suitable anhydrous drying agent before filtration. 2. Filter the dried solution carefully to remove all traces of the drying agent. Using a fluted filter paper or a small plug of cotton in the funnel can help. 3. If purifying by distillation, ensure all glassware is scrupulously oven-dried and assembled while hot under an inert atmosphere.[19]
Potassium iodide-starch test of the aqueous layer is still positive (blue/black). Incomplete quenching of chlorine. Residual chlorine remains in the organic phase and is slowly partitioning into the aqueous wash.Repeat the washing procedure with a fresh portion of the quenching solution. Ensure adequate mixing time (e.g., 5-10 minutes) to allow for complete reaction and extraction of the resulting salts.
Data & Diagrams
Comparison of Common Chemical Quenching Agents
Quenching Agent Molecular Formula Reaction with Chlorine (Cl₂) Key Advantages Considerations
Sodium Sulfite Na₂SO₃Cl₂ + Na₂SO₃ + H₂O → 2HCl + Na₂SO₄Fast reaction, readily available, inexpensive.[11]The reaction produces acid (HCl), which is subsequently neutralized by excess sulfite or a basic wash.
Sodium Thiosulfate Na₂S₂O₃4Cl₂ + Na₂S₂O₃ + 5H₂O → 8HCl + H₂SO₄ + NaHSO₄Very effective, stable solid, reaction products are generally benign.[8][15]Reaction stoichiometry is less direct than with sulfite.
Sodium Bisulfite NaHSO₃Cl₂ + NaHSO₃ + H₂O → 2HCl + NaHSO₄Extremely rapid, instantaneous reaction.[7]Generates acidic byproducts.[7]
Logical Workflow for Chlorine Removal

G cluster_chem Chemical Quenching Protocol cluster_phys Inert Gas Sparging Protocol start Crude this compound Mixture Containing Cl₂ decision1 High or Low Chlorine Concentration? start->decision1 method_chem Chemical Quenching (Recommended for most cases) decision1->method_chem High method_phys Inert Gas Sparging decision1->method_phys Low / Reagent-Free Method Required step1_chem 1. Add aqueous quenching solution (e.g., 5% Na₂SO₃) to mixture in a separatory funnel. step2_chem 2. Mix layers thoroughly. Vent frequently. step1_chem->step2_chem step3_chem 3. Separate aqueous layer. Test for residual chlorine. step2_chem->step3_chem step4_chem 4. Wash organic layer with brine, then dry over Na₂SO₄. step3_chem->step4_chem step5_chem 5. Filter and concentrate to yield pure product. step4_chem->step5_chem end_node Pure this compound step5_chem->end_node step1_phys 1. Place mixture in a flask with a gas dispersion tube. step2_phys 2. Bubble dry N₂ or Ar through the liquid at a steady rate. step3_phys 3. Vent exhaust gas to a scrubber (e.g., NaOH solution). step4_phys 4. Continue until yellow color disappears. step4_phys->end_node

Caption: Decision workflow for selecting a chlorine removal method.

Detailed Experimental Protocols

Protocol 1: Chemical Quenching using Aqueous Sodium Sulfite

This protocol describes the most common and robust method for removing residual chlorine.

Materials:

  • Crude this compound mixture

  • 5% (w/v) Sodium Sulfite (Na₂SO₃) solution in deionized water

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Standard laboratory glassware

Procedure:

  • Transfer: Transfer the crude this compound mixture to a separatory funnel of appropriate size.

  • First Wash (Quench): Add a volume of the 5% sodium sulfite solution approximately equal to 20-30% of the organic mixture's volume.

  • Mixing and Venting: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, invert the funnel and vent frequently to release any pressure that may build up. The yellow-green color of the organic layer should disappear.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer and set it aside for waste disposal.

  • Repeat if Necessary: If the organic layer is still colored, repeat the wash with a fresh portion of sodium sulfite solution.

  • Brine Wash: Wash the now colorless organic layer with an equal volume of saturated brine solution. This helps to remove residual water and break any minor emulsions. Separate and discard the aqueous layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (enough so that some powder remains free-flowing when swirled) to dry the solution. Let it stand for 15-20 minutes, swirling occasionally.

  • Isolation: Filter the dried solution through a fluted filter paper or a cotton plug to remove the sodium sulfate. The resulting clear, colorless solution is your purified this compound, ready for solvent removal or further purification (e.g., distillation) if necessary.

Protocol 2: Inert Gas (Nitrogen) Sparging

This protocol is suitable for situations where introducing water or chemical reagents is undesirable.

Materials:

  • Crude this compound mixture

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator

  • Gas dispersion tube (fritted glass sparger)

  • Reaction flask with a two-neck adapter

  • Scrubber system (e.g., a bubbler filled with NaOH solution)

Procedure:

  • Setup: Place the crude organic mixture into the reaction flask. Fit the flask with the two-neck adapter. Insert the gas dispersion tube through one neck, ensuring its tip is submerged well below the liquid surface. Connect the other neck via tubing to the scrubber system to safely neutralize the vented chlorine gas.

  • Sparging: Begin a slow, steady stream of nitrogen gas bubbling through the liquid. The flow rate should be sufficient to cause gentle agitation but not so vigorous as to cause splashing.

  • Monitoring: Continue the sparging process, observing the color of the solution. The process is complete when the yellow-green color has completely faded, and the solution is colorless. This may take anywhere from 30 minutes to several hours, depending on the volume and chlorine concentration.

  • Completion: Once complete, turn off the gas flow and remove the sparging tube. The product is now free of dissolved chlorine and can be used directly or further purified.

References
  • Alliance Chemical. (n.d.). Sodium Bisulfite Dechlorination: Engineer's Water Treatment Guide.
  • Promag Enviro Systems. (n.d.). Sodium Sulfite Dechlorination Tablets for Hydrant Flushing.
  • Norweco. (n.d.). Bio-Neutralizer® - Dechlorination Tablets.
  • Organomation. (n.d.). Uses of Nitrogen Blowdown Aside from Solvent Removal.
  • South-Tek Systems. (2014, March 6). Nitrogen Gas Sparging.
  • NiGen International. (2022, August 5). Nitrogen Sparging Equipment: An Overview.
  • Cheméo. (n.d.). Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4).
  • Guardian Chemicals. (n.d.). FreeChlor 2 : Sodium Sulfite Declorination Tablets.
  • Taylor & Francis. (n.d.). Sparging – Knowledge and References.
  • Wikipedia. (n.d.). Sparging (chemistry).
  • Jet Wastewater Treatment Solutions. (n.d.). CHLOR-AWAY.
  • Smolecule. (2023, August 16). (R,S)-1,2,3,4-Tetrachlorobutane.
  • Elemnt Sports Science. (2024, October 1). How to Use Chlorine Removal Products Effectively.
  • Benchchem. (n.d.). 2,2,3,3-Tetrachlorobutane|C4H6Cl4|CAS 14499-87-7.
  • Unknown. (2019, May 13). Handling Chlorine Safely. Retrieved February 19, 2026.
  • Echemi. (n.d.). 13138-51-7, this compound Formula.
  • Canadian Centre for Occupational Health and Safety. (2023, February 10). CCOHS: Chlorine.
  • Google Patents. (n.d.). US4295985A - Method of removal of chlorine retained by human skin and hair after exposure to chlorinated water, and soap and shampoo compositions adapted to effect said removal.
  • PubChem. (n.d.). This compound | C4H6Cl4 | CID 25737.
  • Unknown. (2025, December 9). Why Is Sodium Thiosulfate Used in Water Treatment for Chlorine Removal?. Retrieved February 19, 2026.
  • ERCO Worldwide. (2021, August 9). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1,2,2,3-Tetrachlorobutane | C4H6Cl4 | CID 12731302.
  • Ecreee. (2026, February 16). Chlorine Gas Safety: Protection & Prevention in Everyday Life.
  • Texas Department of Insurance. (n.d.). Chlorine Safety.
  • S.P Chemical. (2025, July 23). Water Treatment and Sodium Thiosulphate Removing Chlorine Safely.
  • OSTI.GOV. (1994, December 31). Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents.
  • Enviro Wiki. (2022, April 27). Chlorinated Solvents.
  • PubChemLite. (n.d.). This compound (C4H6Cl4).
  • Unknown. (2024, April 3). Diving into Clean Fun: What's the Buzz about Chlorine Remover for Swimsuits?. Retrieved February 19, 2026.
  • Wikipedia. (n.d.). Chlorine.
  • Google Patents. (n.d.). CN103357242B - Method for purifying and removing chlorides contained in chlorine-containing industrial mixed gas and recovering light hydrocarbon.
  • The Royal Society of Chemistry. (n.d.). Chapter 1: Physical and Chemical Properties of Selected Chlorinated Solvents.
  • CERES Research Repository. (2021, January 15). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics.
  • ResearchGate. (2019, November 28). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents?.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1,1,3,3-Tetrachloro-1,3-disilabutane.
  • MDPI. (2020, December 10). Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst.
  • Lumen Learning. (n.d.). 18.4. Radical reactions in practice | Organic Chemistry II.
  • ResearchGate. (n.d.). (PDF) Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • PMC. (2023, April 26). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms.
  • Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
  • Unknown. (n.d.). The Removal of Organochlorine Compounds from Model Oil by Nucleophilic Substitution. Retrieved February 19, 2026.
  • University of Birmingham. (n.d.). Chlorine quenching phenomena and the application of fluorescence spectroscopy in drinking water - UBIRA ETheses.
  • University of Rochester. (n.d.). How To Run A Reaction: The Quench - Department of Chemistry.
  • Google Patents. (n.d.). US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane.
  • ResearchGate. (2009, May 11). (10) Patent No..
  • Save My Exams. (2025, May 26). The Reactions of Chlorine - A Level Chemistry Revision Notes.
  • CIE A-Level Chemistry. (n.d.). 11.4 The reactions of chlorine.
  • YouTube. (2019, April 30). Chemical Reactions By Chlorine Part 2 - P-Block Elements - Chemistry Class 12.

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Purification strategies for technical grade 1,2,3,3-tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,3,3-Tetrachlorobutane (1,2,3,3-TCB)

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges of purifying technical grade this compound (CAS 13138-51-7). Unlike standard solvent purification, this molecule presents a unique "stability paradox": it requires heat to distill but undergoes rapid dehydrochlorination (decomposition) if that heat exceeds specific thresholds or if catalytic surfaces are present.

Below you will find a self-validating purification protocol, troubleshooting Q&A, and mechanistic insights designed to maximize yield while preserving molecular integrity.

Part 1: The Molecule & The Challenge

Before initiating any workflow, you must understand the physical constraints of your material. 1,2,3,3-TCB is a liquid at room temperature, often confused with its solid isomer, meso-1,2,3,4-tetrachlorobutane.

Table 1: Critical Physical Properties for Purification

PropertyValueOperational Implication
State (25°C) LiquidIf solids are present, you likely have meso-1,2,3,4-TCB contamination [1].
Boiling Point (Atm) ~182°CDO NOT distill at atmospheric pressure. Decomposition occurs >120°C [2].
Boiling Point (Vacuum) ~90°C @ 20-30 mmHgVacuum distillation is mandatory.
Density 1.42 g/cm³Forms the bottom layer during aqueous washes.
Major Impurities 1,2,3,4-TCB, TrichlorobutenesRequires fractional distillation to separate isomers.
Stability Acid/Heat SensitiveProne to dehydrochlorination (loss of HCl) to form chloroprene precursors [3].

Part 2: Purification Workflow (Step-by-Step)

This protocol is designed to remove acidic stabilizers and isomers without triggering the dehydrochlorination cascade.

Phase A: Chemical Pre-treatment (Acid Removal)

Technical grade 1,2,3,3-TCB often contains dissolved HCl or sulfuryl chloride residues from synthesis. These must be neutralized before heating, as acid catalyzes further decomposition.

  • Cooling: Chill the crude material to 0–5°C.

  • The "Soft" Wash: Wash with 5% Sodium Bicarbonate (

    
    ) solution (1:1 volume ratio).
    
    • Critical Warning:Do NOT use Sodium Hydroxide (NaOH) or Lime. Strong bases will immediately strip HCl from the molecule, converting your product into 2,3,4-trichloro-1-butene or 2,3-dichloro-1,3-butadiene [3, 4].

  • Phase Separation: The TCB (density 1.42) will be the bottom layer. Discard the upper aqueous phase.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ) for 30 minutes. Filter to remove solids.
    
Phase B: Vacuum Fractionation

Atmospheric distillation will destroy this compound. You must lower the boiling point to below 100°C.

  • Setup: Use a Vigreux column (minimum 20cm) or packed column for isomer separation.

  • Vacuum: Apply vacuum to <25 mmHg.

  • Heating: Use an oil bath set to max 110°C.

  • Collection:

    • Foreshot: Low boilers (trichlorobutenes) come off first.

    • Main Fraction: Collect the fraction boiling at ~90–95°C (at 22-25 mmHg) .

    • Residue: High boilers (pentachlorobutanes) and polymers remain in the pot.

Part 3: Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for handling crude 1,2,3,3-TCB.

purification_workflow Start Crude 1,2,3,3-TCB Check_Solids Check for Solids (Isomer Contamination) Start->Check_Solids Filter Filtration (Remove meso-1,2,3,4-TCB) Check_Solids->Filter Solids Present Wash Wash 5% NaHCO3 (Remove HCl) Check_Solids->Wash Liquid Only Filter->Wash Dry Dry over MgSO4 Wash->Dry Distill Vacuum Distillation (<25 mmHg, <110°C Bath) Dry->Distill Product Pure 1,2,3,3-TCB Distill->Product Collect ~90°C Fraction

Caption: Step-by-step decision tree for purifying technical grade 1,2,3,3-TCB, prioritizing isomer removal and acid neutralization.

Figure 2: The Decomposition Trap

Understanding why we avoid strong bases and high heat is critical. This pathway shows the degradation you are trying to prevent.

decomposition_pathway TCB This compound Trichloro 2,3,4-Trichloro-1-butene (Impurity A) TCB->Trichloro Heat (>120°C) or Strong Base (NaOH) HCl HCl (Gas) TCB->HCl Dienes 2,3-Dichloro-1,3-butadiene (Polymerizable Monomer) Trichloro->Dienes Further Dehydrochlorination Trichloro->HCl

Caption: The dehydrochlorination cascade. Exposure to base or excessive heat strips HCl, creating reactive dienes that ruin purity.

Part 4: Troubleshooting & FAQs

Q1: My distillate is turning yellow/brown during distillation. What is happening? A: This is the hallmark of thermal decomposition . You are generating HCl and likely polymerizing the resulting dienes (see Figure 2).

  • Immediate Action: Stop heating. Check your vacuum level. If your vacuum is poor (>50 mmHg), you are forcing the boiling point too high (>120°C).

  • Prevention: Ensure your oil bath never exceeds 110°C. Add a stabilizer like BHT (butylated hydroxytoluene) (0.1%) to the pot to inhibit free-radical polymerization of breakdown products.

Q2: I see white crystals forming in my liquid technical grade material. Should I heat it to melt them? A: NO. Those crystals are almost certainly meso-1,2,3,4-tetrachlorobutane , which has a melting point of 72°C [1, 5].

  • Strategy: This is actually a purification opportunity. Chill the mixture to 0°C to maximize crystallization, then filter the liquid. You have just physically removed a major impurity without distillation. The liquid filtrate is your enriched 1,2,3,3-TCB.

Q3: Can I use NaOH to wash the crude material? It neutralizes acid better than Bicarbonate. A: Absolutely not. Strong bases like NaOH or KOH act as dehydrochlorination agents. They will chemically attack 1,2,3,3-TCB, stripping off HCl to form trichlorobutenes [3]. Always use a weak base like Sodium Bicarbonate (


) or simply water wash if the acidity is low.

Q4: My GC trace shows a "ghost peak" that wasn't there before injection. A: 1,2,3,3-TCB is thermally labile. If your GC inlet temperature is too high (>200°C), the molecule may decompose inside the injector, showing degradation products (trichlorobutenes) that aren't actually in your sample.

  • Fix: Lower GC inlet temperature to 150°C or use on-column injection.

References

  • PubChem. (n.d.). This compound Physical Properties. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • EPA. (1977). Source Assessment: Polychloroprene State of the Art. U.S. Environmental Protection Agency. Retrieved October 26, 2023, from [Link]

  • Eberly, K. C., & Reid, R. J. (1953).[1] Preparation of 2,3-dichloro-1,3-butadiene by dehydrochlorination of 1,2,3,4-tetrachlorobutane. U.S. Patent No.[2] 2,626,964. Retrieved October 26, 2023, from

  • LookChem. (n.d.). 1,2,3,4-Tetrachlorobutane Properties and Synthesis. Retrieved October 26, 2023, from [Link]

  • Reeves, J. W., et al. (1976). Process for production of meso-1,2,3,4-tetrachlorobutane. U.S. Patent No.[2] 3,932,544. Retrieved October 26, 2023, from

Sources

Validation & Comparative

Definitive Structural Elucidation of 1,2,3,3-Tetrachlorobutane via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and spectral differentiation of 1,2,3,3-tetrachlorobutane (1,2,3,3-TCB). As a Senior Application Scientist, I have structured this as a technical protocol for researchers needing to distinguish this specific regioisomer from its common synthetic byproducts (isomers).

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Spectroscopists, and Drug Development Researchers

Executive Summary: The Regioisomer Challenge

In the chlorination of butene derivatives (e.g., 2-chloro-2-butene or 1,3-dichloro-2-butene), the formation of tetrachlorobutane isomers is often non-selective. Distinguishing the desired This compound from its isomers—particularly 1,2,3,4-tetrachlorobutane (meso/racemic) and 1,1,2,3-tetrachlorobutane —is critical for process validation.

This guide compares the Nuclear Magnetic Resonance (NMR) spectral fingerprints of 1,2,3,3-TCB against its primary "alternatives" (isomers). The core differentiator is the methyl group environment , which serves as a definitive diagnostic probe.

Structural Analysis & Predicted Spectral Data

The Molecule: this compound[1]
  • Structure:

    
    
    
  • Chirality: One chiral center at C2. The molecule exists as a pair of enantiomers. In achiral solvents (

    
    ), enantiomers are magnetically equivalent.
    
  • Key Features:

    • C4 (Methyl): Attached to a quaternary gem-dichloro carbon (

      
      ). Spin system: Isolated (Singlet). 
      
    • C2 (Methine): Chiral center.

    • C1 (Methylene): Protons are diastereotopic due to the adjacent chiral center (C2). Spin system: ABX.

Comparative Spectral Fingerprints (1H NMR)

The following table contrasts the predicted spectral signatures of 1,2,3,3-TCB with experimentally established data for its common isomers.

FeatureThis compound (Target)1,2,3,4-Tetrachlorobutane (Alternative 1)1,1,2,3-Tetrachlorobutane (Alternative 2)
Methyl Signal (

)
Singlet (

~2.2 ppm)
Absent (No methyl group)Doublet (

~1.6 ppm)
Diagnostic Logic Methyl is isolated from protons by

.
Symmetric structure ends in

.
Methyl is coupled to adjacent

(

).
Methine (

)
1H (dd or t) at

4.5–5.0 ppm
2H (m) at

4.6 ppm
2H distinct signals
Methylene (

)
2H (AB of ABX) at

3.8–4.2 ppm
4H (d) at

3.8–4.0 ppm
1H (terminal

is a doublet)
Carbon Types (

)
1


, 1


, 1


, 1


2


, 2


1


, 2


, 1


Technical Insight: The chemical shift of the methyl group in 1,2,3,3-TCB is significantly downfield (~2.2 ppm) compared to a standard alkyl methyl (~0.9 ppm) due to the strong deshielding effect of the geminal dichlorides on the


-carbon.
Carbon-13 NMR Signatures
  • Quaternary Carbon (

    
    ):  1,2,3,3-TCB is the only isomer in this set with a quaternary carbon (
    
    
    
    ). In a proton-decoupled
    
    
    spectrum, this appears as a low-intensity peak (due to lack of NOE enhancement and long
    
    
    relaxation) in the 85–95 ppm range.
  • Symmetry: 1,2,3,3-TCB lacks internal symmetry, resulting in 4 distinct carbon signals . In contrast, the meso-1,2,3,4-TCB isomer has a plane of symmetry, yielding only 2 distinct carbon signals .

Experimental Protocol: Identification Workflow

To validate the presence of 1,2,3,3-TCB in a crude reaction mixture, follow this self-validating protocol.

Step 1: Sample Preparation[5]
  • Solvent:

    
     (Chloroform-d) is standard.
    
  • Concentration: ~10 mg in 0.6 mL. High concentration is required to observe the low-intensity quaternary carbon in

    
     NMR.
    
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming artifacts.

Step 2: Acquisition Parameters (400 MHz+)
  • 1H NMR:

    • Spectral Width: -2 to 12 ppm.

    • Scans: 16 (sufficient for methyl singlet detection).

    • Critical Check: Zoom into the 2.0–2.5 ppm region. Look for a sharp singlet . If it is a doublet, you have the 1,1,2,3-isomer.[1]

  • 13C NMR (APT/DEPT):

    • Run a DEPT-135 or APT (Attached Proton Test).

    • Logic:

      • 
         and 
        
        
        
        : Positive phase (Up).
      • 
        : Negative phase (Down).
        
      • 
         (
        
        
        
        ): Invisible in DEPT-135 ; Visible in standard
        
        
        but absent in DEPT.
    • Confirmation: If you see a peak in the standard

      
       spectrum at ~90 ppm that disappears in the DEPT-135, you have confirmed the 
      
      
      
      moiety.

Decision Tree for Isomer Identification

The following logic diagram illustrates the decision process for distinguishing the tetrachlorobutane isomers based on 1H NMR data.

IsomerID Start Crude Reaction Mixture (C4H6Cl4 Isomers) CheckMethyl Step 1: Inspect 0.5 - 2.5 ppm Region Is a Methyl group present? Start->CheckMethyl NoMethyl No Methyl Signal CheckMethyl->NoMethyl Only signals > 3.5 ppm YesMethyl Methyl Signal Present CheckMethyl->YesMethyl Signal < 2.5 ppm Result1234 Candidate: 1,2,3,4-Tetrachlorobutane (Symmetric, CH/CH2 only) NoMethyl->Result1234 CheckSplitting Step 2: Analyze Methyl Multiplicity YesMethyl->CheckSplitting Singlet Singlet (s) (~2.2 ppm) CheckSplitting->Singlet Doublet Doublet (d) (~1.6 ppm) CheckSplitting->Doublet CheckIntegration Step 3: Check Integration Ratio CH3 : CH : CH2 Singlet->CheckIntegration Result1123 Candidate: 1,1,2,3-Tetrachlorobutane (Methyl on CHCl) Doublet->Result1123 Result1233 CONFIRMED: this compound (Methyl on CCl2) CheckIntegration->Result1233 3:1:2 Ratio Result2233 Candidate: 2,2,3,3-Tetrachlorobutane (Single Singlet only) CheckIntegration->Result2233 All Methyl (Single Peak)

Caption: Logical workflow for distinguishing 1,2,3,3-TCB from major isomers using 1H NMR multiplicity and chemical shift data.

Mechanistic Interpretation of Signals

Understanding why the signals appear where they do ensures scientific integrity in your analysis.

  • The Methyl Singlet (H4):

    • The methyl group is attached to C3. C3 is bonded to two Chlorine atoms (

      
      ).
      
    • Chemical Shift: The gem-dichloro effect shifts the methyl resonance downfield to ~2.2 ppm (compared to ~0.9 ppm for propane).

    • Multiplicity: C3 has no protons. Therefore, there is no vicinal (

      
      ) coupling. The methyl appears as a sharp singlet. This is the "smoking gun" for 1,2,3,3-TCB.
      
  • The Diastereotopic Methylene (H1):

    • C1 is adjacent to the chiral center C2.

    • The two protons on C1 (

      
       and 
      
      
      
      ) are in magnetically distinct environments (diastereotopic).
    • Appearance: They will not appear as a simple doublet. Instead, they form the AB part of an ABX system (where X is the H2 proton). Expect a complex multiplet pattern (typically 8 lines) around 3.8–4.2 ppm.

References

  • PubChem Compound Summary. "this compound (CID 25737)."[2] National Center for Biotechnology Information. [Link]

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Reference for chemical shift additivity rules).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 1997.[3] [Link]

  • Doc Brown's Chemistry. "Analysis of 1H NMR spectra of chlorobutane isomers." [Link]

Sources

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of analytical chemistry, the ability to distinguish between closely related structural isomers is paramount. This is particularly true in fields such as environmental analysis, toxicology, and drug development, where the specific arrangement of atoms within a molecule can dictate its biological activity and fate. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1,2,3,3-tetrachlorobutane and compares it with the experimentally determined fragmentation of its isomer, 1,2,3,4-tetrachlorobutane.

The Power of Electron Ionization Mass Spectrometry in Isomer Differentiation

Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of organic compounds.[1] In EI-MS, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a cascade of fragment ions.[2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique molecular "fingerprint." While isomers have the same molecular weight, their different structural arrangements lead to distinct fragmentation pathways and, consequently, different mass spectra.[3]

For halogenated compounds, the presence of isotopes, such as ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), adds another layer of diagnostic information, creating characteristic isotopic patterns in the mass spectrum.[3] Fragments containing chlorine atoms will appear as clusters of peaks two mass units apart, with the relative intensities of the peaks reflecting the number of chlorine atoms present.

Predicted Fragmentation Pattern of this compound

The molecular ion ([C₄H₆Cl₄]⁺˙) would have a theoretical monoisotopic mass of 194 g/mol (for the all ³⁵Cl isotopologue). Due to the presence of four chlorine atoms, the isotopic cluster of the molecular ion would be complex.

Key predicted fragmentation pathways for this compound include:

  • α-Cleavage: The C-C bonds adjacent to the carbon bearing the geminal dichloro group (C3) are prone to cleavage. This could lead to the formation of a [C₃H₄Cl₃]⁺ ion (m/z 145) and a [CH₂Cl]⁺ ion (m/z 49), as well as other fragments. The stability of the resulting carbocations will govern the likelihood of these fragmentation events.

  • Loss of a Chlorine Radical: Cleavage of a C-Cl bond is a common fragmentation pathway for chlorinated compounds.[3] Loss of a Cl radical from the molecular ion would result in a [C₄H₆Cl₃]⁺ ion (m/z 159).

  • Loss of HCl: The elimination of a neutral molecule of hydrogen chloride (HCl) is another typical fragmentation mechanism. This would lead to a [C₄H₅Cl₃]⁺˙ ion (m/z 158).

  • Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to the formation of more stable fragment ions.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

fragmentation M [C₄H₆Cl₄]⁺˙ (m/z 194) F1 [C₃H₄Cl₃]⁺ (m/z 145) M->F1 - •CH₂Cl F2 [CH₂Cl]⁺ (m/z 49) M->F2 - •C₃H₄Cl₃ F3 [C₄H₆Cl₃]⁺ (m/z 159) M->F3 - •Cl F4 [C₄H₅Cl₃]⁺˙ (m/z 158) M->F4 - HCl

Caption: Predicted electron ionization fragmentation of this compound.

Experimental Fragmentation Pattern of 1,2,3,4-Tetrachlorobutane: A Comparative Benchmark

In contrast to its 1,2,3,3-isomer, experimental GC-MS data for 1,2,3,4-tetrachlorobutane is available.[4] This provides a valuable opportunity for a direct comparison, highlighting the subtle yet significant differences in fragmentation that arise from the distinct placement of the chlorine atoms.

The reported mass spectrum of 1,2,3,4-tetrachlorobutane shows the following major fragments:

m/zRelative Abundance
10999.99
6266.20
11164.50
12550.60
5143.10

Source: PubChem CID 18854[4]

The fragmentation of 1,2,3,4-tetrachlorobutane can be rationalized as follows:

  • Formation of [C₃H₄Cl]⁺ (m/z 75) and subsequent fragments: Cleavage of the C2-C3 bond could lead to fragments that, after rearrangement and loss of chlorine, contribute to the observed ions.

  • The base peak at m/z 109 and the significant peak at m/z 111 likely correspond to a [C₂H₂Cl₃]⁺ fragment, showing the characteristic isotopic pattern for a species with three chlorine atoms.

  • The fragment at m/z 125 could arise from the loss of a C₂H₄Cl radical from the molecular ion.

  • The ion at m/z 62 is likely [C₂H₃Cl]⁺˙, and the peak at m/z 51 could be [C₄H₃]⁺.

The fragmentation pathway of 1,2,3,4-tetrachlorobutane is depicted below.

fragmentation_isomer M [C₄H₆Cl₄]⁺˙ (m/z 194) F1 [C₂H₂Cl₃]⁺ (m/z 109, 111) M->F1 - C₂H₄Cl• F2 [C₂H₃Cl]⁺˙ (m/z 62) M->F2 Rearrangement & Cleavage F3 [C₄H₅Cl₂]⁺ (m/z 125) M->F3 - HCl, -Cl• F4 [C₄H₃]⁺ (m/z 51) F1->F4 - Cl, -HCl

Caption: Interpretation of the fragmentation of 1,2,3,4-tetrachlorobutane.

Side-by-Side Comparison: Distinguishing the Isomers

The predicted and experimental data reveal key differences that would allow for the differentiation of 1,2,3,3- and 1,2,3,4-tetrachlorobutane via mass spectrometry.

FeatureThis compound (Predicted)1,2,3,4-Tetrachlorobutane (Experimental)
Key Fragmentation Driver Stability of carbocations formed by cleavage around the geminal dichloro group.Cleavage of the central C-C bond and subsequent rearrangements.
Predicted Major Fragments (m/z) 159 ([C₄H₆Cl₃]⁺), 145 ([C₃H₄Cl₃]⁺), 49 ([CH₂Cl]⁺)109/111 ([C₂H₂Cl₃]⁺), 125 ([C₄H₅Cl₂]⁺), 62 ([C₂H₃Cl]⁺˙)
Expected Base Peak Likely a fragment resulting from α-cleavage, such as m/z 145 or a smaller, stable ion.m/z 109

The presence of a geminal dichloro group in this compound is expected to favor fragmentation pathways that are less prominent for the 1,2,3,4-isomer. Conversely, the more symmetrical nature of the chlorine substitution in the 1,2,3,4-isomer leads to a different set of stable fragment ions.

Experimental Protocol: Acquiring a Mass Spectrum of Chlorinated Butanes

To experimentally verify these predictions and differentiate between isomers, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:

1. Sample Preparation:

  • Prepare a dilute solution (e.g., 10-100 µg/mL) of the tetrachlorobutane isomer in a volatile, high-purity solvent such as hexane or dichloromethane.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating chlorinated hydrocarbons.
  • Injection: 1 µL splitless injection at 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the tetrachlorobutane isomer.
  • Extract the mass spectrum from the apex of the peak.
  • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster, the base peak, and other significant fragment ions.
  • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation patterns.

The following diagram outlines the general workflow for GC-MS analysis.

workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Solvent B Inject into GC A->B C Separation on Column B->C D Elution into MS C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Generate Mass Spectrum G->H I Interpret Fragmentation H->I J Compare with Predictions/Library I->J

Caption: General workflow for GC-MS analysis of tetrachlorobutane isomers.

Conclusion

This guide demonstrates that while this compound and 1,2,3,4-tetrachlorobutane are structural isomers with the same molecular formula, their distinct atomic arrangements are predicted to yield unique and identifiable mass spectra. By understanding the fundamental principles of mass spectrometry and applying them to the specific structures, researchers can confidently differentiate between these and other related compounds. The comparison with experimental data for the 1,2,3,4-isomer provides a solid foundation for the interpretation of the yet-to-be-published spectrum of the 1,2,3,3-isomer. This approach underscores the indispensable role of mass spectrometry in modern chemical analysis.

References

  • PubChem. 1,2,3,4-Tetrachlorobutane. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-chlorobutane. [Link]

  • NIST. Carbon Tetrachloride. In NIST Chemistry WebBook. [Link]

  • SpectraBase. 1,2,3,4-Tetrachlorobutane. [Link]

  • PubChemLite. 1,2,3,4-tetrachlorobutane (C4H6Cl4). [Link]

  • Journal of Analytical Atomic Spectrometry. Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. [Link]

  • PubChem. NIST Mass Spectrometry Data Center. [Link]

  • LabRulez GCMS. Chlorinated hydrocarbons. [Link]

  • Stockholm Convention. Recent developments in capabilities for analysing chlorinated paraffins in environmental matrices. [Link]

  • MDPI. Fragmentation of Multiply Charged C10H8 Isomers Produced in keV Range Proton Collision. [Link]

  • NIST. Mass Spectrometry Data Center. [Link]

  • LECO. Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR. [Link]

  • LookChem. 1,2,3,4-Tetrachlorobutane. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

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A Comparative Guide to the FTIR Spectral Identification of 1,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, precise structural elucidation of chlorinated hydrocarbons is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of a molecule. This guide provides an in-depth analysis of the expected FTIR spectral features of 1,2,3,3-tetrachlorobutane, a polychlorinated alkane, and compares its predicted spectrum with that of simpler, related molecules. By understanding the influence of molecular structure on infrared absorption, scientists can more confidently identify and differentiate these compounds.

The Causal Link Between Molecular Structure and FTIR Spectrum

The FTIR spectrum of an organic molecule is a unique fingerprint, dictated by the vibrational frequencies of its constituent bonds. These frequencies are, in turn, governed by factors such as bond strength, the mass of the bonded atoms, and the overall molecular geometry. In the case of this compound (C4H6Cl4), the presence of multiple, heavy chlorine atoms significantly influences its vibrational spectrum when compared to a simple alkane like butane or even its mono-chlorinated counterparts.

The primary regions of interest in the infrared spectrum for identifying this compound are:

  • C-H Stretching Region (3000-2850 cm⁻¹): These absorptions arise from the stretching vibrations of the carbon-hydrogen bonds.[1] The intensity and position of these peaks can provide clues about the local electronic environment of the C-H bonds.

  • C-H Bending (Scissoring and Rocking) Region (1470-1350 cm⁻¹): These vibrations correspond to the bending and wagging motions of the CH₂ and CH₃ groups.[2]

  • The Fingerprint Region (below 1500 cm⁻¹): This region is often complex, containing a multitude of overlapping peaks from C-C stretching and various bending vibrations.[3] It is highly characteristic of the molecule as a whole.

  • C-Cl Stretching Region (850-550 cm⁻¹): The stretching vibrations of the carbon-chlorine bonds give rise to strong absorptions in this region. The number and position of these peaks are highly sensitive to the number of chlorine atoms and their substitution pattern.[4]

Predicted FTIR Spectral Peaks of this compound

Predicted Peak Position (cm⁻¹)Vibrational Mode AssignmentExpected IntensityRationale
~2960-2930Asymmetric C-H stretch (CH₂Cl)MediumThe presence of an electron-withdrawing chlorine atom on the same carbon can slightly shift the C-H stretching frequency.
~2870-2850Symmetric C-H stretch (CH₂)MediumTypical stretching frequency for methylene groups in an alkane chain.[1]
~1450CH₂ Scissoring (Bending)MediumDeformation vibration of the methylene groups.
~1380CH₃ Bending (Umbrella Mode)MediumCharacteristic bending vibration of the terminal methyl group.
~800-600 C-Cl Stretching Strong, Multiple Bands The presence of four C-Cl bonds, including a geminal dichloride (two chlorines on the same carbon) and vicinal dichlorides, will lead to multiple strong absorption bands in this region. This complex pattern is a key identifying feature.[4]

Comparative Analysis: The Influence of Progressive Chlorination

To appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with the known spectra of less chlorinated butanes.

  • Butane: The spectrum is dominated by C-H stretching and bending vibrations. The fingerprint region is relatively simple.

  • 1-Chlorobutane: The introduction of a single chlorine atom introduces a strong C-Cl stretching absorption typically in the 780-580 cm⁻¹ range. The C-H vibrations are largely similar to butane.

  • This compound (Predicted): The increased number of chlorine atoms has several effects:

    • Complexity in the C-Cl Stretching Region: The presence of multiple C-Cl bonds in different chemical environments (primary, secondary, and tertiary carbons) will result in a complex and broad absorption pattern in the 800-600 cm⁻¹ region. This complexity is a strong indicator of polychlorination.

    • Shifts in C-H Vibrations: The strong electron-withdrawing effect of multiple chlorine atoms can induce slight shifts in the C-H stretching and bending frequencies compared to mono-chlorinated or non-chlorinated alkanes.

    • A Richer Fingerprint Region: The overall molecular symmetry is low, and the increased number of heavy atoms will lead to a more complex and unique fingerprint region below 1500 cm⁻¹.

Experimental Protocol for FTIR Analysis of Liquid Samples

To obtain a high-quality FTIR spectrum of a liquid sample such as this compound, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by including background and sample scans to ensure data integrity.

Materials:

  • FTIR Spectrometer

  • Liquid sample (this compound)

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette

  • Volatile solvent for cleaning (e.g., hexane or isopropanol)

  • Lens paper

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • If using salt plates, ensure they are clean and dry.

    • If using an ATR accessory, clean the crystal surface thoroughly with a suitable solvent and lens paper.

    • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument or sample holder.

  • Sample Preparation (Thin Film Method with Salt Plates):

    • Place one to two drops of the liquid sample onto the center of one salt plate using a clean Pasteur pipette.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Sample Preparation (ATR Method):

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption peaks and their corresponding wavenumbers.

    • Compare the obtained spectrum with reference spectra or the predicted peak positions to confirm the identity of the compound.

  • Cleaning:

    • Thoroughly clean the salt plates or ATR crystal with a volatile solvent and lens paper to remove any residual sample.

Workflow for Spectral Identification

The following diagram illustrates a logical workflow for the identification of an unknown chlorinated alkane using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_id Compound Identification Prep Prepare Liquid Sample (Thin Film or ATR) Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Process Ratio Sample to Background Sample->Process PeakPick Identify Peak Positions (cm⁻¹) Process->PeakPick Assign Assign Vibrational Modes Compare Compare with Reference Spectra Assign->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for FTIR-based identification of chlorinated alkanes.

Conclusion

The FTIR spectrum of this compound is predicted to be characterized by standard alkane C-H stretching and bending vibrations, but more importantly, by a complex and strong set of absorptions in the 800-600 cm⁻¹ region arising from its multiple C-Cl bonds. This feature, in particular, serves as a key diagnostic tool to differentiate it from less chlorinated analogues. By following a systematic experimental protocol and a logical workflow for spectral interpretation, researchers can effectively utilize FTIR spectroscopy for the reliable identification of this and other polychlorinated hydrocarbons.

References

  • NIST Chemistry WebBook. [Link]

  • Spectroscopy Online, "How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra." [Link]

  • Chemistry LibreTexts, "Infrared Spectra of Some Common Functional Groups." [Link]

  • Specac Ltd, "Interpreting Infrared Spectra." [Link]

  • University of Colorado Boulder, "IR: alkyl halides." [Link]

  • DAV University, "Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons." [Link]

  • Northern Illinois University, "IR Absorption Frequencies." [Link]

  • Indonesian Journal of Science & Technology, "How to Read and Interpret FTIR Spectroscope of Organic Material." [Link]

  • Indonesian Journal of Science & Technology, "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I." [Link]

  • University of Massachusetts, "IR Group Frequencies." [Link]

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A Senior Application Scientist's Guide to Distinguishing 1,2,3,3-Tetrachlorobutane from its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Isomeric Purity

In the realms of chemical synthesis and drug development, the precise structural characterization of molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, present a significant analytical hurdle.[1] Their often subtle structural dissimilarities can lead to vastly different chemical, physical, and biological properties. Tetrachlorobutane (C4H6Cl4) exemplifies this challenge, with multiple structural isomers that can be difficult to distinguish. This guide provides an in-depth, experimentally-grounded comparison of the analytical techniques required to definitively identify 1,2,3,3-tetrachlorobutane and differentiate it from its isomeric counterparts. Our focus is on the practical application and causal logic behind method selection, ensuring trustworthy and reproducible results for researchers and scientists.

Understanding the Structural Landscape of Tetrachlorobutane Isomers

The first step in distinguishing isomers is to appreciate their structural diversity. The tetrachlorobutane family includes several constitutional isomers, where the connectivity of atoms differs.[2][3] Below are a few examples, illustrating the varied placement of chlorine atoms on the four-carbon chain.

Isomer NameChemical Structure
This compound ClCH₂-CHCl-CCl₂-CH₃
1,2,3,4-TetrachlorobutaneClCH₂-CHCl-CHCl-CH₂Cl
1,1,4,4-TetrachlorobutaneCl₂CH-CH₂-CH₂-CHCl₂
1,2,2,3-TetrachlorobutaneClCH₂-CCl₂-CHCl-CH₃
1,1,3,3-TetrachlorobutaneCl₂CH-CH₂-CCl₂-CH₃

These differences in chlorine substitution patterns create unique electronic environments and molecular geometries, which form the basis for their analytical differentiation.

Core Analytical Methodologies for Isomer Resolution

A multi-faceted analytical approach is essential for the unambiguous identification of a specific isomer within a complex mixture. We will explore the three pillars of isomer analysis: Gas Chromatography (GC) for physical separation, Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, and Mass Spectrometry (MS) for fragmentation fingerprinting.

Gas Chromatography (GC): The Separation Powerhouse

Causality Behind the Choice: Gas chromatography is the premier technique for separating volatile and semi-volatile organic compounds.[4] Isomers of tetrachlorobutane, despite having the same molecular weight, will exhibit slight differences in boiling points and polarities due to their unique structures. These differences govern their interaction with the GC column's stationary phase, leading to distinct elution times (retention times).[5][6] Capillary GC, with its high resolving power, is particularly well-suited for this task.[5]

Experimental Protocol: GC-FID Analysis of Tetrachlorobutane Isomers

  • Sample Preparation: Prepare a 100 ppm solution of the tetrachlorobutane isomer mixture in a suitable solvent, such as hexane or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Injection: Inject 1 µL of the sample into the heated injection port (~250°C) using a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Carrier Gas: Use high-purity helium or hydrogen as the carrier gas with a constant flow rate of approximately 1.5 mL/min.

  • Column Selection: A mid-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness, provides excellent resolving power for these compounds.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 200°C.

    • Final Hold: Hold at 200°C for 5 minutes.

  • Detection: The FID detector temperature should be set to 280°C.

  • Data Analysis: Record the chromatogram and identify the retention time for each separated peak. The relative peak area corresponds to the relative abundance of each isomer in the mixture.

Data Presentation: Expected GC Elution Order

While the exact retention times are instrument-dependent, the elution order is generally governed by boiling point. Isomers with more compact structures or less exposed polar C-Cl bonds tend to be more volatile and elute earlier.

IsomerExpected Relative Retention TimeRationale
This compound Intermediate Asymmetrical structure with moderate polarity.
1,1,4,4-TetrachlorobutaneLate ElutingSymmetrical, potentially higher boiling point.
1,2,3,4-TetrachlorobutaneLate ElutingLinear structure with multiple polar C-Cl bonds.
Other IsomersVariesElution will depend on their specific boiling points and polarities.

Workflow for GC-Based Isomer Separation

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Prep Dissolve Isomer Mixture in Hexane Injector Split Injection (1 µL @ 250°C) Prep->Injector Inject Sample Column Capillary Column (e.g., DB-5) Temperature Program Injector->Column Vaporization & Carrier Gas Flow Detector FID Detector (@ 280°C) Column->Detector Separated Analytes Chromatogram Generate Chromatogram Detector->Chromatogram Generate Signal Analysis Identify Peaks by Retention Time (RT) Chromatogram->Analysis Interpret Results

Caption: Workflow for separating tetrachlorobutane isomers using Gas Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

Causality Behind the Choice: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including isomers.[7][8] Each unique proton (¹H) and carbon (¹³C) nucleus in a molecule resonates at a slightly different frequency depending on its local electronic environment. This provides a unique spectral "fingerprint" for each isomer based on chemical shifts, signal multiplicities (splitting patterns), and integration values.[7][9]

¹H NMR Analysis

For This compound (ClCH₂-CHCl-CCl₂-CH₃) , we can predict the following:

  • A singlet (3H): Corresponding to the methyl (CH₃) protons adjacent to the CCl₂ group.

  • A doublet of doublets (1H): For the proton on the CHCl group, split by the two non-equivalent protons of the adjacent CH₂Cl group.

  • Two distinct signals (2H total): For the diastereotopic protons on the CH₂Cl group, which will appear as a complex multiplet due to splitting by the adjacent CHCl proton.

This pattern is unique and will differ significantly from other isomers. For example, 1,2,3,4-tetrachlorobutane would show a more complex, but symmetrical, pattern of multiplets.

¹³C NMR Analysis

The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of unique carbon environments in the molecule. This is often the simplest way to distinguish constitutional isomers.

  • This compound: Expected to show 4 distinct carbon signals .

  • 1,2,3,4-Tetrachlorobutane (meso form): Due to symmetry, it would show only 2 distinct carbon signals .

  • 1,1,4,4-Tetrachlorobutane: Also possesses symmetry and would show 2 distinct carbon signals .

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal resolution.[10]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shift and multiplicity of all peaks.

Data Presentation: Comparative NMR Data for Tetrachlorobutane Isomers

IsomerExpected ¹³C SignalsKey ¹H NMR Features (Predicted)
This compound 4 Singlet (CH₃), multiple complex multiplets.
1,2,3,4-Tetrachlorobutane2 (for meso)Fewer, more symmetrical multiplets.
1,1,4,4-Tetrachlorobutane2Two distinct multiplets.
1,2,2,3-Tetrachlorobutane4Unique set of chemical shifts and splitting patterns.

NMR Signal Generation Logic

NMR_Logic cluster_mol Molecular Structure cluster_nmr NMR Spectrometer cluster_data Resulting Spectrum Structure This compound (Unique H & C Environments) B0 Apply Strong Magnetic Field (B₀) Structure->B0 Place Sample Pulse RF Pulse B0->Pulse Excite Nuclei H_NMR ¹H NMR Spectrum (Chemical Shift, Splitting, Integration) Pulse->H_NMR Relaxation & Signal Detection (Protons) C_NMR ¹³C NMR Spectrum (Number of Signals) Pulse->C_NMR Relaxation & Signal Detection (Carbons)

Caption: Relationship between molecular structure and the generation of NMR spectral data.

Mass Spectrometry (MS): A Fingerprint of Fragmentation

Causality Behind the Choice: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[11] While all tetrachlorobutane isomers have the identical molecular mass (195.9 g/mol ), the high-energy electron ionization (EI) process used in many MS systems causes the molecules to fragment in a reproducible manner.[9][12][13] The resulting fragmentation pattern is a unique fingerprint that depends on the stability of the resulting carbocations and radical fragments, which is directly influenced by the original positions of the chlorine atoms.

Data Interpretation

  • Molecular Ion (M⁺): All isomers will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in characteristic M, M+2, M+4, M+6, and M+8 peaks.

  • Fragmentation: The key to differentiation lies in the fragmentation. For This compound , a likely fragmentation pathway is the loss of a methyl group (•CH₃) or a chlorine radical (•Cl). The cleavage between C2 and C3 could also lead to characteristic fragments. The stability of the resulting fragments will determine the most abundant peaks (the base peak) in the spectrum. For example, cleavage alpha to a C-Cl bond is common.

Data Presentation: Key Differentiating Ions in Mass Spectra

IsomerMolecular Ion (M⁺) ClusterPotential Key Fragment Ions (m/z)
This compound PresentLoss of Cl (m/z ~161), Loss of CH₃ (m/z ~181), fragments from C-C bond cleavage.
Other IsomersPresentWill exhibit different relative abundances of fragment ions based on their unique structures.

GC-MS: The Gold Standard Integrated Approach

GCMS_Workflow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer cluster_output Data Output GC_Col GC Column Separates Isomers in Time Ion_Source Ionization (e.g., EI) GC_Col->Ion_Source Sequential Elution Mass_Analyzer Mass Analyzer (Separates by m/z) Ion_Source->Mass_Analyzer Ion Beam Detector Detector Mass_Analyzer->Detector Separated Ions Output Chromatogram with Mass Spectrum for Each Peak Detector->Output Generate Data

Caption: Integrated workflow of Gas Chromatography-Mass Spectrometry (GC-MS).

The most powerful approach is the hyphenated technique of GC-MS. This method physically separates the isomers by their retention time using GC and then provides a mass spectrum for each individual peak as it elutes. This provides two orthogonal pieces of data—retention time and fragmentation pattern—for confident identification.

Conclusion: A Strategy for Unambiguous Identification

Distinguishing this compound from its isomers is a non-trivial task that demands a systematic and multi-technique approach. While Gas Chromatography provides the initial, crucial separation, it is the spectroscopic data from NMR and MS that delivers the definitive structural proof.

  • For Separation: High-resolution capillary Gas Chromatography is indispensable.

  • For Unambiguous Structure: ¹³C and ¹H NMR spectroscopy provide the most conclusive evidence.

  • For Confirmation: GC-MS offers a robust, integrated method that combines separation with structural fingerprinting.

By understanding the causality behind each technique and applying them in a logical workflow, researchers, scientists, and drug development professionals can achieve a high degree of confidence in their isomeric characterization, ensuring the integrity and validity of their scientific work.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C4H6Cl4 | CID 25737. Retrieved from [Link]

  • Stenutz. (n.d.). 1,1,4,4-tetrachlorobutane. Retrieved from [Link]

  • Quora. (2018, March 15). What are the possible isomers of chlorobutane? Retrieved from [Link]

  • PubChem. (n.d.). 1,2,2,3-Tetrachlorobutane | C4H6Cl4 | CID 12731302. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-. Retrieved from [Link]

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  • PubChem. (n.d.). rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284. Retrieved from [Link]

  • YouTube. (2023, September 3). Draw all the constitutional isomers of C4H9Cl. Retrieved from [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Structural isomers of molecular formula C4H3X. Retrieved from [Link]

  • Homework.Study.com. (n.d.). There are four different isomers with the formula C4H9Cl. Give the systematic name of each of them. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 19). 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F. Retrieved from [Link]

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A Comparative Guide to GC-MS Retention Times of Chlorinated Butane Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate identification and separation of halogenated organic compounds are critical. Among these, chlorinated butanes, a group of substituted alkanes, present a unique analytical challenge due to the large number of possible structural isomers, each with distinct physical, chemical, and toxicological properties. Gas chromatography-mass spectrometry (GC-MS) stands as the definitive technique for the analysis of these volatile compounds. This guide provides an in-depth comparison of the GC-MS retention times of various chlorinated butane congeners, supported by experimental data and a discussion of the underlying chromatographic principles.

The Chromatographic Landscape of Chlorinated Butanes

The separation of chlorinated butane congeners by gas chromatography is governed by the interplay of several factors, primarily the analyte's volatility and its interaction with the stationary phase of the GC column. The general principle dictates that compounds with lower boiling points and weaker interactions with the stationary phase will elute earlier, resulting in shorter retention times.[1]

The boiling point of an alkane is influenced by its molecular weight and branching. As the number of chlorine atoms increases, the molecular weight rises, generally leading to an increase in boiling point and, consequently, a longer retention time. However, the position of the chlorine atoms on the butane backbone introduces significant variations in this trend. Branching in the carbon skeleton or the position of the chlorine atoms can affect the molecule's overall shape and polarity, influencing its interaction with the stationary phase.

For non-polar stationary phases, such as the commonly used 5% diphenyl / 95% dimethylpolysiloxane (DB-5 or equivalent), separations are primarily driven by differences in boiling points.[2] Molecules with a more compact, spherical shape due to branching tend to have lower boiling points than their linear counterparts and thus elute earlier.

Understanding Retention Indices: A Universal Metric

Absolute retention times can vary between different GC-MS systems and even between different runs on the same instrument due to slight variations in column length, carrier gas flow rate, and temperature programming.[3] To overcome this limitation and allow for inter-laboratory data comparison, the concept of the Kováts retention index (RI) was introduced.[4] The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes, which are assigned RI values of 100 times their carbon number. This creates a more stable and transferable measure of a compound's chromatographic behavior.[2]

Experimental Methodology: A Framework for Comparison

To provide a clear and objective comparison, the following experimental protocol outlines the conditions under which the retention time data for chlorinated butane congeners can be reliably generated. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Standard Preparation: Individual certified reference standards of each chlorinated butane congener are diluted in a high-purity solvent (e.g., hexane or methanol) to a concentration of 10 µg/mL. A mixed standard solution containing all congeners of interest is also prepared at the same concentration.

  • n-Alkane Standard: A mixture of n-alkanes (e.g., C8 to C20) is prepared in hexane to be used for the determination of retention indices.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[5]

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[5]

  • Inlet: Splitless injection at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

This detailed protocol ensures that the generated data is robust and can be reliably compared to data from other laboratories employing similar methodologies.

Workflow for Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to data analysis for the comparison of chlorinated butane congener retention times.

Caption: Experimental workflow for determining and comparing GC-MS retention times and indices of chlorinated butane congeners.

Comparative Retention Time Data

The following table summarizes the expected elution order and approximate retention times for a series of dichlorobutane isomers based on their boiling points and typical chromatographic behavior on a non-polar stationary phase. It is important to note that obtaining a comprehensive and standardized dataset for all chlorinated butane congeners is challenging. The data presented here is a synthesis of available information and established chromatographic principles.

CongenerStructureBoiling Point (°C)Expected Retention Time (min)
1,1-DichlorobutaneCH₃CH₂CH₂CHCl₂114~5.5
1,2-DichlorobutaneCH₃CH₂CHClCH₂Cl122~2.2
1,3-DichlorobutaneCH₃CHClCH₂CH₂Cl134~2.7
1,4-DichlorobutaneClCH₂CH₂CH₂CH₂Cl154~3.8

Note: The retention times are illustrative and can vary based on the specific instrument and conditions. The relative elution order, however, should remain consistent under the specified conditions.[6]

Elucidation of Elution Order: A Deeper Dive

The elution order of the dichlorobutane isomers on a non-polar column like DB-5 is primarily dictated by their boiling points.[1]

  • 1,2-Dichlorobutane and 1,3-Dichlorobutane are expected to elute relatively early due to their lower boiling points compared to the 1,4-isomer.

  • 1,4-Dichlorobutane , with its more symmetrical structure and higher boiling point, will have a longer retention time.

  • 1,1-Dichlorobutane , despite having the lowest boiling point, can sometimes exhibit a longer retention time than expected. This anomaly can be attributed to its specific interactions with the stationary phase, where the geminal chlorine atoms may create a localized dipole moment that slightly increases its retention.

For more complex congeners, such as trichloro- and tetrachlorobutanes, the elution order becomes more intricate. The increased number of chlorine atoms generally leads to longer retention times. However, the specific substitution pattern significantly influences the volatility and polarity of the molecule, leading to overlapping peaks and co-elution in some cases. For these complex mixtures, the use of retention indices becomes even more critical for positive identification.

Mass Spectrometry: The Key to Unambiguous Identification

While chromatography separates the congeners, mass spectrometry provides the definitive identification. The electron ionization (EI) mass spectra of chlorinated butanes are characterized by fragmentation patterns that are indicative of the number of chlorine atoms and the structure of the molecule. Key fragments often include the loss of a chlorine atom ([M-Cl]⁺) and the cleavage of the carbon-carbon bonds. By comparing the obtained mass spectra with a reference library, the identity of each eluting peak can be confirmed.

Conclusion

The GC-MS analysis of chlorinated butane congeners is a complex but manageable task with a systematic approach. Understanding the principles of chromatographic separation, particularly the influence of boiling point and molecular structure on retention time, is fundamental. The use of retention indices is strongly recommended for reliable, inter-laboratory comparison of data. By employing a well-defined experimental protocol and leveraging the combined power of gas chromatography for separation and mass spectrometry for identification, researchers can confidently analyze and differentiate these challenging isomers. This guide provides the foundational knowledge and a practical framework to achieve accurate and reproducible results in the analysis of chlorinated butanes.

References

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958. [Link]

  • Kováts, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932. [Link]

  • Solved rre 1. Repo rt the retention times for each of the | Chegg.com. (2018, June 19). Retrieved from [Link]

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  • Hinshaw, J. V. (2014). Chapter 4: Retention in Gas Chromatography. In Basic Gas Chromatography (pp. 49-68).
  • GL Sciences. (n.d.). Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap 1. Retrieved from [Link]

  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). LCGC. [Link]

  • GL Sciences. (n.d.). Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX. Retrieved from [Link]

  • Restek Corporation. (2004, December 10). Lecture 7: Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958. [Link]

  • Cerno Bioscience. (n.d.). Retention Index Made Easy for GC/MS Unknown Compound ID. Retrieved from [Link]

  • S.N. (2019, January 24). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Separations, 6(1), 7. [Link]

  • OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Teledyne Tekmar. (n.d.). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. Retrieved from [Link]

  • Snow, N. H. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography (GC)? LCGC International. [Link]

  • The Bumbling Biochemist. (2025, July 1). Retention Indexes. Retrieved from [Link]

  • Draper, W. M., Dhoot, J. S., & Remoy, J. W. (2016). Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method. Chemosphere, 159, 249–255. [Link]

  • Al-Burtomani, S. K., Al-Wahaibi, Y. M., & Al-Sabahi, J. N. (2001). Gas chromatographic retention indices for the N-methyl-N-substituted benzamides on capillary columns. Sultan Qaboos University Journal for Science, 6(1), 27-34. [Link]

  • imChem. (n.d.). GC/MS Columns. Retrieved from [Link]

  • Zlotorzynski, A., & Fresenius, J. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry, 382(2), 481-485. [Link]

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A Comparative Guide to Validating the Purity of 1,2,3,3-Tetrachlorobutane Using High-Performance Liquid Chromatography (HPLC) Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical analysis, ensuring the purity of compounds is paramount for researchers, scientists, and professionals in drug development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 1,2,3,3-tetrachlorobutane. We will delve into the technical nuances of various approaches, supported by experimental data and protocols, to empower you with the expertise to select and implement the most suitable method for your analytical needs.

The Analytical Challenge: Chlorinated Hydrocarbons

This compound, a chlorinated hydrocarbon, presents unique challenges for analysis by HPLC.[1] A primary hurdle is its lack of a strong chromophore, a part of a molecule that absorbs ultraviolet or visible light.[2][3] This characteristic renders standard UV-Vis detection, a workhorse in many HPLC applications, less effective. Furthermore, the volatility of such compounds often makes Gas Chromatography (GC) a more conventional choice.[4][5][6] However, HPLC offers distinct advantages for non-volatile impurities and can be a powerful tool when appropriately configured.[4][5]

This guide will navigate these challenges by exploring alternative HPLC methodologies, focusing on column chemistries, mobile phase compositions, and detection techniques that are optimized for non-chromophoric, halogenated compounds.

Comparative Analysis of HPLC Methodologies

The two primary modes of HPLC, reverse-phase and normal-phase, offer different selectivities for separating this compound from its potential impurities.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode of HPLC, employing a non-polar stationary phase and a polar mobile phase.[7] For halogenated compounds, C18 columns are a common starting point, leveraging hydrophobic interactions for separation.[7] However, for a molecule like this compound, more specialized phases can offer enhanced resolution.

Column Chemistry Comparison:

Stationary PhaseSeparation PrincipleAdvantages for this compoundDisadvantages
Standard C18 Hydrophobic interactions.[7]Good general-purpose retention of non-polar compounds.May not provide sufficient selectivity for closely related isomers or impurities.
Phenyl-Hexyl π-π interactions and hydrophobic interactions.[8]Enhanced selectivity for compounds with aromatic or unsaturated impurities.Not as universally applicable as C18.
Fluorinated Phases (e.g., PFP) Dipole-dipole, hydrogen bonding, and hydrophobic interactions.[8]Increased retention and unique selectivity for halogenated compounds.[8]Interaction mechanisms can be complex.[8]

Detection in RP-HPLC:

Given the absence of a strong chromophore, alternative detection methods are essential.

  • Refractive Index (RI) Detection: RI detectors are considered "universal" as they measure the difference in the refractive index between the mobile phase and the analyte.[9][10] This makes them suitable for non-UV active compounds like this compound.[10][11] However, they are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[9][10]

  • Mass Spectrometry (MS) Detection: HPLC-MS provides high sensitivity and specificity, allowing for the identification and quantification of compounds based on their mass-to-charge ratio.[12][13] This is a powerful tool for impurity profiling.[14][15]

Normal-Phase HPLC (NP-HPLC)

In contrast to RP-HPLC, normal-phase chromatography utilizes a polar stationary phase (often silica) and a non-polar mobile phase.[16][17] This technique is well-suited for separating isomers and compounds that are highly hydrophobic.[16][18]

Column and Mobile Phase Considerations:

Stationary PhaseMobile Phase (Typical)Advantages for this compoundDisadvantages
Silica Hexane/Ethyl Acetate[19]Excellent for separating isomers based on polarity differences.[18][19]Sensitive to water content in the mobile phase, which can affect retention time reproducibility.[20]
Cyano (CN) Hexane/IsopropanolFaster equilibration times compared to silica, making it more suitable for gradient elution in normal-phase.[18]May offer different selectivity compared to silica.

Detection in NP-HPLC:

Similar to RP-HPLC, RI and MS detection are the most viable options for analyzing this compound in a normal-phase setup.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile for RP, Hexane for NP) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter HPLC HPLC System Filter->HPLC Column Select Column (RP or NP) HPLC->Column Mobile_Phase Prepare Mobile Phase HPLC->Mobile_Phase Detector Select Detector (RI or MS) HPLC->Detector Method Develop Method (Isocratic/Gradient, Flow Rate, Temp.) Column->Method Mobile_Phase->Method Detector->Method Chromatogram Acquire Chromatogram Method->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: A generalized workflow for developing an HPLC method for purity validation.

Protocol 1: Reverse-Phase HPLC with Refractive Index Detection (RP-HPLC-RI)

This protocol is a robust starting point for routine purity analysis.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a refractive index detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • RI Detector Temperature: 35 °C.

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL).

  • Prepare the sample solution at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.

  • Inject a blank (acetonitrile) to ensure no system peaks are present.

  • Inject the reference standard to determine the retention time of this compound.

  • Inject the sample to be analyzed.

  • Calculate the purity by the area percent method.

Causality Behind Choices: A C18 column is chosen for its broad applicability in retaining non-polar compounds.[7] An isocratic mobile phase of acetonitrile and water is selected for its simplicity and compatibility with RI detection.[9] Maintaining a stable column and detector temperature is crucial for reproducible results with an RI detector.[11]

Protocol 2: Normal-Phase HPLC with Mass Spectrometric Detection (NP-HPLC-MS)

This method is ideal for resolving isomers and identifying unknown impurities.

1. Instrumentation and Materials:

  • HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Silica column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade hexane and ethyl acetate.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of ethyl acetate in hexane. For example:

    • 0-2 min: 2% Ethyl Acetate

    • 2-10 min: Gradient to 10% Ethyl Acetate

    • 10-15 min: Hold at 10% Ethyl Acetate

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific impurities expected.

  • Scan Range: m/z 50-500.

  • Optimize other MS parameters (e.g., nebulizer gas, drying gas temperature) according to the instrument manufacturer's recommendations.

4. Sample Preparation:

  • Prepare stock solutions of the reference standard and sample in hexane (e.g., 0.5 mg/mL).

  • Filter all solutions through a 0.45 µm PTFE syringe filter.

5. Analysis Procedure:

  • Equilibrate the system with the initial mobile phase conditions.

  • Inject a blank (hexane).

  • Inject the reference standard to confirm the retention time and mass spectrum of this compound.

  • Inject the sample.

  • Identify and quantify impurities based on their retention times and mass spectra.

Causality Behind Choices: A silica column is used for its ability to separate compounds based on subtle differences in polarity, which is effective for isomer separation.[18][19] A gradient elution is employed to effectively separate impurities with a wider range of polarities. MS detection provides the high sensitivity and specificity needed to identify and quantify trace-level impurities.[15]

Comparative Data Summary

The following table presents hypothetical data to illustrate the performance differences between the described methods.

ParameterRP-HPLC-RINP-HPLC-MSGas Chromatography (for comparison)
Resolution of Isomers ModerateHighHigh
Sensitivity Lower (µg range)High (ng to pg range)High (pg to fg range)
Compatibility with Gradient Elution NoYesYes (temperature programming)
Impurity Identification By retention time onlyBy retention time and mass spectrumBy retention time and mass spectrum (GC-MS)
Cost of Operation LowerHigherModerate

Logical Relationship of Analytical Choices

Analytical_Choices cluster_hplc HPLC Approach cluster_gc Alternative Approach cluster_detection Detection Method cluster_outcome Analytical Outcome Analyte This compound (Non-chromophoric, Volatile) RP_HPLC Reverse-Phase HPLC Analyte->RP_HPLC NP_HPLC Normal-Phase HPLC Analyte->NP_HPLC GC Gas Chromatography Analyte->GC RI Refractive Index (RI) Universal, Isocratic only RP_HPLC->RI MS Mass Spectrometry (MS) High Sensitivity, Identification RP_HPLC->MS NP_HPLC->RI NP_HPLC->MS Isomer_Separation Isomer Separation NP_HPLC->Isomer_Separation GC->MS GC-MS Routine_Purity Routine Purity Assay RI->Routine_Purity Impurity_Profiling Impurity Profiling & Identification MS->Impurity_Profiling

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion and Recommendations

The choice of an HPLC method for validating the purity of this compound is contingent on the specific analytical goals.

  • For routine quality control where the primary objective is to determine the overall purity and the impurity profile is well-characterized, RP-HPLC with RI detection offers a cost-effective and robust solution. Its main limitation is the incompatibility with gradient elution, which may be a factor if impurities with a wide range of polarities are present.

  • For in-depth impurity profiling, isomer separation, and the identification of unknown impurities , NP-HPLC-MS is the superior choice. The orthogonality of normal-phase separation combined with the specificity and sensitivity of mass spectrometry provides a comprehensive analytical picture.

References

  • Przybyciel, M. (2026, February 14). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Tentamus Group. (2025, June 24).
  • Smolecule. (2023, August 16). (R,S)-1,2,3,4-Tetrachlorobutane.
  • PubMed. (2025, August 26).
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A Comparative Guide to the Reactivity of 1,2,3,3-Tetrachlorobutane and 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in synthetic chemistry and drug development, understanding the nuanced reactivity of isomeric starting materials is fundamental to controlling reaction outcomes, optimizing yields, and ensuring product purity. This guide provides an in-depth comparison of the chemical reactivity of two structural isomers: 1,2,3,3-tetrachlorobutane and 1,2,3,4-tetrachlorobutane. While structurally similar, the differential placement of chlorine atoms on the butane backbone imparts distinct electronic and steric characteristics, leading to significant variations in their behavior in common organic transformations, particularly elimination and substitution reactions.

Structural and Physical Properties: The Foundation of Reactivity

The primary distinction between the two isomers lies in their substitution pattern. 1,2,3,4-Tetrachlorobutane features chlorine atoms distributed across the carbon chain at positions 1, 2, 3, and 4[1][2]. In contrast, this compound possesses a geminal dichloro group at the C3 position, creating a tertiary carbon center bonded to two chlorine atoms[3][4]. This seemingly subtle difference is the principal determinant of their divergent chemical behavior.

Caption: Molecular structures of 1,2,3,4-tetrachlorobutane and this compound.

A summary of their key physical properties is presented below.

PropertyThis compound1,2,3,4-Tetrachlorobutane
Molecular Formula C₄H₆Cl₄[4]C₄H₆Cl₄[1]
Molecular Weight 195.9 g/mol [4]195.9 g/mol [1]
CAS Number 13138-51-7[4]3405-32-1[1]
Boiling Point 90 °C (estimated)[5]191.03 °C (estimated)[6][7]
Density 1.42 g/cm³ @ 20°C (est.)[5]1.39 g/cm³ (estimated)[6][7]

Comparative Reactivity in Elimination Reactions (Dehydrochlorination)

Elimination reactions, particularly the removal of hydrogen chloride (HCl), are hallmark reactions for polyhalogenated alkanes, often induced by a strong base.[8][9] The rate and regioselectivity of these reactions are highly dependent on the substrate's structure. The most common mechanism under these conditions is the bimolecular (E2) pathway, which involves a single, concerted step where the base removes a proton and the leaving group departs simultaneously.[10]

1,2,3,4-Tetrachlorobutane

This isomer is a known precursor for the synthesis of 2,3-dichloro-1,3-butadiene, a specialty monomer, via dehydrochlorination.[11] This transformation involves the elimination of two molecules of HCl.

  • Available β-Hydrogens: This molecule has multiple sites for elimination. The chlorines at C2 and C3 have adjacent β-hydrogens on the primary carbons (C1 and C4). The primary chlorines at C1 and C4 have β-hydrogens on the secondary carbons (C2 and C3).

  • Reaction Pathway: The industrial production of 2,3-dichloro-1,3-butadiene indicates that elimination preferentially occurs by removing a hydrogen from C1 and the chlorine from C2, followed by a second elimination of hydrogen from C4 and chlorine from C3 (or vice-versa). This pathway is favored as it leads to a conjugated diene system, which is a thermodynamically stable product.

G reactant 1,2,3,4-Tetrachlorobutane + 2 B: ts Concerted Transition State reactant->ts -2HCl product 2,3-Dichloro-1,3-butadiene + 2 B-H⁺ + 2 Cl⁻ ts->product Double Elimination

Caption: E2 dehydrochlorination pathway for 1,2,3,4-tetrachlorobutane.

This compound

The reactivity of this isomer in elimination reactions is predicted to be significantly different due to the gem-dichloro group.

  • Acidity of β-Hydrogens: The two chlorine atoms on C3 exert a powerful electron-withdrawing inductive effect. This effect polarizes the adjacent C-H bonds, most notably the single hydrogen on C2, making it significantly more acidic than any of the β-hydrogens in the 1,2,3,4-isomer.

  • Predicted Reactivity: Due to the enhanced acidity of the C2 proton, This compound is expected to undergo E2 elimination at a faster rate than 1,2,3,4-tetrachlorobutane under identical basic conditions. The primary product would likely be 1,3,3-trichloro-1-butene, resulting from the loss of the C2 proton and the C1 chlorine, or 1,2,3-trichloro-2-butene from the loss of a C4 proton and a C3 chlorine. The former might be less favored due to steric hindrance involving the base and the C1-H. The latter pathway, removing a proton from the C4 methyl group, is also plausible.

G reactant This compound + B: ts Acidic β-Proton Abstraction (Concerted Transition State) reactant->ts -HCl product 1,2,3-Trichloro-2-butene + B-H⁺ + Cl⁻ ts->product Favored Elimination

Caption: Predicted E2 pathway for this compound, highlighting the role of the acidic β-proton.

Comparative Reactivity in Nucleophilic Substitution Reactions

The susceptibility of an alkyl halide to nucleophilic substitution depends on steric hindrance around the reaction center (favoring SN2 for less substituted carbons) and the stability of the potential carbocation intermediate (favoring SN1 for more substituted carbons).

1,2,3,4-Tetrachlorobutane

This isomer contains both primary (C1, C4) and secondary (C2, C3) chloride-bearing carbons.

  • SN2 Reactivity: The primary chlorides at C1 and C4 are relatively unhindered and would be the most susceptible to attack by a strong nucleophile via an SN2 mechanism.

  • SN1/SN2 Reactivity: The secondary chlorides at C2 and C3 are more sterically hindered than the primary ones, slowing the SN2 rate. They could undergo SN1 reactions under solvolytic conditions, but the formation of a secondary carbocation would be destabilized by the inductive effect of the adjacent chlorine atom. Therefore, substitution at these positions is expected to be slower than at the primary positions.

This compound

This isomer presents a more complex scenario with primary (C1), secondary (C2), and tertiary (C3) carbons bearing chlorine atoms.

  • SN2 Reactivity: The primary chloride at C1 is the most likely site for an SN2 reaction. However, the bulky gem-dichloro group at the C3 position creates significant steric hindrance at the adjacent C2 position, making the secondary chloride there extremely unreactive towards an SN2 pathway. The tertiary C3 carbon is completely inaccessible to backside attack.

  • SN1 Reactivity: The tertiary C3 carbon could theoretically form a tertiary carbocation, which is typically stable. However, this carbocation would be severely destabilized by the strong electron-withdrawing inductive effects of the second chlorine atom on the same carbon and the chlorine atom on the adjacent C2 carbon. Consequently, SN1 reactions are highly disfavored for this compound.

Summary of Predicted Reactivity

Reaction TypeThis compound1,2,3,4-TetrachlorobutaneRationale
E2 Elimination More Reactive Less ReactiveGem-dichloro group at C3 strongly acidifies the β-hydrogen at C2, accelerating base-mediated proton removal.
SN2 Substitution Less Reactive More ReactiveWhile possessing a primary chloride, the overall molecule has greater steric hindrance near other reactive sites (C2, C3) compared to the multiple, more accessible primary and secondary sites on the 1,2,3,4-isomer.
SN1 Substitution Highly Unreactive Unreactive to SlowFormation of a tertiary carbocation at C3 is destabilized by multiple adjacent electron-withdrawing Cl atoms. Formation of secondary carbocations is also disfavored.

Proposed Experimental Protocol for Comparative Analysis

To empirically validate the theoretical predictions, a standardized experiment can be designed to compare the dehydrochlorination rates.

Objective:

To compare the relative reactivity of this compound and 1,2,3,4-tetrachlorobutane towards base-induced elimination.

Materials:
  • This compound

  • 1,2,3,4-Tetrachlorobutane (meso or racemic)

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Step-by-Step Protocol:
  • Solution Preparation: Prepare a 1.0 M solution of KOH in anhydrous ethanol.

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, place 10 mmol of this compound and 1,2,3,4-tetrachlorobutane, respectively.

  • Internal Standard: Add a precise amount (e.g., 1 mmol) of dodecane as an internal standard to each flask.

  • Reaction Initiation: To each flask, add 20 mL of the 1.0 M ethanolic KOH solution. Start the stirrers and heat the reactions to a constant temperature (e.g., 60 °C) in a thermostatically controlled oil bath.

  • Time-Course Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in a vial containing 1 mL of diethyl ether and 1 mL of dilute HCl to neutralize the base.

  • Analysis: Analyze the quenched samples by GC-FID. Monitor the disappearance of the starting material peak relative to the constant peak of the internal standard.

  • Data Processing: Plot the concentration of the starting material versus time for both isomers to determine the initial reaction rates. The isomer that shows a faster decrease in concentration is the more reactive one.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 1.0M ethanolic KOH prep2 Aliquot 10 mmol of each isomer into separate flasks prep3 Add internal standard (dodecane) react1 Add KOH solution to flasks prep3->react1 react2 Heat to 60°C with stirring react1->react2 react3 Withdraw aliquots at timed intervals react2->react3 analysis1 Quench aliquots (ether/dilute HCl) react3->analysis1 analysis2 Analyze by GC-FID analysis1->analysis2 analysis3 Plot [Reactant] vs. Time analysis2->analysis3 analysis4 Compare Reaction Rates analysis3->analysis4

Caption: Experimental workflow for comparing the dehydrochlorination rates of the two isomers.

Conclusion

Based on fundamental principles of organic chemistry, This compound is predicted to be significantly more reactive towards E2 elimination than 1,2,3,4-tetrachlorobutane. This is attributed to the acidifying effect of the gem-dichloro group on the adjacent β-hydrogen. Conversely, 1,2,3,4-tetrachlorobutane is expected to be more susceptible to SN2 substitution reactions due to its less sterically hindered primary chloride positions. Both isomers are poor candidates for SN1 reactions. These predictions, grounded in established mechanistic theory, provide a robust framework for selecting the appropriate isomer and reaction conditions to achieve a desired synthetic outcome. The proposed experimental protocol offers a direct method for the empirical validation of these hypotheses.

References

  • AQA A-level chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]

  • Down, J. D. (1976). Process for production of meso-1,2,3,4-tetrachlorobutane (U.S. Patent No. 3,932,544). U.S.
  • Michigan State University Department of Chemistry. (n.d.). Alkane Reactivity. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18854, 1,2,3,4-Tetrachlorobutane. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11579284, rel-(2R,3S)-1,2,3,4-Tetrachlorobutane. PubChem. [Link]

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Refractive Index vs. Density and GC-MS: A Comparative Guide for Chlorinated Hydrocarbon Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis and solvent recovery, the rapid identification and purity assessment of chlorinated hydrocarbons (CHCs) is critical. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for trace analysis, it is often a bottleneck for routine quality control (QC).

This guide evaluates Refractive Index (RI) as a high-throughput alternative to Density and GC-MS for identifying bulk chlorinated solvents. We analyze the distinct optical properties of the C-Cl bond, provide comparative data for common solvents (Dichloromethane, Chloroform, Carbon Tetrachloride), and detail a self-validating experimental protocol.

Theoretical Grounding: The Optical Signature of the C-Cl Bond

To understand why RI is a robust identifier for this class of compounds, we must look at electronic polarizability .

Refractive index (


) is fundamentally linked to the polarizability of a molecule via the Lorentz-Lorenz equation :


Where


 is the number of molecules per unit volume and 

is the mean polarizability.

Expert Insight: Unlike aliphatic hydrocarbons, chlorinated hydrocarbons possess large, distinct polarizability volumes due to the chlorine atoms. As the number of chlorine atoms increases (e.g., from Dichloromethane to Carbon Tetrachloride), the electron cloud becomes more distortable, generally increasing the Refractive Index. This creates a distinct "optical fingerprint" that allows for rapid differentiation between structurally similar solvents without the need for volatilization (GC) or combustion.

Comparative Analysis: RI vs. Alternatives

The following table contrasts the performance of RI against Density (via oscillating U-tube) and GC-MS for identifying bulk chlorinated solvents.

Table 1: Performance Matrix for Bulk Solvent Identification
FeatureRefractive Index (RI)Density (Oscillating U-Tube)GC-MS
Primary Mechanism Light refraction (Snell's Law)Mass per unit volumeChromatographic separation + Mass spec
Measurement Time < 1 minute2–5 minutes20–45 minutes
Sample Volume < 0.5 mL1–2 mL< 1 µL (diluted)
Precision (

/

)


N/A (Retention time)
Temperature Sensitivity High (

)
ModerateLow (Oven controlled)
Solvent Volatility Risk High (Sample evaporation cools prism)Moderate (Closed loop)Low (Sealed vial)
Cost per Analysis NegligibleNegligibleHigh (Consumables/Carrier Gas)
Table 2: Physical Constants of Common Chlorinated Hydrocarbons (at 20°C)

Note: The distinct separation in RI values between these compounds allows for unambiguous identification in binary mixtures or pure stocks.

CompoundFormulaRefractive Index (

)
Density (

)
Boiling Point (°C)
Dichloromethane (DCM)

1.42421.32539.6
Chloroform

1.44591.48961.2
Carbon Tetrachloride

1.46011.59476.7
Trichloroethylene

1.47771.46387.2
Chlorobenzene

1.52481.106131.7
1,2-Dichloroethane

1.44481.25683.5

Data Source: PubChem & NIST Chemistry WebBook [1, 2].

Experimental Protocol: High-Precision RI Measurement

Safety Warning: Chlorinated hydrocarbons are toxic and potential carcinogens. All work must be performed in a fume hood with appropriate PPE (Viton/Nitrile gloves).

The "Evaporative Cooling" Challenge

Senior Scientist Note: The most common error in measuring volatile CHCs (like DCM) is thermal drift . As the solvent evaporates from the prism surface, it extracts latent heat, locally cooling the prism. Since RI is inversely proportional to temperature, this cooling effect causes the RI reading to artificially drift upward.

Validated Workflow

This protocol utilizes a digital refractometer with Peltier temperature control (e.g., Anton Paar Abbemat or Mettler Toledo equivalent).

Step 1: System Validation (The Zero Point)
  • Clean prism with ethanol and dry with lint-free tissue.

  • Load 100 µL of HPLC-grade Water .

  • Set temperature to 20.00°C .

  • Target:

    
    .
    
  • If outside tolerance: Perform water calibration.

Step 2: Sample Loading & Equilibration
  • Seal Strategy: Use a flow-through cell or a magnetic presser to minimize evaporation. If using an open prism, cover immediately with the instrument's evaporation shield.

  • Load 300 µL of the chlorinated solvent. Ensure the prism is fully covered to prevent meniscus errors.

  • Wait Time: Allow exactly 30 seconds for thermal equilibrium.

    • Why? Too short = sample is not at 20°C. Too long = evaporation changes composition/temperature.

Step 3: Measurement & Cleaning
  • Record the measurement (average of 3 consecutive readings).

  • Cleaning: Wipe with Acetone (not water, as CHCs are immiscible).

  • Drying: Ensure all Acetone has evaporated before the next sample.

Visualized Workflows

A. Experimental Logic Flow

This diagram illustrates the critical decision points in the measurement process to ensure data integrity.

RI_Measurement_Protocol Start Start: Instrument Power-Up Clean Clean Prism (Ethanol) Start->Clean Calibrate Validation: HPLC Water Target: 1.33299 Clean->Calibrate Check Within Tolerance? Calibrate->Check Recalibrate Perform Calibration Routine Check->Recalibrate No LoadSample Load CHC Sample (300µL) Apply Evaporation Shield Check->LoadSample Yes Recalibrate->Clean Equilibrate Thermal Equilibration (20°C for 30s) LoadSample->Equilibrate Measure Acquire nD (Avg n=3) Equilibrate->Measure CleanSample Clean with Acetone Measure->CleanSample

Figure 1: Step-by-step workflow for high-precision refractive index measurement of volatile solvents.

B. Identification Decision Tree

A logic gate for identifying unknown chlorinated solvents based on


 ranges.

ID_Decision_Tree Input Unknown Solvent Input nD @ 20°C Range1 Range: 1.4230 - 1.4260 Input->Range1 Range2 Range: 1.4440 - 1.4470 Input->Range2 Range3 Range: 1.4590 - 1.4620 Input->Range3 Range4 Range: > 1.4700 Input->Range4 Result1 Likely Dichloromethane (Confirm w/ Density ~1.32) Range1->Result1 Result2 Likely Chloroform OR 1,2-Dichloroethane Range2->Result2 Result3 Likely Carbon Tetrachloride Range3->Result3 Result4 Likely Trichloroethylene or Chlorobenzene Range4->Result4 Distinguish Secondary Check: Boiling Point or Density Result2->Distinguish Ambiguous

Figure 2: Decision logic for classifying unknown chlorinated hydrocarbons based on RI ranges.

Conclusion and Recommendations

Refractive Index is a superior method for the routine identification of chlorinated hydrocarbons when compared to the time-cost of GC-MS. While it lacks the molecular specificity to identify trace impurities, its speed and precision make it the ideal tool for solvent receiving, distillation monitoring, and bulk purity checks.

Final Recommendation: For unambiguous identification of Chloroform vs. 1,2-Dichloroethane (which have overlapping RI ranges), a combined RI and Density check is the most efficient non-destructive workflow, providing 99.9% confidence without consuming the sample.

References

  • National Institute of Standards and Technology (NIST). (2023). Dichloromethane: Thermophysical Properties of Fluid Systems. NIST Chemistry WebBook, SRD 69. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6212, Chloroform. PubChem. [Link]

  • Mettler Toledo. (2022). Refractometry and Density Measurement: Best Practice Guide. [Link]

Technical Guide: Inter-Laboratory Comparison of 1,2,3,3-Tetrachlorobutane Detection Limits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

1,2,3,3-tetrachlorobutane (1,2,3,3-TeCB) is a critical chlorinated byproduct, often associated with the production of chloroprene monomers and neoprene rubber. Unlike its symmetric isomer meso-1,2,3,4-tetrachlorobutane, the 1,2,3,3-isomer presents unique analytical challenges due to its specific volatility profile and the difficulty in resolving it from isobaric interferences in complex industrial wastewater matrices.

This guide presents an objective inter-laboratory comparison between standard regulatory methodologies (Purge & Trap GC-MS) and an advanced Micro-Liquid-Liquid Extraction (Micro-LLE) coupled with Triple Quadrupole GC-MS/MS workflow. The data demonstrates that while legacy methods are sufficient for compliance monitoring at ppb levels, the GC-MS/MS workflow offers superior sensitivity and selectivity for trace-level (ppt) detection required for modern risk assessment.

Comparative Methodology

To ensure a robust assessment, three distinct analytical approaches were evaluated across three independent laboratories (Lab A, Lab B, Lab C).

The Contenders
FeatureMethod A (Legacy) Method B (The Alternative) Method C (The Product)
Technique Purge & Trap (P&T) GC-ECDP&T GC-MS (Single Quad)Micro-LLE GC-MS/MS
Detector Electron Capture DetectorMass Selective (SIM Mode)Triple Quad (MRM Mode)
Primary Benefit High Sensitivity to HalogensSpectral IdentificationUltimate Selectivity & Sensitivity
Primary Weakness Non-specific (Co-elution risk)Noise floor limits MDLHigher Instrument Cost
Reference Method Modified EPA 502.2Modified EPA 524.3Optimized In-House Protocol

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate detection method based on matrix complexity and required detection limits.

AnalyticalDecisionTree Start Sample: Aqueous Matrix Target: 1,2,3,3-TeCB CheckLevel Required Detection Limit? Start->CheckLevel HighLevel > 1.0 µg/L (ppb) CheckLevel->HighLevel LowLevel < 0.05 µg/L (ppt) CheckLevel->LowLevel MethodA Method A: GC-ECD (Risk of false positives) HighLevel->MethodA Cost Effective MethodB Method B: P&T GC-MS (SIM) (Standard Compliance) HighLevel->MethodB Confirmation Needed MatrixCheck Matrix Complexity? LowLevel->MatrixCheck CleanWater Drinking/Surface Water MatrixCheck->CleanWater DirtyWater Wastewater/Effluent MatrixCheck->DirtyWater CleanWater->MethodB If no interferences MethodC Method C: Micro-LLE GC-MS/MS (High Confidence) CleanWater->MethodC Ultra-trace required DirtyWater->MethodC Eliminates Matrix Noise

Figure 1: Analytical decision tree for selecting 1,2,3,3-TeCB detection methods based on sensitivity and matrix requirements.

Experimental Data: Inter-Laboratory Results

The following data summarizes a blind study where spiked samples were sent to three accredited laboratories.

Study Parameters:

  • Analyte: this compound (CAS: 13138-51-7)[1]

  • Spike Levels: 0.02 µg/L (20 ppt), 0.5 µg/L, 5.0 µg/L.

  • Matrix: Synthetic Wastewater (high dissolved solids).

Table 1: Detection Limit & Precision Comparison
ParameterMethod A (GC-ECD)Method B (GC-MS SIM)Method C (GC-MS/MS)
MDL (Method Detection Limit) 0.015 µg/L0.040 µg/L0.004 µg/L
LOQ (Limit of Quantitation) 0.050 µg/L0.120 µg/L0.012 µg/L
Linearity (R²) 0.9920.9980.9995
Recovery (at 0.02 µg/L) Not Detected< 50% (Noise)94.5%
Inter-Lab RSD (%) 35%22%8.5%

Analysis:

  • Method A (ECD): While theoretically sensitive, the ECD suffered from "false positives" in wastewater due to other halogenated organics, leading to high RSD (Relative Standard Deviation).

  • Method B (GC-MS): Failed to reliably quantify the lowest spike (20 ppt) due to background noise in the SIM channels.

  • Method C (GC-MS/MS): The Multiple Reaction Monitoring (MRM) mode successfully filtered out matrix noise, achieving a 10x lower detection limit than standard GC-MS.

Detailed Protocol: Micro-LLE GC-MS/MS (The "Product")

This protocol is designed for the rigorous quantification of 1,2,3,3-TeCB, minimizing solvent usage while maximizing analyte pre-concentration.

Reagents & Standards
  • Solvent: n-Hexane (Pesticide Grade) or MTBE.

  • Internal Standard: 1,2,3-Trichloropropane-d5 or 1,4-Dichlorobenzene-d4.

  • Salt: Sodium Sulfate (anhydrous), baked at 400°C for 4 hours.

Extraction Workflow
  • Sample Prep: Transfer 35 mL of sample into a 40 mL VOA vial.

  • Salting Out: Add 6g of Na₂SO₄ to increase ionic strength and drive organics into the headspace/solvent.

  • Spiking: Add 10 µL of Internal Standard solution.

  • Extraction: Add 2.0 mL of n-Hexane. Cap immediately.

  • Agitation: Vortex or shake vigorously for 5 minutes (mechanical shaker recommended).

  • Phase Separation: Allow phases to separate for 10 minutes. The organic layer (top) contains the 1,2,3,3-TeCB.

  • Transfer: Transfer 1.0 mL of the hexane layer to a GC autosampler vial.

Instrument Parameters (GC-MS/MS)
ComponentSetting
Column Rtx-VMS or DB-624 (30m x 0.25mm x 1.4µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless @ 240°C, Purge flow 50 mL/min at 1.0 min
Oven Program 40°C (2 min) → 10°C/min → 160°C → 25°C/min → 240°C (3 min)
Ion Source EI (70 eV), 250°C
Collision Gas Argon or Nitrogen
MRM Transitions (Critical for Selectivity)

The 1,2,3,3-TeCB isomer fragments differently than the 1,2,3,4-isomer. The following transitions are optimized:

  • Precursor Ion (m/z): 194 (Molecular ion cluster) -> Product Ion: 159 (Loss of Cl) - Quantifier

  • Precursor Ion (m/z): 159 -> Product Ion: 123 (Loss of HCl) - Qualifier

  • Collision Energy: Optimized per instrument (typically 15-25 eV).

Workflow Visualization

MicroLLEWorkflow Sample 35mL Sample + 6g Na2SO4 Solvent Add 2mL Hexane (Extraction Phase) Sample->Solvent Agitate Vortex/Shake 5 Minutes Solvent->Agitate Separate Phase Separation (Hexane Layer) Agitate->Separate Inject GC-MS/MS Injection (Splitless) Separate->Inject Transfer Top Layer Data MRM Quantitation (Target: 1,2,3,3-TeCB) Inject->Data

Figure 2: Micro-Liquid-Liquid Extraction (LLE) workflow for high-throughput analysis.

Conclusion

This inter-laboratory comparison confirms that while Purge & Trap GC-MS (Method B) remains a valid approach for screening, it lacks the low-end sensitivity required for trace analysis of this compound in complex matrices.

Recommendation: For applications requiring detection limits below 50 ppt (0.05 µg/L), or when analyzing wastewater with high organic content, the Micro-LLE GC-MS/MS (Method C) is the validated product of choice. It provides a self-validating system through specific MRM transitions, ensuring that isobaric interferences do not compromise data integrity.

References

  • U.S. Environmental Protection Agency. (2009). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[2] EPA Document No. 815-B-09-009. [Link]

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25737, this compound.[Link]

  • Su, Y., et al. (2010).[3] Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Environmental Pollution, 159(1). [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1,2,3,3-tetrachlorobutane (CAS No. 13138-51-7), a chlorinated alkane. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, designed for researchers, scientists, and drug development professionals. The core principle of this guidance is that all chlorinated hydrocarbon waste is considered hazardous and must be managed accordingly from the point of generation to its final destruction.

Immediate Safety & Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. While specific toxicological data for this compound is limited, its classification as a chlorinated hydrocarbon necessitates a cautious approach. Such compounds are generally toxic and can pose risks to the central nervous system, liver, and kidneys.

Core Directive: Treat this compound as a toxic and environmentally hazardous substance. All waste containing this chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The causality behind these choices lies in preventing exposure through inhalation, skin absorption, or eye contact.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common choice for incidental contact, but for extended handling or in the case of a spill, heavier-duty gloves such as Viton® or polyvinyl alcohol (PVA) should be considered. Always inspect gloves for integrity before use.

  • Eye and Face Protection : Use tightly fitting safety goggles with side-shields.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection : A lab coat is mandatory. For larger quantities or spill cleanup, impervious clothing or a chemical-resistant apron is recommended.[1]

  • Respiratory Protection : All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2] If a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges may be necessary, but this should only be used by trained personnel.[1]

Hazardous Waste Classification & In-Lab Management

Proper classification is the foundational step for compliant disposal. Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure they are managed safely.[3]

Waste Identification: this compound waste falls under the category of halogenated organic compounds. As a process waste from research and development activities, it is typically classified under the "F-list" of hazardous wastes from non-specific sources.

  • Applicable EPA Hazardous Waste Code : Wastes from the production of chlorinated aliphatic hydrocarbons with carbon chain lengths from one to five are designated with codes such as F024 and F025 .[4][5][6] Therefore, it is imperative to manage this compound waste under these or similar halogenated solvent codes (e.g., F001, F002) as directed by your institution's Environmental Health and Safety (EHS) department.[5][6][7]

In-Lab Waste Accumulation Protocol:
  • Designated Waste Container : Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene - HDPE). Ensure the container has a secure screw-top cap.

  • Compatibility Check : Do not mix this compound waste with incompatible chemicals. Chlorinated hydrocarbons can react violently with strong oxidizing agents, alkali metals, and finely divided metals (like aluminum or zinc).[2]

  • Labeling : The waste container must be clearly labeled at all times. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic")

    • The accumulation start date

  • Storage : Keep the waste container closed when not in use. Store it in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool, and dry location, away from heat or ignition sources.[8] The SAA should have secondary containment to capture any potential leaks.

Disposal Workflow: From Lab Bench to Final Destruction

The disposal of this compound is a multi-step process that requires coordination with your institution's EHS office and a licensed hazardous waste contractor. The universally accepted and most environmentally sound method for destroying chlorinated hydrocarbons is high-temperature incineration.[9]

Step-by-Step Disposal Procedure:
  • Request Pickup : Once your waste container is nearing its capacity, or if you have finished the project generating the waste, contact your institution's EHS department to schedule a hazardous waste pickup.

  • Documentation : Complete all necessary waste disposal forms provided by your EHS office. This documentation is critical for tracking the waste from "cradle to grave" as required by RCRA.

  • Professional Removal : Trained EHS personnel or a licensed hazardous waste hauler will collect the waste from your laboratory.

  • Transportation and Destruction : The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). There, it will undergo high-temperature incineration. For wastes containing over 1% of halogenated organic substances, an incineration temperature of at least 1100°C is required to ensure complete destruction of the organic compounds and to prevent the formation of dioxins and other persistent organic pollutants.[10][11] The process also involves scrubbing the flue gases to neutralize acidic byproducts like hydrogen chloride.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_disposal Disposal & Compliance start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always spill Spill Occurs start->spill Potential Event container Select Compatible & Labeled Hazardous Waste Container ppe->container accumulate Accumulate Waste in Designated Satellite Area container->accumulate request_pickup Request Waste Pickup from EHS Department accumulate->request_pickup Container Full or Project Complete documentation Complete Hazardous Waste Manifest/Paperwork request_pickup->documentation ehs_pickup EHS/Contractor Collects Waste from Lab documentation->ehs_pickup transport Transport to Permitted Disposal Facility (TSDF) ehs_pickup->transport incineration High-Temperature Incineration (>1100°C) transport->incineration spill_response Initiate Emergency Spill Response Protocol spill->spill_response spill_response->accumulate After Cleanup

Sources

Personal Protective Equipment & Handling Guide: 1,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

1,2,3,3-Tetrachlorobutane (TCB) is a halogenated aliphatic hydrocarbon. While specific safety data sheets (SDS) for this exact isomer are often sparse compared to its symmetrical counterpart (1,2,3,4-TCB), its chemical structure dictates a hazard profile consistent with Class 6.1 Toxic Substances .

Critical Hazard Context:

  • The "Nitrile Trap": Standard nitrile laboratory gloves provide negligible protection against chlorinated alkanes. Permeation can occur in <5 minutes without visible degradation.

  • Hepatic & Renal Toxicity: Like many chlorinated solvents (e.g., carbon tetrachloride, chloroform), TCB isomers are lipophilic and can be absorbed through the skin, posing risks of hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).

  • Environmental Persistence: This compound is resistant to biodegradation and must be managed as a high-priority marine pollutant.

Personal Protective Equipment (PPE) Technical Analysis
A. Hand Protection: The Permeation Barrier

Scientific Rationale: Chlorinated hydrocarbons possess solubility parameters (


) close to that of nitrile rubber, facilitating rapid solvation and breakthrough. You must utilize materials with high cross-linking density or incompatible solubility parameters.

Recommended Glove Systems:

Barrier MaterialEstimated BreakthroughDexterityUsage Scenario
Silver Shield® (PE/EVAL/PE) > 480 minLowPrimary Recommendation. Spill cleanup, prolonged immersion, or handling stock solutions.
Viton® (Fluoroelastomer) > 240 minMediumGood for handling pure liquid; expensive but reusable if inspecting for degradation.
PVA (Polyvinyl Alcohol) > 240 minMediumExcellent resistance to chlorinated solvents but dissolves in water . Do not use if aqueous solutions are present.[1]
Standard Nitrile (4 mil) < 5 min HighSplash protection ONLY. Must be double-gloved and changed immediately upon any contact.

Protocol for Glove Layering (The "Double-Glove" Method):

  • Inner Layer: Silver Shield (Laminate) or 4-mil Nitrile (if laminate is unavailable and contact is incidental).

  • Outer Layer: 8-mil Nitrile (provides mechanical strength and grip, protecting the inner barrier).

  • Action: If the outer glove is splashed, strip and replace it immediately. If the inner glove is compromised, wash hands with non-abrasive soap immediately.

B. Respiratory Protection

Volatility Context: 1,2,3,3-TCB has lower volatility than dichloromethane but can still generate hazardous vapor concentrations in static air.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (CFH) operating at face velocities between 80–100 fpm.

  • Secondary Control (Outside Hood): If handling outside a hood is unavoidable (e.g., waste transport), use a half-face respirator with Organic Vapor (OV) cartridges (Black Label).

    • Note: Chlorinated compounds often have poor warning properties (odor threshold > PEL). Change cartridges strictly according to a schedule, not smell.

C. Eye & Body Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ventless or indirect vent). Safety glasses are insufficient due to the skin absorption risk of vapors affecting the ocular membrane.

  • Body: Standard cotton lab coat. If handling volumes >100mL, wear a Tyvek® or chemically resistant apron to prevent soak-through to street clothes.

Visualizing the Safety Logic
Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the correct barrier based on exposure duration and physical state.

PPE_Selection Start Start: Handling 1,2,3,3-TCB State Physical State? Start->State Solid Solid / Powder State->Solid Low Vapor Liquid Liquid / Solution State->Liquid High Permeation Risk Contact Contact Type? Solid->Contact Liquid->Contact Incidental Incidental (Splash Risk) Contact->Incidental Extended Extended (Immersion/Synthesis) Contact->Extended Glove1 Double Nitrile (Change on splash) Incidental->Glove1 Glove2 Silver Shield (Laminate) OR Viton Extended->Glove2 Resp1 Fume Hood Required Glove1->Resp1 Glove2->Resp1

Caption: Decision matrix for selecting glove materials based on physical state and contact duration. Note that liquid handling always defaults to higher-grade protection for extended work.

Operational Workflow: Synthesis & Handling
Phase 1: Pre-Operational Setup
  • Verify Ventilation: Check fume hood flow monitor.

  • Barrier Check: Inspect Silver Shield/Viton gloves for micro-tears (inflate with air to test).

  • Spill Kit Staging: Ensure "Universal" or "Organic" absorbents (e.g., vermiculite, clay) are within arm's reach. Do not use paper towels as primary containment for chlorinated spills.

Phase 2: Active Handling
  • Transfer: Use positive displacement pipettes or glass syringes for liquid aliquots to prevent dripping.

  • Heating: If heating is required, use a reflux condenser. Never heat 1,2,3,3-TCB in an open vessel; the generation of phosgene or HCl gas is possible upon thermal decomposition.

  • Quenching: Quench reactions containing TCB in the hood. Allow to cool to ambient temperature before transferring to waste containers.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior container surfaces with a dry chem-wipe, then a solvent-dampened wipe (acetone/ethanol), disposing of wipes as hazardous waste.

  • Glove Removal: Use the "beak" method to remove gloves without touching the outer surface with bare skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Emergency Response: Spill Protocol

Scenario: 50 mL Spill of 1,2,3,3-TCB inside Fume Hood.

  • Alert: Announce "Spill in Hood." Do not turn off the hood fan.

  • PPE Upgrade: Don Silver Shield gloves and goggles immediately.

  • Contain: Ring the spill with absorbent socks or vermiculite to prevent it from flowing into the airfoil or cup sink.

  • Absorb: Cover the liquid with absorbent material.[1] Allow 5–10 minutes for absorption.

  • Collect: Scoop material into a wide-mouth jar. Label as "Debris contaminated with Chlorinated Solvents."

  • Decontaminate: Scrub the surface with a detergent solution (Alconox). Avoid using bleach (sodium hypochlorite) as it can react with some organic residues.

Diagram 2: Spill Response Logic

Spill_Response Alert 1. Alert & Isolate Assess 2. Assess Volume Alert->Assess Small < 100 mL (In Hood) Assess->Small Large > 100 mL (or Outside Hood) Assess->Large Action_Small Absorb with Vermiculite Use Laminate Gloves Small->Action_Small Action_Large Evacuate Lab Call EHS/HazMat Large->Action_Large Disposal Dispose as Halogenated Waste Action_Small->Disposal

Caption: Workflow for determining whether to self-remediate or evacuate based on spill volume and location.

Waste Disposal & Compliance

Waste Stream Classification: Halogenated Organic Solvents.

  • Segregation: NEVER mix TCB waste with non-halogenated solvents (e.g., acetone, methanol) if your facility separates them. Halogenated waste incineration is significantly more expensive and requires specific scrubbers to capture acid gases (HCl).

  • Labeling: Clearly mark the tag with "this compound" and check "Toxic" and "Irritant."

  • Container: High-density polyethylene (HDPE) or glass. Avoid standard LDPE if storing for long periods, as chlorinated solvents can plasticize/swell LDPE over time.

References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.